Triethyl arsenate
Description
Properties
IUPAC Name |
triethyl arsorate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H15AsO4/c1-4-9-7(8,10-5-2)11-6-3/h4-6H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MGRFDZWQSJNJQP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCO[As](=O)(OCC)OCC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H15AsO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20166036 | |
| Record name | Triethyl arsenate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20166036 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
226.10 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
15606-95-8 | |
| Record name | Triethyl arsenate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=15606-95-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Triethyl arsenate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0015606958 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Triethyl arsenate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20166036 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Triethyl arsenate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.102.611 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | Arsenic acid (H3AsO4), triethyl ester | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.109.861 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
Synthesis of Triethyl Arsenate via Esterification of Arsenic Acid: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the synthesis of triethyl arsenate, an organoarsenic compound with applications in organic synthesis and as a precursor for various materials.[1][2] The primary synthesis route discussed is the Fischer esterification of arsenic acid with ethanol (B145695). This document details the underlying chemical principles, a representative experimental protocol, purification techniques, and methods for characterization. Due to the hazardous nature of arsenic compounds, this guide also emphasizes critical safety protocols.[2] The information is intended for professionals in chemical research and drug development.
Introduction
This compound (C₆H₁₅AsO₄), also known as arsenic acid triethyl ester, is an ester of pentavalent arsenic.[1] Its synthesis is most commonly achieved through the acid-catalyzed esterification of arsenic acid (H₃AsO₄) with ethanol (C₂H₅OH).[1] This reaction is a classic example of Fischer esterification, a fundamental process in organic chemistry.[3][4] The reaction is reversible and requires specific conditions to drive the equilibrium toward the formation of the desired ester product.[4][5] this compound serves as a precursor for other organoarsenic compounds and has been used in the preparation of specialized materials like arsenosilicate glass.[1][6]
Properties of this compound
A summary of the key physical and chemical properties of this compound is provided below. This data is essential for handling, purification, and characterization of the compound.
| Property | Value | Reference(s) |
| CAS Number | 15606-95-8 | [2][6] |
| Molecular Formula | C₆H₁₅AsO₄ | [6][7] |
| Molecular Weight | 226.10 g/mol | [6][7] |
| Appearance | Colorless to pale yellow liquid | [2] |
| Boiling Point | 236.5 °C | [6] |
| Density | 1.3021 g/mL | [6] |
| Refractive Index | 1.4343 | [6] |
| Solubility | Soluble in organic solvents, reacts with water (hydrolysis) | [1][2] |
Reaction Principle: Fischer Esterification
The synthesis of this compound from arsenic acid and ethanol is an acid-catalyzed equilibrium reaction.[1][3] The overall reaction is as follows:
H₃AsO₄ + 3 C₂H₅OH ⇌ (C₂H₅O)₃AsO + 3 H₂O (Arsenic Acid + Ethanol ⇌ this compound + Water)
To achieve a high yield, the equilibrium must be shifted to the right, favoring the products. This is typically accomplished by two main strategies, often used in combination:[4][5]
-
Use of Excess Reactant: The reaction is often carried out using a large excess of ethanol, which acts as both a reactant and the solvent.[4]
-
Removal of Water: The water produced during the reaction can be continuously removed from the reaction mixture, for example, by azeotropic distillation using a Dean-Stark apparatus.[3][5]
Commonly used acid catalysts include concentrated sulfuric acid (H₂SO₄) or p-toluenesulfonic acid (TsOH).[1][3][4]
Reaction Mechanism
The Fischer esterification mechanism involves several reversible steps. The acid catalyst serves to protonate the arsenyl oxygen (As=O), which significantly increases the electrophilicity of the arsenic atom, making it more susceptible to nucleophilic attack by the alcohol.
Caption: Fischer esterification mechanism for this compound synthesis.
Experimental Protocols
While specific, detailed published protocols for this exact transformation are sparse in the reviewed literature, a representative procedure can be constructed based on the established principles of Fischer esterification with azeotropic water removal.
5.1. Representative Synthesis Protocol
Disclaimer: This is a generalized procedure. Researchers should conduct a thorough risk assessment and optimize conditions based on laboratory-specific equipment and safety protocols.
Materials and Equipment:
-
Arsenic acid (H₃AsO₄)
-
Anhydrous ethanol (C₂H₅OH)
-
Concentrated sulfuric acid (H₂SO₄)
-
Toluene (B28343) (or another suitable azeotropic agent)
-
Round-bottom flask
-
Dean-Stark apparatus
-
Reflux condenser
-
Heating mantle with magnetic stirring
-
Apparatus for fractional distillation
Procedure:
-
Setup: Assemble a round-bottom flask with a Dean-Stark trap and a reflux condenser. Ensure all glassware is thoroughly dried.
-
Charging the Reactor: To the flask, add arsenic acid, a significant excess of anhydrous ethanol (e.g., 10-fold molar excess), and an appropriate volume of toluene to fill the Dean-Stark trap.
-
Catalyst Addition: While stirring, slowly and carefully add a catalytic amount of concentrated sulfuric acid to the mixture.
-
Reaction: Heat the mixture to reflux. The toluene-water azeotrope will begin to distill and collect in the Dean-Stark trap. Water, being denser, will separate to the bottom of the trap while the toluene overflows back into the reaction flask.
-
Monitoring: Continue the reflux until no more water is collected in the trap, indicating the reaction is approaching completion. Typical reaction times can vary from several hours to overnight.[3]
-
Workup: Cool the reaction mixture to room temperature. Neutralize the acidic catalyst by washing the mixture carefully with a saturated sodium bicarbonate (NaHCO₃) solution, followed by a brine wash.
-
Isolation: Separate the organic layer, dry it over an anhydrous drying agent (e.g., MgSO₄), and filter.
-
Purification: Remove the toluene and excess ethanol under reduced pressure. The crude this compound is then purified by fractional distillation under vacuum to prevent decomposition at high temperatures.[1][8]
5.2. Representative Reaction Parameters
The following table summarizes typical, non-optimized parameters for this type of reaction.
| Parameter | Representative Value/Condition | Rationale |
| Molar Ratio | 1 : ≥10 (Acid : Alcohol) | Using excess alcohol drives the equilibrium towards the product.[4] |
| Catalyst | Conc. H₂SO₄ | A strong Brønsted acid is required to catalyze the reaction.[1][4] |
| Solvent | Toluene (for azeotrope) | Forms an azeotrope with water to facilitate its removal.[3] |
| Temperature | Reflux (~80-110 °C) | Sufficient temperature to overcome the activation energy and for azeotropic distillation.[3] |
| Purification | Fractional Distillation | Separates the high-boiling point ester from residual impurities.[1] |
Experimental Workflow Visualization
The logical flow of the synthesis and purification process is outlined in the following diagram.
Caption: Workflow from reaction setup to final product characterization.
Characterization
The purity and identity of the synthesized this compound should be confirmed using modern analytical techniques.
-
Nuclear Magnetic Resonance (NMR): ¹H and ¹³C NMR spectroscopy can confirm the structure of the ethyl groups and their attachment to the arsenate core.
-
Elemental Analysis: This technique provides the percentage composition of carbon and hydrogen, which can be compared to the calculated theoretical values for C₆H₁₅AsO₄ to confirm purity.[9] The acceptable deviation is typically within ±0.4%.[9]
-
Mass Spectrometry (MS): Techniques such as Gas Chromatography-Mass Spectrometry (GC-MS) can be used to determine the molecular weight and fragmentation pattern of the compound.[1]
-
Inductively Coupled Plasma (ICP) Techniques: For precise arsenic quantification, ICP-MS or ICP-OES can be employed.[10]
Safety and Handling
All arsenic-containing compounds are highly toxic and carcinogenic and must be handled with extreme caution.[2][7]
-
Engineering Controls: All manipulations should be performed in a certified chemical fume hood to prevent inhalation of vapors.
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including a lab coat, safety goggles, and chemical-resistant gloves (e.g., nitrile).
-
Waste Disposal: All arsenic-contaminated waste, both solid and liquid, must be disposed of as hazardous waste according to institutional and regulatory guidelines.
Conclusion
The synthesis of this compound via the Fischer esterification of arsenic acid is a feasible process rooted in well-understood reaction principles. High yields can be achieved by applying equilibrium control strategies, such as using an excess of ethanol and the azeotropic removal of water. Due to the significant toxicity of arsenic compounds, strict adherence to safety protocols is paramount throughout the synthesis, purification, and handling processes. Final product verification should always be performed using a combination of spectroscopic and elemental analysis techniques.
References
- 1. This compound [benchchem.com]
- 2. CAS 15606-95-8: this compound | CymitQuimica [cymitquimica.com]
- 3. Fischer–Speier esterification - Wikipedia [en.wikipedia.org]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. Fischer Esterification [organic-chemistry.org]
- 6. ARSENIC ACID TRIETHYL ESTER CAS#: 15606-95-8 [amp.chemicalbook.com]
- 7. This compound | C6H15AsO4 | CID 586279 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. vlab.amrita.edu [vlab.amrita.edu]
- 9. researchgate.net [researchgate.net]
- 10. americanlaboratory.com [americanlaboratory.com]
An In-depth Technical Guide to the Physical and Chemical Properties of Triethyl Arsenate
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the core physical and chemical properties of triethyl arsenate. It includes a summary of its quantitative data, detailed experimental methodologies for key analytical and biological assays, and visualizations of relevant signaling pathways and experimental workflows.
Physical and Chemical Properties
This compound, also known as arsenic acid triethyl ester, is an organoarsenic compound with the chemical formula C₆H₁₅AsO₄.[1][2] It is a colorless to pale yellow liquid with a distinct odor.[2] This compound is soluble in organic solvents but has limited solubility in water.[2]
Table 1: Physical Properties of this compound
| Property | Value | Reference(s) |
| Molecular Formula | C₆H₁₅AsO₄ | [1][3] |
| Molecular Weight | 226.10 g/mol | [1][3] |
| Appearance | Colorless to pale yellow liquid | [2] |
| Boiling Point | 236.5 - 237 °C | [4] |
| Melting Point | N/A | [2] |
| Density | 1.3021 g/mL | [4] |
| Refractive Index | 1.4343 | [4] |
| Solubility | Soluble in organic solvents, limited solubility in water. Reacts with water. | [2] |
Table 2: Chemical Properties and Reactivity of this compound
| Property | Description | Reference(s) |
| Hydrolysis | Undergoes rapid hydrolysis in aqueous environments due to the lability of its arsenic-oxygen bonds. The hydrolysis is significantly faster than that of phosphate (B84403) triesters. | [1] |
| Oxidation | Can be oxidized to arsenic pentoxide (As₂O₅) under strong oxidizing conditions (e.g., H₂O₂, KMnO₄). | [1] |
| Reduction | Can be reduced by agents like NaBH₄ to trivalent arsenic species such as triethyl arsenite (As³⁺), which are generally more reactive and toxic. | [1] |
| Stability | Chemically stable under standard ambient conditions (room temperature).[1] | |
| Hazardous Reactions | Violent reactions are possible with oxidizing agents and acids. | [1] |
Table 3: Spectral Data Summary for this compound
| Spectral Data | Key Features | Reference(s) |
| Mass Spectrometry (GC-MS) | Top Peak (m/z): 137; 2nd Highest (m/z): 109; 3rd Highest (m/z): 45. The fragmentation of organo-arsenic compounds can involve neutral loss of groups like H₂, H₂O, and alkyl radicals. | [3][5] |
| Infrared (IR) Spectroscopy | Expected absorptions for As-O stretching vibrations are in the range of 650-950 cm⁻¹. | [6] |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | Specific chemical shift data for this compound is not readily available in the searched literature. General ¹H NMR for similar arsolanes shows methylene (B1212753) protons giving rise to ABKL type spectra. | [7] |
Experimental Protocols
This section details the methodologies for the synthesis, purification, and key biological assays related to arsenical compounds.
2.1. Synthesis of this compound (General Procedure)
This compound can be synthesized via the esterification of arsenic acid with ethanol (B145695), a reaction typically catalyzed by a strong acid like sulfuric acid.[1]
Materials:
-
Arsenic acid (H₃AsO₄)
-
Anhydrous ethanol (C₂H₅OH)
-
Concentrated sulfuric acid (H₂SO₄)
-
Round-bottom flask
-
Reflux condenser
-
Heating mantle
-
Distillation apparatus
Procedure:
-
In a round-bottom flask, dissolve arsenic acid in an excess of anhydrous ethanol.
-
Carefully add a catalytic amount of concentrated sulfuric acid to the mixture.
-
Attach a reflux condenser and heat the mixture gently using a heating mantle. The reaction is typically carried out at a temperature of 80–100°C.[8]
-
After the reaction is complete (monitored by appropriate analytical techniques like TLC or GC), the mixture is cooled to room temperature.
-
The crude product is then purified by fractional distillation.
2.2. Purification by Fractional Distillation
Fractional distillation is employed to separate this compound from unreacted ethanol and other byproducts.[9]
Apparatus:
-
Distillation flask
-
Fractionating column (e.g., Vigreux column)
-
Condenser
-
Receiving flask
-
Thermometer
-
Heating source
Procedure:
-
Assemble the fractional distillation apparatus, ensuring the thermometer bulb is positioned correctly at the vapor outlet to accurately measure the boiling point of the distillate.[9]
-
Gently heat the crude reaction mixture in the distillation flask.[9]
-
Collect the fraction that distills at the boiling point of this compound (236.5 - 237 °C).[4] Lower boiling point fractions, such as ethanol (78 °C), will distill first.[8]
-
The purity of the collected this compound should be verified using analytical methods such as NMR and elemental analysis.[1]
2.3. Cell Viability and Apoptosis Assays in Leukemia Cells (General Protocol for Arsenicals)
The following protocols are based on methodologies used for arsenic trioxide in leukemia cell lines and can be adapted for studying the effects of this compound.
2.3.1. Cell Culture and Treatment:
-
Human leukemia cell lines (e.g., K562, HL-60) are cultured in appropriate media (e.g., RPMI-1640) supplemented with fetal bovine serum and antibiotics, and maintained at 37°C in a humidified atmosphere with 5% CO₂.[10][11]
-
Cells are seeded at a specific density and treated with varying concentrations of the arsenic compound for desired time points (e.g., 24, 48, 72 hours).[10][11]
2.3.2. Cell Viability Assay (MTT Assay):
-
Seed cells in a 96-well plate.[12]
-
After treatment, add MTT solution to each well and incubate.[12]
-
Add a solubilizing agent (e.g., DMSO) to dissolve the formazan (B1609692) crystals.[12]
-
Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.[12]
-
Cell viability is expressed as a percentage of the untreated control.[12]
2.3.3. Apoptosis Analysis by Annexin V/Propidium Iodide (PI) Staining:
-
Harvest treated and untreated cells and wash with cold PBS.[10][11]
-
Add Annexin V-FITC and PI to the cell suspension and incubate in the dark.[10][11]
-
Analyze the cells by flow cytometry to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells.[10][11]
2.3.4. Western Blot Analysis for Apoptosis-Related Proteins:
-
Lyse treated and untreated cells and determine the protein concentration.[10]
-
Separate protein lysates by SDS-PAGE and transfer to a PVDF membrane.[10]
-
Block the membrane and incubate with primary antibodies against proteins of interest (e.g., caspases, Bcl-2, Bax, p-Akt).[10][12]
-
Incubate with HRP-conjugated secondary antibodies.[10]
-
Detect the protein bands using an enhanced chemiluminescence (ECL) kit and an imaging system.[10]
Signaling Pathways and Experimental Workflows
While the specific signaling pathways activated by this compound are not extensively studied, the effects of other arsenic compounds, particularly arsenite and arsenic trioxide, on key cellular pathways provide a strong indication of its likely mechanisms of action.
3.1. PI3K/Akt Signaling Pathway
Arsenic compounds have been shown to modulate the PI3K/Akt signaling pathway, which is crucial for cell survival, proliferation, and apoptosis.[13] Arsenite can activate this pathway, potentially through the targeting of sulfhydryl groups of kinases like c-Src, or independently of PI3K through STAT3 and miR-190 induction.[4]
Caption: PI3K/Akt signaling pathway and potential modulation by arsenic compounds.
3.2. Nrf2 Signaling Pathway
Arsenic compounds are known to activate the Nrf2-Keap1 signaling pathway, a key cellular defense mechanism against oxidative stress.[14] Arsenite activates Nrf2, leading to the transcription of antioxidant genes.[15] This activation by arsenic may occur through a mechanism independent of Keap1-C151, possibly involving p62.[14][16]
Caption: Nrf2-Keap1 antioxidant response pathway activated by arsenic-induced oxidative stress.
3.3. Experimental Workflow for Apoptosis Induction Study
The following diagram illustrates a typical workflow for investigating the induction of apoptosis in cancer cells by a test compound like this compound.
Caption: A generalized experimental workflow for studying apoptosis in cancer cells.
Disclaimer: this compound is a toxic substance and should be handled with extreme care by trained professionals in a controlled laboratory setting, following all appropriate safety protocols. This document is intended for informational purposes for research and development professionals and does not constitute a recommendation for its use.
References
- 1. This compound [benchchem.com]
- 2. CAS 15606-95-8: this compound | CymitQuimica [cymitquimica.com]
- 3. This compound | C6H15AsO4 | CID 586279 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. ARSENIC ACID TRIETHYL ESTER CAS#: 15606-95-8 [amp.chemicalbook.com]
- 5. researchgate.net [researchgate.net]
- 6. Arsenic Trioxide Induces Apoptosis via Specific Signaling Pathways in HT-29 Colon Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. scispace.com [scispace.com]
- 8. researchgate.net [researchgate.net]
- 9. vlab.amrita.edu [vlab.amrita.edu]
- 10. PI3K/Akt/mTOR Signaling Pathway and the Biphasic Effect of Arsenic in Carcinogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Organic Syntheses Procedure [orgsyn.org]
- 12. Arsenic trioxide-induced cell apoptosis and cell cycle arrest are potentiated by 1,25-dihydroxyvitamin D3 in human leukemia K562 cells - PMC [pmc.ncbi.nlm.nih.gov]
- 13. PI-3K/Akt Pathway-Dependent Cyclin D1 Expression Is Responsible for Arsenite-Induced Human Keratinocyte Transformation - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. Basic Mechanisms of Arsenic Trioxide (ATO)-Induced Apoptosis in Human Leukemia (HL-60) Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Arsenic-mediated activation of the Nrf2-Keap1 antioxidant pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
Triethyl Arsenate: A Technical Guide to its Solubility in Organic Solvents and Water
For Researchers, Scientists, and Drug Development Professionals
Abstract
Triethyl arsenate (C₆H₁₅AsO₄), an organoarsenic compound, sees application in organic synthesis and as an intermediate in various chemical manufacturing processes. A thorough understanding of its solubility characteristics is paramount for its effective use, handling, and safety. This technical guide provides a comprehensive overview of the solubility of this compound in organic solvents and water. Due to the scarcity of specific quantitative solubility data in publicly available literature, this guide focuses on qualitative solubility information and furnishes a general experimental protocol for its determination. This document is intended to be a valuable resource for laboratory researchers and professionals in drug development and chemical synthesis.
Introduction
This compound is a triethyl ester of arsenic acid. It is recognized for its solubility in organic solvents and limited solubility in aqueous solutions.[1] The lipophilic nature, imparted by the ethyl groups, governs its solubility profile, distinguishing it from inorganic arsenates.[2] This guide synthesizes the available information on its solubility and provides methodologies for its empirical determination.
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented in Table 1.
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference(s) |
| Molecular Formula | C₆H₁₅AsO₄ | [3] |
| Molecular Weight | 226.10 g/mol | [3] |
| Appearance | Colorless to pale yellow liquid | [1] |
| Boiling Point | 236 °C (760 mmHg) | [4] |
| Density | 1.302 g/mL | [4] |
Solubility Profile
Qualitative Solubility Summary
Table 2: Qualitative Solubility of this compound
| Solvent Class | Solubility | Rationale |
| Alcohols (e.g., Ethanol, Methanol) | Soluble | The ester nature of this compound allows for favorable interactions with polar protic solvents like alcohols. |
| Ethers (e.g., Diethyl ether) | Soluble | As a relatively nonpolar aprotic solvent, diethyl ether is expected to dissolve the organo-ester. |
| Chlorinated Solvents (e.g., Dichloromethane, Chloroform) | Soluble | These solvents are effective at dissolving a wide range of organic compounds. |
| Aromatic Hydrocarbons (e.g., Toluene) | Soluble | The nonpolar nature of toluene (B28343) makes it a suitable solvent for the organoarsenic compound. |
| Aliphatic Hydrocarbons (e.g., Hexane) | Likely Soluble | Solubility may be lower compared to more polar organic solvents, but some degree of miscibility is expected. |
| Water | Limited Solubility / Reacts | This compound has limited solubility in water and undergoes rapid hydrolysis.[2][4][5] |
Interaction with Water
This compound is reported to have limited solubility in water and reacts with it.[1][4] The presence of the arsenic-oxygen bonds makes it susceptible to rapid hydrolysis in aqueous environments, which is significantly faster than that of phosphate (B84403) triesters.[2] This reaction yields arsenate ions (AsO₄³⁻) in biological systems.[2]
Experimental Protocols
Due to the absence of specific experimental procedures for determining the solubility of this compound, a general protocol for determining the solubility of a liquid in various solvents is provided below. Extreme caution should be exercised when handling this compound due to its high toxicity. [1] All work should be conducted in a well-ventilated fume hood with appropriate personal protective equipment.
General Protocol for Qualitative and Quantitative Solubility Determination
This protocol outlines a general method to determine the solubility of a liquid solute, such as this compound, in a liquid solvent.
Materials:
-
This compound
-
Selected solvents (e.g., ethanol, diethyl ether, toluene, water)
-
Calibrated pipettes and syringes
-
Volumetric flasks
-
Analytical balance
-
Vortex mixer or magnetic stirrer
-
Temperature-controlled water bath or incubator
-
Filtration apparatus (e.g., syringe filters with appropriate membrane)
-
Analytical instrumentation for quantification (e.g., Inductively Coupled Plasma Mass Spectrometry (ICP-MS) or Atomic Absorption Spectroscopy (AAS) for arsenic determination)[6][7]
Procedure:
-
Preparation of a Saturated Solution:
-
In a series of vials, add a known volume of the selected solvent.
-
Incrementally add known volumes of this compound to each vial.
-
After each addition, securely cap the vial and agitate vigorously using a vortex mixer or magnetic stirrer.
-
Allow the mixture to equilibrate at a constant temperature (e.g., 25 °C) for a prolonged period (e.g., 24 hours) to ensure saturation is reached.
-
Visually inspect the solution for any signs of undissolved this compound (e.g., phase separation, cloudiness).
-
-
Qualitative Assessment:
-
Observe if a single homogeneous phase is formed upon mixing. If so, the substances are miscible at the tested ratio.
-
If two distinct layers form, the substances are immiscible.
-
If the solution becomes cloudy or forms an emulsion, they are partially miscible.
-
-
Quantitative Analysis:
-
Once equilibrium is reached and in the presence of an excess of the solute phase, carefully extract an aliquot of the supernatant (the saturated solution) using a syringe.
-
Filter the aliquot through a syringe filter compatible with the solvent to remove any undissolved droplets.
-
Accurately dilute the filtered saturated solution with the pure solvent to a concentration within the calibrated range of the analytical instrument.
-
Analyze the diluted solution using a suitable analytical technique (e.g., ICP-MS) to determine the concentration of arsenic.
-
Calculate the concentration of this compound in the saturated solution, which represents its solubility. This is typically expressed in units such as g/100 mL or mol/L.
-
Visualizations
Synthesis of this compound
This compound can be synthesized via the esterification of arsenic acid with ethanol, often catalyzed by an acid such as sulfuric acid.[2]
Experimental Workflow for Solubility Determination
The logical workflow for determining the solubility of this compound is depicted below.
Conclusion
While specific quantitative data on the solubility of this compound in organic solvents and water remains elusive, it is well-established that it is soluble in the former and has limited solubility with reactivity in the latter. For researchers requiring precise solubility values, direct experimental determination is necessary. The general protocol provided in this guide offers a foundational methodology for such investigations. Given the hazardous nature of this compound, all experimental work must be conducted with strict adherence to safety protocols.
References
- 1. CAS 15606-95-8: this compound | CymitQuimica [cymitquimica.com]
- 2. This compound [benchchem.com]
- 3. This compound | C6H15AsO4 | CID 586279 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. americanelements.com [americanelements.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. atsdr.cdc.gov [atsdr.cdc.gov]
- 7. ANALYTICAL METHODS - TOXICOLOGICAL PROFILE FOR ARSENIC - NCBI Bookshelf [ncbi.nlm.nih.gov]
Hydrolysis of Triethyl Arsenate in Aqueous Solutions: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the hydrolysis rate and mechanism of triethyl arsenate in aqueous solutions. The information is compiled from available scientific literature to support research and development activities where the stability and reactivity of arsenate esters are of interest.
Quantitative Hydrolysis Rate Data
| Compound | Solvent System | Temperature (°C) | Second-Order Rate Constant (k, M⁻¹s⁻¹) | Half-life (t₁/₂) | Reference |
| Trimethyl Arsenate | Methanol/Water | 25 | 73 | ~0.02 seconds (in neutral water) | [2] |
| This compound | Ethanol (B145695)/Water | - | Data not available | Data not available | - |
Note: The half-life for trimethyl arsenate is remarkably short, highlighting the lability of arsenate triesters.[1] It is expected that this compound also hydrolyzes rapidly.
Experimental Protocols
The following is a detailed description of a typical experimental protocol for determining the hydrolysis kinetics of trialkyl arsenates, based on methodologies reported in the literature.[3]
2.1 Materials and Reagents
-
This compound ((C₂H₅)₃AsO₄)
-
Anhydrous ethanol (or other suitable organic solvent like acetonitrile)
-
Deionized water
-
pH indicator (e.g., bromocresol green)
-
Buffer solutions of various pH values
-
Inert salt for ionic strength control (e.g., tetraethylammonium (B1195904) bromide)
2.2 Instrumentation
-
Stopped-flow spectrophotometer or a UV-Vis spectrophotometer with a rapid mixing accessory
-
Oscilloscope for data acquisition
-
Temperature-controlled water bath (±0.1°C)
-
Digitizing board and calculator/computer for data analysis
-
pH meter
2.3 Kinetic Measurement Procedure
-
Solution Preparation:
-
Stock solutions of this compound are prepared in an anhydrous organic solvent to minimize premature hydrolysis.
-
Aqueous solutions containing a pH indicator and an inert salt to maintain constant ionic strength are prepared. The concentration of water in the organic solvent can be varied to study its effect on the reaction rate.
-
-
Kinetic Runs:
-
The hydrolysis is initiated by rapidly mixing the this compound stock solution with the aqueous solution in the spectrophotometer.
-
The reaction is monitored by observing the change in absorbance of the pH indicator over time. The hydrolysis of the arsenate ester releases acid, which protonates the indicator, causing a color change and thus a change in absorbance.
-
-
Data Acquisition and Analysis:
-
The change in absorbance versus time is recorded, often as an oscilloscope trace.
-
These traces are digitized for analysis.
-
For reactions under pseudo-first-order conditions (where the concentration of water is in large excess compared to the arsenate ester), the pseudo-first-order rate constant (k') is calculated by a linear least-squares fit of ln[(A₀ - A∞)/(Aₜ - A∞)] versus time, where A₀, Aₜ, and A∞ are the absorbances at time zero, time t, and at the completion of the reaction, respectively.
-
Experiments are typically repeated multiple times (e.g., at least seven times) and the results are averaged.
-
The second-order rate constant (k) is then determined by dividing the pseudo-first-order rate constant by the concentration of water.
-
2.4 Determination of Reaction Order
-
The order of the reaction with respect to the arsenate ester and water is determined by systematically varying their initial concentrations and observing the effect on the initial reaction rate.
Hydrolysis Mechanism
The hydrolysis of trialkyl arsenates proceeds via an associative mechanism (A or Sₙ2-like) , which is in contrast to the more dissociative character of phosphate (B84403) ester hydrolysis.[1] This mechanism involves the nucleophilic attack of a water molecule on the arsenic center.
Key Features of the Associative Mechanism:
-
Pentacoordinated Intermediate: The reaction proceeds through a high-energy, unstable pentacoordinated intermediate with a trigonal bipyramidal geometry.[2][4]
-
Nucleophilic Attack: A water molecule acts as the nucleophile, attacking the electrophilic arsenic atom.
-
Proton Transfer: An internal proton transfer likely occurs within the intermediate, facilitating the departure of the leaving group (an alcohol molecule).
-
Products: The initial hydrolysis of this compound yields diethyl arsenate and ethanol. Subsequent hydrolysis steps will further break down diethyl arsenate to ethyl arsenate and finally to inorganic arsenate. It has been noted that the hydrolysis of the diester is even more rapid than the triester.[1]
Visualizations
4.1 Proposed Hydrolysis Mechanism of this compound
Caption: Associative hydrolysis mechanism of this compound.
4.2 Experimental Workflow for Kinetic Analysis
References
- 1. Arsenate replacing phosphate - alternative life chemistries and ion promiscuity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Effect of arsenate substitution on phosphate repository of cell: a computational study - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. amsdottorato.unibo.it [amsdottorato.unibo.it]
In-Depth Technical Guide on the Toxicological Profile and Health Hazards of Triethyl Arsenate
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Triethyl arsenate (TEA), an organoarsenic compound with the chemical formula C₆H₁₅AsO₄, presents a significant toxicological profile of concern. While comprehensive data specific to TEA remains limited in publicly accessible literature, its health hazards can be largely inferred from the extensive research on related inorganic and organic arsenic compounds. Classified as a carcinogen, TEA is acutely toxic upon ingestion and inhalation. The toxicokinetics of arsenicals, including TEA, involve metabolic processes of reduction and biomethylation, leading to various trivalent and pentavalent arsenic species with differing toxicities. The fundamental mechanisms of arsenic-induced toxicity include the inhibition of critical enzymes, induction of oxidative stress, and disruption of key cellular signaling pathways, ultimately resulting in cellular dysfunction and apoptosis. This guide provides a detailed overview of the known physicochemical properties, toxicokinetics, health hazards, and toxicological mechanisms pertinent to arsenicals, with a specific focus on their relevance to understanding the potential risks associated with this compound.
Physicochemical Properties
The fundamental physicochemical characteristics of this compound are crucial for understanding its environmental fate and biological interactions. A summary of these properties is provided in Table 1.
Table 1: Physicochemical Properties of this compound
| Property | Value |
| Chemical Formula | C₆H₁₅AsO₄ |
| Molecular Weight | 226.10 g/mol |
| CAS Number | 15606-95-8 |
| Appearance | Colorless to pale yellow liquid |
| Odor | Distinctive odor |
| Solubility | Soluble in organic solvents, with limited solubility in water |
Toxicokinetics: Absorption, Distribution, Metabolism, and Excretion
While specific toxicokinetic studies on this compound are scarce, the established pathways for other arsenicals provide a robust framework for understanding its likely behavior in biological systems.
-
Absorption: Organoarsenic compounds can be absorbed via ingestion, inhalation, and dermal contact. The lipophilic nature of TEA suggests a potential for ready absorption through these routes.
-
Distribution: Once absorbed, arsenic compounds are distributed throughout the body via the bloodstream, with the liver being a primary organ for accumulation and subsequent metabolism. Arsenic has been shown to cross both the blood-brain barrier and the placenta.
-
Metabolism: The metabolism of arsenicals is a critical factor influencing their toxicity. This process involves a series of reduction and oxidative methylation reactions. It is anticipated that pentavalent arsenicals such as TEA are first reduced to their trivalent forms, which then undergo methylation. While methylation is a pathway for detoxification leading to more readily excreted metabolites, it is important to note that some trivalent methylated intermediates are known to be highly toxic.
-
Excretion: The primary route of elimination for arsenic and its metabolites is through urinary excretion.
A generalized workflow illustrating the toxicokinetics of arsenicals is presented below.
Health Hazards
This compound is recognized as a hazardous substance, posing significant risks to human health.
Table 2: Summary of Health Hazards Associated with Arsenicals
| Hazard | Description |
| Acute Toxicity | Classified as toxic if swallowed or inhaled. Acute symptoms may include nausea, vomiting, abdominal pain, and severe diarrhea. |
| Carcinogenicity | Recognized as a carcinogen. Chronic exposure to arsenic has been linked to an increased risk of developing cancers of the skin, lung, bladder, liver, and kidney. |
| Genotoxicity | Arsenic and its compounds have been shown to induce chromosomal aberrations and DNA damage. |
| Reproductive and Developmental Toxicity | Exposure to arsenic during pregnancy is associated with an elevated risk of adverse developmental outcomes. |
| Dermal Toxicity | Can cause skin irritation upon direct contact. |
Quantitative Toxicological Data
Table 3: Acute Toxicity of Various Arsenic Compounds
| Compound | Species | Route | LD50/LC50 |
| Arsenite | Rat, Mouse | Oral | 15 - 175 mg/kg |
| Arsenate | Rat, Mouse | Oral | 15 - 175 mg/kg |
| Monomethylarsonic acid (MMA) | Rat, Mouse | Oral | 102 - 3,184 mg/kg |
| Dimethylarsinic acid (DMA) | Rat, Mouse | Oral | 1,200 mg/kg |
Note: The data for arsenite, arsenate, MMA, and DMA are compiled from various studies and are intended to provide a comparative toxicological context due to the absence of specific data for this compound.
Mechanisms of Toxicity
The toxic effects of arsenic compounds are complex and arise from multiple interconnected mechanisms at the cellular and molecular levels:
-
Enzyme Inhibition: Trivalent arsenicals exhibit a high affinity for sulfhydryl (-SH) groups present in the active sites of many proteins, leading to the inhibition of a wide range of enzymes that are essential for normal cellular function.
-
Oxidative Stress: Exposure to arsenic results in the excessive production of reactive oxygen species (ROS), which can overwhelm the cell's antioxidant defenses and lead to oxidative damage to vital cellular components, including lipids, proteins, and DNA.
-
Disruption of Signal Transduction: Arsenic compounds are known to interfere with numerous signal transduction pathways that regulate fundamental cellular processes. These include the Mitogen-Activated Protein Kinase (MAPK) and the Phosphoinositide 3-kinase (PI3K)/Akt signaling pathways, which are critical for controlling cell proliferation, differentiation, and apoptosis.
Signaling Pathways Affected by Arsenicals
MAPK Pathway: Arsenic exposure has been demonstrated to activate various components of the MAPK signaling cascade, including the extracellular signal-regulated kinases (ERK), c-Jun N-terminal kinases (JNK), and p38 MAPKs. The ultimate cellular response, whether it be proliferation or apoptosis, is dependent on the specific arsenic species, the dose, and the cell type involved.
PI3K/Akt Pathway: The PI3K/Akt pathway, a central regulator of cell survival and proliferation, is another key target of arsenic. Reports have indicated that arsenic can both activate and inhibit this pathway, a duality that contributes to its complex roles in both toxicity and carcinogenesis.
An In-Depth Technical Guide to the GHS Classification and Safety of Triethyl Arsenate
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the GHS classification and essential safety data for triethyl arsenate (CAS No. 15606-95-8). The information is intended for professionals in research, scientific, and drug development fields to ensure its safe handling, storage, and disposal.
GHS Classification and Hazard Identification
This compound is classified as a highly hazardous substance under the Globally Harmonized System of Classification and Labelling of Chemicals (GHS).[1][2] Its classification indicates severe acute toxicity, carcinogenicity, and significant environmental hazards.
GHS Pictograms:
| Pictogram | Hazard Class |
|
| Acute Toxicity (Fatal or Toxic)[1] |
|
| Carcinogenicity[1] |
|
| Hazardous to the Aquatic Environment[1] |
-
H301: Toxic if swallowed.
-
H331: Toxic if inhaled.
-
H350: May cause cancer.
-
H400: Very toxic to aquatic life.
-
H410: Very toxic to aquatic life with long lasting effects.
Precautionary Statements:
A comprehensive list of precautionary statements, including those for prevention, response, storage, and disposal, can be found in safety data sheets and regulatory databases. Key preventative measures include obtaining special instructions before use, not handling until all safety precautions have been read and understood, and using personal protective equipment.[1][2]
Physicochemical Properties
Understanding the physical and chemical properties of this compound is crucial for safe handling and storage.
| Property | Value |
| Chemical Formula | C₆H₁₅AsO₄[1] |
| Molecular Weight | 226.10 g/mol [1] |
| Appearance | Colorless to pale yellow liquid[3] |
| Odor | Distinctive odor[3] |
| Boiling Point | 236 °C (decomposes) |
| Flash Point | 96.1 °C |
| Solubility | Soluble in organic solvents, limited solubility in water.[3] |
Toxicological Information
The toxicity of arsenic compounds is well-documented. Trivalent arsenicals, in general, are considered more toxic than pentavalent forms.[5] The toxic effects of arsenic are multifaceted and can include disruption of cellular respiration and enzymatic activities.[5] Chronic exposure to arsenic compounds is linked to various health issues, including cardiovascular problems, gastrointestinal issues, and cognitive effects.[4]
Carcinogenicity: this compound is classified as a substance that may cause cancer (H350).[1][2][4]
Experimental Protocols for Toxicity Assessment
While specific experimental protocols for this compound were not found, the assessment of acute toxicity for chemical substances is typically conducted following standardized guidelines, such as those established by the Organisation for Economic Co-operation and Development (OECD). These guidelines provide detailed methodologies for various toxicity tests.
OECD Test Guidelines for Acute Toxicity:
| Test | Guideline Number | Description |
| Acute Oral Toxicity | OECD 420, 423, 425[6] | These guidelines describe procedures for determining the acute oral toxicity of a substance, including the Fixed Dose Procedure, the Acute Toxic Class Method, and the Up-and-Down Procedure. The primary endpoint is mortality to determine the LD50 value.[6][7][8] |
| Acute Dermal Toxicity | OECD 402[9][10] | This guideline details the procedure for assessing the acute toxicity of a substance applied to the skin. It involves applying the substance to the shaved skin of animals and observing for toxic effects and mortality to determine the dermal LD50.[9][10][11][12][13] |
| Acute Inhalation Toxicity | OECD 403, 436[1][14] | These guidelines provide methods for evaluating the toxicity of a substance when inhaled. They involve exposing animals to the substance as a gas, vapor, or aerosol in a controlled chamber and monitoring for adverse effects and mortality to determine the LC50.[1][14][15] |
Safe Handling and Storage
Due to its high toxicity and carcinogenicity, stringent safety measures must be implemented when handling and storing this compound.
First-Aid Measures
In the event of exposure to this compound, immediate and appropriate first-aid measures are critical.
Disposal Considerations
Waste containing this compound must be treated as hazardous waste and disposed of in accordance with local, state, and federal regulations.
General Disposal Guidelines:
-
Do not dispose of this compound down the drain or in regular trash.
-
All contaminated materials, including personal protective equipment (PPE), labware, and spill cleanup materials, must be collected and disposed of as hazardous waste.[16]
-
Empty containers should be triple-rinsed, with the rinsate collected as hazardous waste, before being punctured and disposed of according to institutional protocols.[16]
-
Consult your institution's Environmental Health and Safety (EHS) department for specific disposal procedures.[16]
This guide provides a summary of the critical safety information for this compound. It is imperative that all users consult the full Safety Data Sheet (SDS) and relevant institutional and regulatory guidelines before handling this substance.
References
- 1. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
- 2. oecd.org [oecd.org]
- 3. CAS 15606-95-8: this compound | CymitQuimica [cymitquimica.com]
- 4. toxno.com.au [toxno.com.au]
- 5. This compound [benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. OECD Guideline For Acute oral toxicity (TG 423) | PPTX [slideshare.net]
- 8. umwelt-online.de [umwelt-online.de]
- 9. Oecd acute,subacte, sub chronic dermal toxicity studies(402, 410, 411). | PPTX [slideshare.net]
- 10. nucro-technics.com [nucro-technics.com]
- 11. gyansanchay.csjmu.ac.in [gyansanchay.csjmu.ac.in]
- 12. scribd.com [scribd.com]
- 13. Acute Dermal Toxicity OECD 402 - Altogen Labs [altogenlabs.com]
- 14. oecd.org [oecd.org]
- 15. oecd.org [oecd.org]
- 16. drexel.edu [drexel.edu]
Historical research on organoarsenic compounds
An In-depth Technical Guide to the Historical Research of Organoarsenic Compounds
Introduction
Organoarsenic compounds, which feature a chemical bond between arsenic and carbon, have a rich and multifaceted history that spans over two centuries.[1] From their early discovery, which contributed to the fundamental concept of chemical valency, to their revolutionary role in the birth of chemotherapy, these compounds have left an indelible mark on science and medicine.[1] This technical guide provides a comprehensive historical overview of key organoarsenic compounds, detailing their discovery, synthesis, applications, and the experimental methodologies that defined their development. It is intended for researchers, scientists, and drug development professionals seeking a deeper understanding of this important class of chemical compounds.
Early History and Foundational Discoveries
The journey into organoarsenic chemistry began in the 18th century with the synthesis of the first organometallic compound.
Cacodyl (B8556844): The First Organometallic Compound
In 1760, the French chemist Louis Claude Cadet de Gassicourt heated arsenic oxide with potassium acetate, producing a poisonous, foul-smelling oily liquid he called "Cadet's fuming liquid".[1][2] This mixture contained the first organoarsenic compounds ever synthesized: cacodyl oxide (((CH₃)₂As)₂O) and cacodyl (((CH₃)₂As)₂).[3] The composition of "cacodyl" was later established by the German chemist Robert Bunsen in 1843.[1] Bunsen's extensive and dangerous work on cacodyl compounds in the 1830s and 1840s, conducted before the invention of fume hoods, led to a greater understanding of the methyl radical.[1][3] He described the extreme toxicity and nauseating odor of cacodyl, noting that exposure caused "instantaneous tingling of the hands and feet and even giddiness and insensibility".[1][2] This early research was significant as it marked the first explicit recognition of organometallic compounds and contributed to Edward Frankland's development of the concept of valency.[1]
Atoxyl and the Dawn of Medicinal Applications
The first significant medicinal application of an organoarsenic compound came with Atoxyl (p-aminophenylarsanilic acid). Synthesized in 1859 by Antoine Béchamp through the reaction of aniline (B41778) with arsenic acid, Atoxyl was initially believed to be less toxic than inorganic arsenic compounds, a notion later proven false.[4][5] In the early 20th century, it was found to have some efficacy against trypanosomiasis (sleeping sickness).[6][7] However, its use was limited by severe side effects, including optic nerve atrophy leading to blindness.[8] Despite its toxicity, Atoxyl was a crucial stepping stone, serving as the parent compound for the development of more effective and less harmful arsenicals.[7][9]
The Era of Chemotherapy: Paul Ehrlich and Salvarsan
The limitations of Atoxyl spurred Paul Ehrlich, a German physician and scientist, to embark on a systematic search for a "magic bullet" (Zauberkugel)—a compound that could selectively target and destroy pathogens without harming the host.[7][10] This quest laid the foundation for modern chemotherapy.[10]
The Quest for the "Magic Bullet"
Working at his institute in Frankfurt, Ehrlich and his team, including chemist Alfred Bertheim and bacteriologist Sahachiro Hata, began synthesizing and screening hundreds of derivatives of Atoxyl.[7][9] Ehrlich theorized that by modifying the chemical structure, he could enhance the antimicrobial activity while reducing its toxicity to the host.[9][11] This systematic approach was a novel concept in drug development.
Caption: Workflow of Ehrlich's search for a "magic bullet".
Discovery and Synthesis of Salvarsan (Compound 606)
Arsphenamine (B1667614) was first synthesized by Alfred Bertheim in Ehrlich's lab in 1907.[9] In 1909, Sahachiro Hata discovered its potent activity against the spirochete Treponema pallidum, the causative agent of syphilis, which had been identified just a few years earlier in 1905.[6][9] This compound was the 606th in the series tested, and it was accordingly named "Compound 606".[9][10] Marketed in 1910 under the trade name Salvarsan, a name derived from "saving arsenic," it was the first truly effective treatment for syphilis, a disease previously treated with highly toxic inorganic mercury compounds.[9][10][12]
Salvarsan was a significant improvement, but its administration was complex. It was an unstable, yellow, crystalline powder that had to be dissolved in several hundred milliliters of sterile water with minimal air exposure to prevent oxidation into a more toxic form.[7][9] To address these issues, Ehrlich's team developed a more soluble and easier-to-administer derivative, Neosalvarsan (Compound 914), which was released in 1913.[10][11] Salvarsan and Neosalvarsan remained the primary treatments for syphilis until the advent of penicillin in the 1940s.[1][13]
Experimental Protocol: Synthesis of Arsphenamine (Salvarsan)
The synthesis of Arsphenamine was a multi-step process starting from p-arsanilic acid (Atoxyl). While the exact industrial process used by Hoechst was complex, a generalized laboratory synthesis can be outlined as follows:
-
Nitration of p-Arsanilic Acid: p-Arsanilic acid is treated with a nitrating mixture (sulfuric acid and nitric acid) to introduce a nitro group onto the benzene (B151609) ring, yielding 3-nitro-4-hydroxy-phenylarsonic acid.
-
Reduction of the Nitro and Arsonic Acid Groups: The resulting compound is then subjected to a strong reducing agent, such as sodium hydrosulfite (Na₂S₂O₄). This crucial step reduces the nitro group (-NO₂) to an amino group (-NH₂) and the arsonic acid group (-AsO(OH)₂) to an arseno group (-As=As-), forming the dimeric structure of Arsphenamine.
-
Isolation and Purification: The product, Arsphenamine, precipitates from the reaction mixture and is isolated as its dihydrochloride (B599025) salt to improve stability. The final product was a fine yellow powder.[7]
Note: Early structural analysis suggested a simple dimeric structure for Salvarsan. However, modern mass spectrometry has revealed that it is actually a mixture of cyclic trimers and pentamers.[14][15]
Other Medically Important Organoarsenicals
Melarsoprol for African Trypanosomiasis
Developed in 1949, Melarsoprol became a critical drug for treating the late, neurological stage of African trypanosomiasis (sleeping sickness).[16][17] It is a derivative of melarsen (B1215594) oxide complexed with dimercaprol (B125519) (British anti-Lewisite), which helps reduce its toxicity.[16][17]
Mechanism of Action: Melarsoprol is a prodrug that is metabolized to the active compound, melarsen oxide.[16] Melarsen oxide is a trivalent arsenical that is highly reactive with sulfhydryl (-SH) groups.[18] Its primary target within the trypanosome parasite is trypanothione, a unique thiol that is crucial for the parasite's redox balance.[16][18] By binding to trypanothione, melarsen oxide disrupts this balance, leading to oxidative stress and cell death.[18] It is also thought to inhibit key glycolytic enzymes like pyruvate (B1213749) kinase, starving the parasite of energy.[17][19]
Caption: Proposed mechanism of action for Melarsoprol.
Organoarsenicals in Agriculture and Environmental Health
Beyond medicine, organoarsenic compounds found widespread use as pesticides, herbicides, and animal feed additives.
Paris Green: Insecticide and Pigment
Paris Green, or copper(II) acetoarsenite, is an inorganic arsenical, but its history is intertwined with the rise of chemical pesticides. Invented in 1814 as a pigment, its insecticidal properties were recognized in 1867.[20][21] By the 1880s, it was the world's first widespread chemical insecticide, used extensively to control pests like the Colorado potato beetle and the codling moth on fruit trees.[20][22] It was also used as a larvicide in mosquito control efforts to combat malaria.[21][23] Its high toxicity eventually led to its decline and eventual ban in the United States in 1960.[24]
Cacodylic Acid: Herbicide and Defoliant
Derivatives of cacodylic acid, ((CH₃)₂AsO₂H), were used extensively as herbicides.[2][3] A mixture of cacodylic acid and its sodium salt, sodium cacodylate, was known as Agent Blue, one of the defoliants used by the U.S. military during the Vietnam War.[3]
Roxarsone (B1679585): Poultry Feed Additive
Roxarsone (3-nitro-4-hydroxyphenylarsonic acid) was approved by the U.S. Food and Drug Administration (FDA) in 1944.[25][26] It was used in poultry feed for over 60 years to promote growth, improve feed efficiency, and prevent parasitic infections.[25][27][28] Concerns arose when studies showed that roxarsone could be metabolized into more toxic inorganic arsenic in chickens, which could then be present in their meat and liver.[28][29] In 2011, sales of roxarsone were suspended in the U.S. and Canada, and the FDA officially withdrew its approval for use in animal feed in subsequent years.[27]
Organoarsenicals as Agents of War
The toxicity of organoarsenic compounds was exploited for the development of chemical warfare agents during World War I.
Lewisite
Lewisite (dichloro(2-chlorovinyl)arsine) is a potent vesicant (blister agent) and lung irritant.[30][31] It was first synthesized in 1904 by Julius Arthur Nieuwland and later developed as a chemical weapon by U.S. chemist Winford Lee Lewis in 1918.[30][32] Although developed for use in World War I, it was never deployed on the battlefield during that conflict.[31] Lewisite causes immediate pain and irritation upon contact with skin, eyes, or the respiratory tract, followed by the formation of large, painful blisters.[30][33]
Summary of Quantitative Data
The following tables summarize key quantitative data for several historically significant organoarsenic compounds.
Table 1: Key Historical Organoarsenic Compounds
| Compound | Chemical Formula | Year of First Synthesis | Primary Historical Application |
| Cacodyl Oxide | ((CH₃)₂As)₂O | 1760 | Foundational chemical research[1][3] |
| Paris Green | Cu(C₂H₃O₂)₂·3Cu(AsO₂)₂ | 1814 | Pigment, Insecticide, Larvicide[20] |
| Atoxyl | C₆H₈AsNO₃ | 1859 | Treatment for trypanosomiasis[4] |
| Lewisite | C₂H₂AsCl₃ | 1904 | Chemical warfare agent[30] |
| Arsphenamine (Salvarsan) | C₁₂H₁₂As₂N₂O₂ (dimer) | 1907 | Treatment for syphilis[9] |
| Melarsoprol | C₁₂H₁₅AsN₆OS₂ | 1949 | Treatment for trypanosomiasis[16][17] |
| Roxarsone | C₆H₆AsNO₅ | 1923 (patent) | Poultry feed additive[27] |
| Cacodylic Acid | (CH₃)₂AsO₂H | 18th Century | Herbicide, Defoliant (Agent Blue)[2][3] |
Table 2: Pharmacokinetic Properties of Melarsoprol
| Parameter | Value | Reference |
| Half-life (Melarsoprol) | < 1 hour | [16] |
| Half-life (Bioassay) | 35 hours (suggests active metabolites) | [16] |
| Time to Max Plasma Level (Melarsen Oxide) | ~15 minutes post-injection | [16] |
| Half-life (Melarsen Oxide) | ~3.9 hours | [16] |
| Clearance | 21.5 ml/min/kg | [16] |
Table 3: Toxicity of Selected Arsenic Compounds
| Compound | LD₅₀ (mice) | Reference |
| Arsenous acid (As(OH)₃) | 34.5 mg/kg | [34] |
| Arsenobetaine ((CH₃)₃As⁺CH₂CO₂⁻) | > 10 g/kg | [34] |
Conclusion
The history of organoarsenic compounds is a story of scientific innovation, medical breakthroughs, and cautionary tales. From the hazardous early experiments with cacodyl to the development of Salvarsan, the first "magic bullet," these compounds fundamentally changed the course of medicine and introduced the concept of chemotherapy.[1][14] Their subsequent use in agriculture and as chemical weapons highlights their dual nature as both beneficial and highly toxic agents. While most medicinal and agricultural applications of organoarsenicals have been discontinued (B1498344) due to toxicity concerns and the development of safer alternatives, their historical impact remains significant. The systematic approach pioneered by Ehrlich continues to be a cornerstone of modern drug discovery, and the study of these compounds provides valuable lessons for researchers in toxicology, pharmacology, and environmental science.
References
- 1. Historical highlights in organoarsenic chemistry | Feature | RSC Education [edu.rsc.org]
- 2. Cacodylic_acid [chemeurope.com]
- 3. Cacodylic acid - Wikipedia [en.wikipedia.org]
- 4. Arsenic in medicine: past, present and future - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Ehrlich Introduces Salvarsan as a Cure for Syphilis | Research Starters | EBSCO Research [ebsco.com]
- 7. The introduction of ‘chemotherapy’ using arsphenamine – the first magic bullet - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Cytopathogenic effects of atoxyl, an ototoxic compound, on human diploid fibroblasts in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Arsphenamine - Wikipedia [en.wikipedia.org]
- 10. Magic bullet (medicine) - Wikipedia [en.wikipedia.org]
- 11. Arsphenamine - Simple English Wikipedia, the free encyclopedia [simple.wikipedia.org]
- 12. Arsphenamine - Wikiwand [wikiwand.com]
- 13. The Salvarsan Wars - Proto Magazine [protomag.com]
- 14. biobasedpress.eu [biobasedpress.eu]
- 15. mdpi.com [mdpi.com]
- 16. Melarsoprol - Wikipedia [en.wikipedia.org]
- 17. taylorandfrancis.com [taylorandfrancis.com]
- 18. What is the mechanism of Melarsoprol? [synapse.patsnap.com]
- 19. Melarsoprol - Mechanism, Indication, Contraindications, Dosing, Adverse Effect, Hepatic Dose | Drug Index | Pediatric Oncall [pediatriconcall.com]
- 20. Paris green - Wikipedia [en.wikipedia.org]
- 21. Powder spray for Paris Green, France, 1925-1935 | Science Museum Group Collection [collection.sciencemuseumgroup.org.uk]
- 22. erikajanik.com [erikajanik.com]
- 23. taylorandfrancis.com [taylorandfrancis.com]
- 24. bonjourdarlene.com [bonjourdarlene.com]
- 25. fda.gov [fda.gov]
- 26. Roxarsone, Inorganic Arsenic, and Other Arsenic Species in Chicken: A U.S.-Based Market Basket Sample - PMC [pmc.ncbi.nlm.nih.gov]
- 27. Roxarsone - Wikipedia [en.wikipedia.org]
- 28. Organoarsenic Drugs over Time: The Pharmacokinetics of Roxarsone in Chicken Meat - PMC [pmc.ncbi.nlm.nih.gov]
- 29. pubs.acs.org [pubs.acs.org]
- 30. Lewisite - Wikipedia [en.wikipedia.org]
- 31. Lewisite | Poison Gas, Arsenic Compound, Tear Gas | Britannica [britannica.com]
- 32. Lewisite [bionity.com]
- 33. Lewisite (L): Blister Agent | NIOSH | CDC [cdc.gov]
- 34. Organoarsenic chemistry - Wikipedia [en.wikipedia.org]
A Technical Guide to the Exploratory Research of Novel Organoarsenical Compounds in Drug Development
Audience: Researchers, scientists, and drug development professionals.
Core Focus: This technical guide provides an in-depth overview of the core aspects of exploratory research into novel organoarsenical compounds, focusing on their synthesis, biological evaluation, and mechanisms of action. It is intended to serve as a resource for researchers and professionals in the field of drug development, offering a summary of quantitative data, detailed experimental protocols, and visualizations of key biological pathways and experimental workflows.
Introduction: A Renaissance of Arsenic in Medicine
Organoarsenic compounds, a class of molecules containing a carbon-arsenic bond, have a long and complex history in medicine.[1] While the inherent toxicity of arsenic has been a significant concern, modern medicinal chemistry is revisiting this class of compounds to design novel molecules with enhanced therapeutic indices.[1][2] The therapeutic potential of arsenic has been recognized for centuries, with the inorganic compound arsenic trioxide (ATO) being an established and effective treatment for acute promyelocytic leukemia (APL).[1][3][4] However, its use is associated with significant toxicity.[1][5]
The development of organoarsenicals, where arsenic is covalently bonded to a carbon atom, offers the potential to create derivatives with improved pharmacological properties, including increased selectivity for cancer cells and reduced side effects.[1][6] Recent research has focused on synthesizing novel organoarsenicals with diverse chemical scaffolds, leading to the discovery of agents with potent anticancer, antiparasitic, and antimicrobial activities.[1][2][7] These compounds often exert their effects through mechanisms distinct from traditional chemotherapeutics, such as inducing reactive oxygen species (ROS), inhibiting angiogenesis, and modulating key signaling pathways.[1][4] This guide will explore these facets of organoarsenical research, providing a technical foundation for further investigation.
Therapeutic Applications and Efficacy
The renewed interest in arsenicals is driven by their demonstrated efficacy in various therapeutic areas, most notably in oncology.[8]
Anticancer Applications
Organoarsenicals have shown significant promise in treating both hematological malignancies and solid tumors.[8]
-
Acute Promyelocytic Leukemia (APL): Arsenic trioxide (ATO) is a first-line treatment for APL, often used in combination with all-trans retinoic acid (ATRA).[4][5] Clinical trials have demonstrated high complete remission (CR) rates.[3][9][10] In one Phase III trial, standard chemotherapy followed by ATO for remission maintenance resulted in a significantly better three-year event-free survival (77%) compared to standard chemotherapy alone (59%).[3] The three-year overall survival was also higher in the arsenic trioxide group (86% vs. 77%).[3] ATO is thought to work by inducing the degradation of the PML-RARα fusion protein, a hallmark of APL.[9] At low concentrations (0.1-0.5 µM), it induces partial differentiation, while at higher concentrations (0.5-2.0 µM), it triggers apoptosis.[9][10]
-
Other Hematological Malignancies: The success in APL has prompted investigations into other blood cancers, including myelodysplastic syndromes, multiple myeloma, and chronic myelogenous leukemia.[6]
-
Solid Tumors: While clinical outcomes for solid tumors have been limited by the bioavailability and toxicity of inorganic arsenic, novel organoarsenicals are being designed to overcome these hurdles.[6][11] Research has shown that combining arsenic trioxide with ATRA can inhibit cancer-driving pathways and eliminate cancer stem cells in models of triple-negative breast cancer.[12]
Antiparasitic and Antimicrobial Applications
Historically, organoarsenicals like Salvarsan were among the first effective antimicrobial drugs.[12][13] There is now a resurgence of interest in this area due to rising drug resistance.
-
Antimalarial Activity: Novel organoarsenic compounds have been tested against Plasmodium falciparum, the parasite responsible for malaria.[7] Several compounds showed inhibitory effects on the parasite's blood stages, with IC50 values ranging from 1.52 to 8.64 µM.[7] These compounds were also active against chloroquine-resistant strains and impaired gametocyte development, which is crucial for blocking disease transmission.[7]
-
Antibiotic Potential: The discovery of arsinothricin, a naturally occurring organoarsenical antibiotic, highlights the potential of this class to combat multidrug-resistant pathogens.[2][14] Arsinothricin is a broad-spectrum antibiotic effective against both Gram-positive and Gram-negative bacteria.[14]
Quantitative Data Summary
The following tables summarize key quantitative data from preclinical and clinical studies of various arsenic compounds.
Table 1: Efficacy of Arsenic Compounds in Cancer Treatment
| Compound/Regimen | Cancer Type | Metric | Result | Citation |
| Arsenic Trioxide (ATO) | Relapsed APL | Complete Remission (CR) Rate | 85-90% | [9] |
| Arsenic Trioxide (ATO) | Newly Diagnosed APL | Complete Remission (CR) Rate | 85-93% | [10] |
| Chemo + ATO (maintenance) | Newly Diagnosed APL | 3-Year Event-Free Survival | 77% | [3] |
| Standard Chemotherapy | Newly Diagnosed APL | 3-Year Event-Free Survival | 59% | [3] |
| Chemo + ATO (maintenance) | Newly Diagnosed APL | 3-Year Overall Survival | 86% | [3] |
| Standard Chemotherapy | Newly Diagnosed APL | 3-Year Overall Survival | 77% | [3] |
| Tetraarsenic Tetrasulfide | APL | Complete Remission (CR) Rate | 84.9% | [10] |
Table 2: In Vitro Activity of Organoarsenicals
| Compound Class/Name | Target Organism/Cell Line | Metric | Concentration/Value | Citation |
| Arsenic Trioxide (ATO) | APL Cells | Apoptosis Induction | 0.5 - 2.0 µM | [9][10] |
| Arsenic Trioxide (ATO) | APL Cells | Partial Differentiation | 0.1 - 0.5 µM | [9][10] |
| Phenylarsine Oxide | APL Cells | Cytotoxicity | 0.1 - 0.5 µM | [6] |
| Phenylarsine Oxide | Normal Endothelial Cells | Cytotoxicity | 0.2 µM | [6] |
| Novel Organoarsenicals | Plasmodium falciparum | IC50 | 1.52 - 8.64 µM | [7] |
Mechanisms of Action
Organoarsenicals exert their therapeutic effects through diverse molecular mechanisms, often involving the induction of oxidative stress and modulation of critical cellular signaling pathways.[4]
Interaction with Thiol Groups and ROS Production
A primary mechanism of arsenic's cytotoxicity involves its high affinity for sulfhydryl groups.[8] Trivalent arsenic (As(III)) readily reacts with closely spaced thiol groups in proteins, forming stable cyclic dithioarsinite complexes.[8] This interaction can inhibit the function of critical enzymes and regulatory proteins.[6]
Many targets of arsenic compounds are mitochondrial proteins involved in regulating the production of reactive oxygen species (ROS).[6] By inhibiting antioxidant systems like thioredoxin (Trx) and glutaredoxin (Grx), arsenicals disrupt the cellular redox balance, leading to a buildup of ROS.[6] This increased oxidative stress can trigger apoptotic signaling pathways, leading to cancer cell death.[4][6]
Caption: ROS-mediated apoptosis induced by organoarsenicals targeting mitochondrial proteins.
Modulation of Signaling Pathways
Organoarsenicals can interfere with key signaling pathways that are often dysregulated in cancer cells.[1][4]
One such pathway is the PI3K/Akt/mTOR cascade, which is crucial for cell survival, proliferation, and metabolism.[1] Arsenic compounds have been shown to inhibit this pathway, leading to the induction of autophagy and apoptosis in cancer cells.[1] This inhibition can occur through the downregulation of key proteins like PI3K and phosphorylated mTOR (p-mTOR).[1] Another target is the enzyme Pin1, which regulates numerous cancer-driving proteins. Arsenic trioxide can bind to, inhibit, and degrade Pin1, thereby suppressing multiple oncogenic pathways.[12]
Caption: Inhibition of the PI3K/Akt/mTOR survival pathway by organoarsenical compounds.
Experimental Protocols
This section provides generalized methodologies for key experiments in organoarsenical research, based on published procedures.[1][14][15]
Protocol: Synthesis of a Novel Organoarsenical (Arsinothricin Analogue)
This protocol is a conceptual example based on synthetic routes for arsinothricin (AST).[14][15]
-
Precursor Synthesis:
-
React sodium methylarsonite [MeAs(ONa)₂] with 2-chloroethanol (B45725) in an appropriate solvent to yield 2-hydroxyethyl(methyl)arsinic acid. Monitor reaction progress via HPLC-ICP-MS.[15]
-
Purify the product via crystallization or column chromatography.
-
-
Chlorination:
-
Convert the hydroxyl group of the precursor to a chloride using a suitable chlorinating agent (e.g., thionyl chloride) to form 2-chloroethyl(methyl)arsinic acid.[15]
-
-
Condensation Reaction:
-
React the chlorinated intermediate with a protected amino acid synthon (e.g., diethyl acetamidomalonate) in the presence of a base.
-
The reaction involves a nucleophilic displacement of the chloride to form the carbon-arsenic bond of the final scaffold. Monitor reaction progress by TLC and HPLC-ICP-MS.[14]
-
-
Deprotection and Purification:
-
Remove the protecting groups from the amino acid moiety under acidic or basic conditions.
-
Purify the final organoarsenical compound using ion-exchange chromatography followed by recrystallization.
-
Characterize the final product using NMR, mass spectrometry, and elemental analysis.
-
Protocol: In Vitro Antimalarial Activity Assay
This protocol describes the evaluation of organoarsenicals against P. falciparum.[7]
-
Parasite Culture: Culture asexual stages of chloroquine-sensitive and -resistant P. falciparum strains in human O+ erythrocytes using standard RPMI 1640 medium supplemented with human serum. Maintain cultures at 37°C in a gas mixture of 5% CO₂, 5% O₂, and 90% N₂.
-
Drug Preparation: Dissolve organoarsenic compounds in DMSO to create stock solutions. Prepare serial dilutions in culture medium.
-
Inhibition Assay (SYBR Green I):
-
Add 100 µL of synchronized ring-stage parasite culture (1% parasitemia, 2% hematocrit) to each well of a 96-well plate.
-
Add 100 µL of the drug dilutions to the wells. Include positive (chloroquine) and negative (DMSO vehicle) controls.
-
Incubate the plates for 72 hours under standard culture conditions.
-
After incubation, lyse the cells and stain the parasite DNA with SYBR Green I dye.
-
Measure fluorescence using a microplate reader to determine parasite growth.
-
-
Data Analysis: Calculate the 50% inhibitory concentration (IC50) by fitting the dose-response data to a sigmoidal curve using appropriate software.
Preclinical Development and Future Directions
The translation of a promising organoarsenical from the bench to the clinic requires a structured preclinical development workflow.[1]
Caption: A generalized preclinical development workflow for a novel organoarsenical drug candidate.
Future research in organoarsenicals is focused on several key areas:
-
Targeted Delivery: Developing drug delivery systems, such as nanoparticles and liposomes, to selectively deliver organoarsenicals to tumor tissues, thereby increasing efficacy and reducing systemic toxicity.[16][17][18][19]
-
Novel Scaffolds: Synthesizing new classes of organoarsenicals with improved safety profiles and novel mechanisms of action.[1][6]
-
Combination Therapies: Exploring the synergistic effects of organoarsenicals with existing chemotherapeutics, targeted agents, and immunotherapies to overcome drug resistance.[2][12]
-
Antiviral and Antimicrobial Development: Expanding research into their potential to treat infectious diseases, particularly those caused by drug-resistant pathogens.[2][20]
Conclusion
The field of medicinal organoarsenic chemistry is undergoing a significant revival. While the toxicity of arsenic remains a critical consideration, modern synthetic strategies and a deeper understanding of its molecular mechanisms are enabling the design of novel compounds with promising therapeutic potential.[1][2] From the established success of arsenic trioxide in APL to the emerging possibilities in solid tumors, parasitic diseases, and antibiotic-resistant infections, organoarsenicals represent a valuable, albeit challenging, class of compounds.[4][7][14] Continued interdisciplinary research spanning synthetic chemistry, molecular biology, and pharmacology will be essential to fully unlock the potential of these unique therapeutic agents.
References
- 1. benchchem.com [benchchem.com]
- 2. Arsenic in medicine: past, present and future - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Arsenic compound improves survival of adults with uncommon form of leukemia - UChicago Medicine [uchicagomedicine.org]
- 4. Arsenic compounds in cancer therapy: mechanistic insights and antitumor activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Arsenic trioxide (intravenous route) - Side effects & uses - Mayo Clinic [mayoclinic.org]
- 6. Arsenic-Based Antineoplastic Drugs and Their Mechanisms of Action - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Organoarsenic Compounds with In Vitro Activity against the Malaria Parasite Plasmodium falciparum - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Arsenical-based cancer drugs [pubmed.ncbi.nlm.nih.gov]
- 9. Treatment of acute promyelocytic leukemia with arsenic compounds: in vitro and in vivo studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Arsenic compounds as anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Coencapsulation of Arsenic- and Platinum-based Drugs for Targeted Cancer Treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 12. newsweek.com [newsweek.com]
- 13. Organoarsenic chemistry - Wikipedia [en.wikipedia.org]
- 14. digitalcommons.fiu.edu [digitalcommons.fiu.edu]
- 15. Chemical synthesis of the organoarsenical antibiotic arsinothricin - RSC Advances (RSC Publishing) DOI:10.1039/D1RA06770B [pubs.rsc.org]
- 16. jptcp.com [jptcp.com]
- 17. mdpi.com [mdpi.com]
- 18. Organ-based drug delivery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. mdpi.com [mdpi.com]
- 20. researchgate.net [researchgate.net]
Methodological & Application
Application Notes and Protocols for Triethyl Arsenate as a Precursor in MOCVD of GaAs Thin Films
Audience: Researchers, scientists, and drug development professionals.
Introduction
Gallium Arsenide (GaAs) is a III-V direct bandgap semiconductor renowned for its applications in high-speed electronics and optoelectronic devices such as LEDs, solar cells, and photodetectors. Metal-Organic Chemical Vapor Deposition (MOCVD) is a premier technique for the epitaxial growth of high-quality GaAs thin films. The choice of precursors is critical in defining the material properties, growth kinetics, and safety of the MOCVD process. While arsine (AsH₃) is a conventional arsenic source, its extreme toxicity necessitates the exploration of safer alternatives. Triethyl arsenate (TEAs) presents itself as a potential liquid organometallic precursor for the MOCVD of GaAs. This document provides detailed application notes and protocols for the use of this compound in conjunction with a gallium precursor for the deposition of GaAs thin films.
Chemical Reaction and Principles
The MOCVD growth of GaAs using a gallium precursor such as Trimethylgallium (TMGa) and this compound (TEAs) is based on the thermal decomposition of these precursors at the heated substrate surface. The primary chemical reaction can be represented as:
(CH₃)₃Ga + (C₂H₅)₃As → GaAs + Volatile organic byproducts
The growth process is governed by several critical parameters, including the partial pressures of the precursors, the substrate temperature, and the V/III ratio (the ratio of the molar flow rate of the Group V precursor to the Group III precursor). These parameters collectively determine the growth rate, crystal quality, and electrical and optical properties of the resulting GaAs thin film.
Experimental Protocols
This section details the methodologies for the MOCVD growth of GaAs thin films using this compound as the arsenic precursor.
3.1. Substrate Preparation
-
Substrate Selection: Use epi-ready (100) oriented semi-insulating or n/p-type GaAs wafers.
-
Degreasing:
-
Sequentially clean the substrates in ultrasonic baths of trichloroethylene, acetone, and isopropanol (B130326) for 5-10 minutes each.
-
Rinse thoroughly with deionized (DI) water between each solvent cleaning.
-
-
Etching:
-
Prepare a fresh solution of H₂SO₄:H₂O₂:H₂O in a 5:1:1 ratio.
-
Immerse the substrates in the etchant solution for 60-120 seconds to remove the surface oxide layer and any contaminants.
-
Quench the etching process by transferring the substrates to a beaker with flowing DI water.
-
-
Drying and Loading:
-
Dry the substrates using a high-purity nitrogen (N₂) gun.
-
Immediately load the substrates onto the susceptor in the MOCVD reactor load-lock to minimize re-oxidation of the surface.
-
3.2. MOCVD Growth Procedure
-
System Preparation:
-
Pump down the reactor to its base pressure (< 1 x 10⁻⁶ Torr).
-
Leak-check the system to ensure integrity.
-
Heat the susceptor to a pre-growth bake-out temperature of ~700°C under a hydrogen (H₂) carrier gas flow to desorb any residual contaminants.
-
-
Precursor Handling and Delivery:
-
Maintain the this compound bubbler at a constant temperature to ensure a stable vapor pressure. The specific temperature will depend on the desired molar flow rate.
-
Use a high-purity hydrogen (H₂) carrier gas to transport the TEAs vapor into the reactor.
-
Similarly, use a separate delivery line for the gallium precursor (e.g., TMGa), with its own temperature-controlled bubbler and carrier gas flow.
-
-
Growth Execution:
-
Cool the susceptor to the desired growth temperature (typically in the range of 500-700°C).
-
Introduce the this compound flow into the reactor to stabilize the arsenic overpressure.
-
Introduce the gallium precursor to initiate the GaAs growth.
-
Maintain the desired growth parameters (substrate temperature, precursor flow rates, V/III ratio, and reactor pressure) for the intended duration to achieve the target film thickness.
-
-
Shutdown and Cooling:
-
At the end of the growth period, switch off the gallium precursor flow while maintaining the this compound flow to ensure an arsenic-rich surface during cooldown.
-
Turn off the this compound flow once the substrate temperature is below 400°C.
-
Cool the system to room temperature under a continuous hydrogen flow.
-
Vent the reactor and unload the samples.
-
Data Presentation
The following table summarizes typical experimental parameters for the MOCVD growth of GaAs using Trimethylgallium (TMGa) and Triethylarsine (TEAs) as precursors. It is important to note that specific values may need to be optimized for a particular MOCVD reactor configuration. The data presented here is a representative compilation based on available literature.[1]
| Parameter | Value | Unit |
| Gallium Precursor | Trimethylgallium (TMGa) | - |
| TMGa Bubbler Temperature | -10 to 0 | °C |
| TMGa Carrier Gas Flow Rate | 5 - 20 | sccm |
| Arsenic Precursor | Triethylarsine (TEAs) | - |
| TEAs Bubbler Temperature | 10 to 20 | °C |
| TEAs Carrier Gas Flow Rate | 50 - 200 | sccm |
| Growth Conditions | ||
| Substrate Temperature | 550 - 650 | °C |
| V/III Ratio | 10 - 50 | - |
| Reactor Pressure | 50 - 200 | Torr |
| Carrier Gas | Hydrogen (H₂) | - |
| Total Gas Flow Rate | 5 - 10 | slm |
| Resulting Film Properties | ||
| Growth Rate | 0.5 - 2.0 | µm/hr |
| Surface Morphology | Specular | - |
Visualization of Experimental Workflow
The following diagram illustrates the logical workflow of the MOCVD process for GaAs thin film deposition using this compound.
Caption: MOCVD workflow for GaAs growth.
Safety Precautions
-
Precursor Handling: Both Trimethylgallium and this compound are highly toxic and pyrophoric. All handling must be conducted in a certified fume hood or a glove box with an inert atmosphere. Personal protective equipment (PPE), including flame-retardant lab coats, safety glasses, and appropriate gloves, is mandatory.
-
Gas Safety: The MOCVD system should be equipped with toxic gas detectors and an emergency shutdown system. The reactor exhaust should be passed through an appropriate abatement system to neutralize unreacted precursors.
-
System Operation: Only trained personnel should operate the MOCVD system. Always follow standard operating procedures and be familiar with emergency protocols.
Characterization of GaAs Thin Films
Following the growth, the GaAs thin films should be characterized to determine their quality.
-
Structural Properties: X-ray diffraction (XRD) can be used to confirm the crystalline structure and orientation. Scanning electron microscopy (SEM) provides information on the surface morphology.
-
Electrical Properties: The Hall effect measurement is used to determine the carrier concentration, mobility, and conductivity type of the film.
-
Optical Properties: Photoluminescence (PL) spectroscopy is a powerful technique to assess the bandgap energy and the presence of impurity or defect-related energy levels.
By carefully controlling the experimental parameters outlined in this document, high-quality GaAs thin films can be reproducibly grown using this compound as a safer alternative to arsine in an MOCVD process. Further optimization of the growth conditions may be necessary to achieve specific material properties for a given application.
References
Application Note: Triethyl Arsenate for N-type Doping in Semiconductors
AN-SEM-2025-12-15
Audience: Researchers, materials scientists, and semiconductor fabrication professionals.
Abstract: This document provides a detailed overview and application protocols for the use of triethyl arsenate (TEA) as a liquid n-type doping source in the fabrication of semiconductor materials. It covers the fundamental principles of arsenic doping, the physicochemical properties of TEA, a representative experimental protocol for vapor-phase doping, and critical safety considerations.
Introduction
The controlled introduction of impurities, or dopants, into a semiconductor crystal is a fundamental process for tuning its electrical properties. N-type doping involves introducing elements that have more valence electrons than the host material, thereby creating an excess of free electrons and increasing conductivity. Arsenic (As), a Group V element, is a common n-type dopant for Group IV semiconductors like silicon (Si) and for III-V compound semiconductors.[1][2]
This compound (C₆H₁₅AsO₄), hereafter referred to as TEA, is an organoarsenic liquid precursor that serves as an alternative to highly toxic, gaseous sources like arsine (AsH₃).[3][4] Its liquid state offers advantages in terms of storage and delivery in vapor-phase deposition systems such as Metal-Organic Chemical Vapor Deposition (MOCVD) or Molecular Beam Epitaxy (MBE). This note details the properties, handling, and a general protocol for employing TEA as an n-type dopant.
Physicochemical Properties of this compound
This compound is an ester of arsenic acid, appearing as a liquid under standard conditions.[5][6] Its properties make it suitable for controlled delivery into a deposition chamber via a bubbler system. Key properties are summarized in the table below.
| Property | Value | Reference |
| Chemical Formula | C₆H₁₅AsO₄ | [5][6] |
| Molecular Weight | 226.10 g/mol | [4][5] |
| CAS Number | 15606-95-8 | [3][6] |
| Appearance | Colorless to pale yellow liquid | [6] |
| Boiling Point | 236 - 237 °C | [4][7] |
| Density | 1.302 g/mL | [4] |
| Flash Point | 96.1 °C | [7] |
| Solubility | Reacts with water; Soluble in organic solvents | [4][6] |
Note: this compound is highly toxic and carcinogenic. It undergoes rapid hydrolysis in the presence of moisture, which necessitates stringent handling in an inert atmosphere.[3][5][6]
Principle of N-type Doping with Arsenic
When an arsenic atom from a source like TEA is incorporated into a silicon crystal lattice, it substitutes a silicon atom. Silicon has four valence electrons, each forming a covalent bond with neighboring silicon atoms. Arsenic, being a Group V element, has five valence electrons. Four of these electrons form covalent bonds with the surrounding silicon atoms, leaving one electron loosely bound to the arsenic nucleus. This fifth electron requires very little thermal energy to be excited into the conduction band, becoming a free charge carrier and thus increasing the material's conductivity. This process is the foundation of creating n-type semiconductor materials.[1][8]
References
- 1. Doping [depts.washington.edu]
- 2. Arsenic - Wikipedia [en.wikipedia.org]
- 3. This compound [benchchem.com]
- 4. americanelements.com [americanelements.com]
- 5. This compound | C6H15AsO4 | CID 586279 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. CAS 15606-95-8: this compound | CymitQuimica [cymitquimica.com]
- 7. pinpools.com [pinpools.com]
- 8. agsdevices.com [agsdevices.com]
Application Note: A Sol-Gel Protocol for the Synthesis of Arsenosilicate Glass Using Triethyl Arsenate
Audience: Researchers, scientists, and drug development professionals.
Disclaimer: No established, peer-reviewed protocol for the synthesis of arsenosilicate glass using triethyl arsenate as the arsenic precursor via a sol-gel method was identified in the available literature. The following protocol is an inferred methodology based on established principles of sol-gel chemistry, particularly the well-documented synthesis of silica (B1680970) and doped silicate (B1173343) glasses from alkoxide precursors. This protocol should be considered a starting point for research and development, and all procedures should be conducted with extreme caution due to the high toxicity of the arsenic-containing precursor.
Introduction
Arsenosilicate glasses are of interest for various specialized applications, including as dopant sources in the semiconductor industry and potentially in the development of therapeutic materials. The sol-gel process offers a low-temperature, solution-based route to synthesize high-purity and homogenous glasses that are not easily accessible through traditional melt-quenching techniques. This method relies on the hydrolysis and condensation of molecular precursors, typically metal alkoxides, to form a three-dimensional glass network.[1]
This document outlines a detailed, inferred protocol for the preparation of arsenosilicate glass using tetraethyl orthosilicate (B98303) (TEOS) as the silica precursor and this compound as the arsenic precursor.
Precursor Chemistry and Reaction Mechanism
The formation of the arsenosilicate glass network via the sol-gel method involves two primary reactions:
-
Hydrolysis: The alkoxide precursors, tetraethyl orthosilicate (TEOS) and this compound, react with water, leading to the replacement of ethoxy groups (-OC₂H₅) with hydroxyl groups (-OH). This compound is known to undergo rapid hydrolysis.[2]
-
Condensation: The hydroxylated precursors then polymerize through condensation reactions, forming Si-O-Si (siloxane) and Si-O-As (arsenosilicate) bonds and releasing water or ethanol (B145695) as byproducts. This process results in the formation of a gel.
The overall reaction can be catalyzed by either an acid or a base, which affects the rates of hydrolysis and condensation and influences the final structure of the gel.[1]
Experimental Protocol
3.1. Materials and Reagents
-
Tetraethyl orthosilicate (TEOS, Si(OC₂H₅)₄), ≥99% purity
-
This compound (AsO(OC₂H₅)₃), ≥98% purity (EXTREMELY TOXIC)
-
Ethanol (EtOH), anhydrous
-
Deionized water (H₂O)
-
Hydrochloric acid (HCl) or Ammonium hydroxide (B78521) (NH₄OH) as a catalyst
-
Nitrogen gas (N₂) for inert atmosphere processing
3.2. Equipment
-
Fume hood certified for work with highly toxic materials
-
Schlenk line or glovebox for inert atmosphere handling
-
Glass reaction vessel
-
Magnetic stirrer and stir bars
-
Syringes or cannulas for liquid transfer
-
Drying oven with temperature control
-
Tube furnace with programmable temperature controller and atmosphere control
3.3. Detailed Procedure
-
Sol Preparation (under inert atmosphere):
-
In a clean, dry reaction vessel inside a fume hood, combine tetraethyl orthosilicate (TEOS) and anhydrous ethanol. A typical starting molar ratio would be 1 part TEOS to 4 parts ethanol.
-
Begin stirring the solution.
-
In a separate vessel, prepare the arsenic precursor solution by carefully dissolving the desired amount of this compound in anhydrous ethanol. The molar ratio of Si to As can be varied to achieve the desired glass composition.
-
Slowly add the this compound solution to the stirring TEOS solution.
-
Prepare the hydrolysis solution by mixing deionized water, ethanol, and the catalyst. An acid catalyst (e.g., 0.1 M HCl) is often used.[1] The molar ratio of water to the total alkoxides (TEOS + this compound) is a critical parameter, typically ranging from 2 to 4.
-
Add the hydrolysis solution dropwise to the alkoxide mixture while stirring vigorously.
-
-
Gelation:
-
After the addition of the hydrolysis solution, seal the reaction vessel and continue stirring for 1-2 hours at room temperature.
-
Stop stirring and allow the sol to age. Gelation time can vary from hours to days depending on the specific conditions (catalyst, water ratio, temperature). The mixture will become more viscous until it forms a solid gel.
-
-
Aging:
-
Once gelled, the material should be aged for 24-48 hours at a constant temperature (e.g., 50-70°C) in a sealed container to allow for further condensation and strengthening of the gel network.[1]
-
-
Drying:
-
The wet gel must be dried carefully to remove the pore liquid (ethanol and water) without causing cracking. Slow drying is crucial. A typical procedure involves drying in an oven at 60-80°C for several days, with a small opening in the container to allow for slow solvent evaporation.
-
-
Calcination/Sintering:
-
The dried gel (xerogel) is then heat-treated in a tube furnace to remove residual organic compounds and hydroxyl groups and to densify the material into a glass.
-
The furnace should be purged with an inert gas or a controlled atmosphere.
-
A slow heating ramp is recommended, for example, 1-2°C/minute to 500-800°C, with a hold at the final temperature for several hours. The exact temperature will depend on the desired density and properties of the final glass.
-
After the hold period, the furnace should be cooled slowly to room temperature to prevent thermal shock.
-
Data Presentation
The following table summarizes typical properties for arsenosilicate and related borosilicate glasses. Note that specific values for glasses prepared with this compound are not available and will depend on the precise composition and processing conditions.
| Property | Arsenic Borate Glass | Borosilicate Glass (Typical) | Unit |
| Glass Transition Temp. (Tg) | 234 - 264 | ~520 - 560 | °C |
| Softening Point (Ts) | 331 - 392 | ~820 | °C |
| Coefficient of Thermal Exp. | 201 - 222 | 3.3 | x 10⁻⁷ K⁻¹ |
| Refractive Index (n_D) | Varies with As content | ~1.47 | - |
| Density | Varies with As content | ~2.23 | g/cm³ |
Data for Arsenic Borate Glass from reference[3]. Data for Borosilicate Glass is from reference[4].
Visualizations
Experimental Workflow Diagram
Caption: Experimental workflow for arsenosilicate glass synthesis.
Chemical Pathway Diagram
Caption: Sol-gel reaction pathway for arsenosilicate glass formation.
References
The Synthesis of Novel Organoarsenic Compounds Using Triethyl Arsenate: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Triethyl arsenate (TEA), the triethyl ester of arsenic acid, is an organoarsenic compound with the chemical formula AsO(OCH₂CH₃)₃. While historically, the synthesis of organoarsenic compounds has predominantly utilized arsenic trihalides and arsenic trioxide as starting materials, this compound presents itself as a potential precursor for the formation of new carbon-arsenic bonds.[1][2][3] Its chemical structure suggests reactivity towards strong nucleophilic reagents, offering a potential pathway to novel organoarsenic molecules with applications in medicinal chemistry and materials science. This document aims to provide a theoretical framework and generalized protocols for the exploration of this compound in the synthesis of new organoarsenic compounds, based on established principles of organometallic chemistry.
Note on Safety: this compound and other organoarsenic compounds are toxic and should be handled with extreme caution by trained professionals in a well-ventilated fume hood, using appropriate personal protective equipment.[3]
Application Notes
This compound can be envisioned as an electrophilic source of an arsenate moiety. The ethoxy groups can potentially act as leaving groups when reacted with potent carbon nucleophiles, such as Grignard reagents or organolithium compounds. This reactivity profile opens avenues for the synthesis of various classes of organoarsenic compounds.
Potential Synthetic Applications:
-
Synthesis of Arsinic Acid Esters: Reaction with one equivalent of a Grignard or organolithium reagent could lead to the formation of a mono-substituted arsinic acid ester. These compounds are valuable intermediates in the synthesis of more complex organoarsenic structures.
-
Synthesis of Arsonic Acid Esters: While less direct, pathways involving the controlled reaction and subsequent hydrolysis could potentially yield arsonic acid derivatives, which are a class of organoarsenic compounds with documented biological activity.
-
Precursors for Arsenical Drugs: The development of novel organoarsenic compounds is of interest in drug discovery, particularly in oncology.[1] By introducing various organic moieties onto the arsenic center using TEA as a starting point, new molecular architectures with potential therapeutic properties can be explored.
Experimental Protocols
The following protocols are generalized and should be considered as starting points for investigation. Optimization of reaction conditions, including stoichiometry, temperature, solvent, and reaction time, will be crucial for successful synthesis and will depend on the specific nucleophile used.
Protocol 1: General Procedure for the Reaction of this compound with Grignard Reagents
This protocol outlines a general method for the nucleophilic substitution of an ethoxy group on this compound with an organic moiety from a Grignard reagent.
Materials:
-
This compound (TEA)
-
Grignard reagent (e.g., Phenylmagnesium bromide, Ethylmagnesium chloride) in a suitable solvent (e.g., THF, diethyl ether)
-
Anhydrous tetrahydrofuran (B95107) (THF) or diethyl ether
-
Anhydrous workup solutions (e.g., saturated aqueous ammonium (B1175870) chloride)
-
Standard glassware for air-sensitive reactions (Schlenk line, nitrogen/argon atmosphere)
Procedure:
-
Set up a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and a nitrogen or argon inlet.
-
Dissolve this compound (1 equivalent) in anhydrous THF or diethyl ether under an inert atmosphere.
-
Cool the solution to a suitable temperature (e.g., -78 °C, 0 °C, or room temperature, to be optimized).
-
Slowly add the Grignard reagent (1-3 equivalents, stoichiometry to be optimized) dropwise from the addition funnel to the stirred solution of this compound.
-
After the addition is complete, allow the reaction to stir at the chosen temperature for a specified time (e.g., 1-24 hours, to be monitored by TLC or GC-MS).
-
Upon completion, quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride at a low temperature.
-
Allow the mixture to warm to room temperature and extract the product with a suitable organic solvent (e.g., diethyl ether, ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography, distillation, or recrystallization.
Expected Outcome: The reaction is expected to yield a mixture of mono-, di-, and tri-substituted organoarsenic compounds, depending on the stoichiometry of the Grignard reagent used. Careful control of the reaction conditions is necessary to achieve selectivity.
Protocol 2: General Procedure for the Reaction of this compound with Organolithium Reagents
This protocol describes a general approach for the reaction of this compound with highly reactive organolithium reagents.
Materials:
-
This compound (TEA)
-
Organolithium reagent (e.g., n-Butyllithium, Phenyllithium) in a suitable solvent (e.g., hexanes, diethyl ether)
-
Anhydrous tetrahydrofuran (THF) or diethyl ether
-
Anhydrous workup solutions
-
Standard glassware for air-sensitive reactions
Procedure:
-
Follow the setup as described in Protocol 1.
-
Dissolve this compound (1 equivalent) in anhydrous THF or diethyl ether under an inert atmosphere.
-
Cool the solution to a low temperature, typically -78 °C, to control the high reactivity of the organolithium reagent.
-
Slowly add the organolithium reagent (1-3 equivalents) dropwise to the stirred solution of this compound.
-
Maintain the reaction at -78 °C for a designated period (e.g., 1-4 hours) and then allow it to slowly warm to room temperature.
-
Quench the reaction cautiously with a suitable reagent (e.g., saturated aqueous ammonium chloride or water) at low temperature.
-
Proceed with the workup and purification as described in Protocol 1.
Expected Outcome: Due to the high reactivity of organolithium reagents, this reaction may lead to a higher degree of substitution on the arsenic center. Low temperatures and careful control of stoichiometry are critical to manage the reaction.
Data Presentation
As these are exploratory protocols, the collection of quantitative data is essential for reaction optimization and characterization of the novel compounds. The following tables should be used to summarize the experimental data.
Table 1: Reaction Conditions and Yields for the Synthesis of Novel Organoarsenic Compounds from this compound
| Entry | Nucleophile (Equivalents) | Solvent | Temperature (°C) | Time (h) | Product(s) | Yield (%) |
| 1 | Phenylmagnesium bromide (1.1) | THF | 0 | 4 | Diethyl phenylarsonate | Data to be collected |
| 2 | n-Butyllithium (1.1) | THF | -78 | 2 | Diethyl butylarsonate | Data to be collected |
| 3 | [Additional Experiments] |
Table 2: Spectroscopic Data for Novel Organoarsenic Compounds
| Compound Name | ¹H NMR (δ, ppm) | ¹³C NMR (δ, ppm) | Mass Spectrometry (m/z) |
| Diethyl phenylarsonate | Data to be collected | Data to be collected | Data to be collected |
| Diethyl butylarsonate | Data to be collected | Data to be collected | Data to be collected |
| [Additional Compounds] |
Visualization of Experimental Workflow
The following diagram illustrates the general workflow for the synthesis of novel organoarsenic compounds from this compound.
Caption: General workflow for the synthesis of novel organoarsenic compounds.
References
Application Notes and Protocols for Handling Triethyl Arsenate in a Fume Hood
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed protocols and safety guidelines for the experimental setup and handling of triethyl arsenate, a highly toxic and carcinogenic organoarsenic compound. Strict adherence to these procedures is mandatory to minimize exposure risk and ensure a safe laboratory environment.
Hazard Summary
This compound (C₆H₁₅AsO₄) is a colorless to pale yellow liquid with a distinct odor.[1] It is classified as acutely toxic if swallowed or inhaled and is a known carcinogen.[2][3] This compound is also very toxic to aquatic life with long-lasting effects.[2][4] All operations with this compound must be conducted within a certified chemical fume hood to prevent inhalation of hazardous vapors.[2][3][5]
Quantitative Data
The following tables summarize the key physical, chemical, and toxicological properties of this compound.
Table 1: Physical and Chemical Properties
| Property | Value | Reference |
| CAS Number | 15606-95-8 | [1][2][5] |
| Molecular Formula | C₆H₁₅AsO₄ | [1][2] |
| Molecular Weight | 226.10 g/mol | [2][5] |
| Appearance | Colorless to pale yellow liquid | [1] |
| Boiling Point | 236.5°C | [5] |
| Density | 1.3021 g/cm³ | [5] |
| Solubility | Soluble in organic solvents, limited solubility in water | [1] |
Table 2: Toxicological Data and Exposure Limits
| Parameter | Classification/Value | Reference |
| GHS Hazard Statements | H301: Toxic if swallowedH331: Toxic if inhaledH350: May cause cancerH410: Very toxic to aquatic life with long lasting effects | [2] |
| OSHA PEL (Organic Arsenic) | 0.5 mg/m³ (8-hour TWA) | [1] |
Experimental Protocols
Fume Hood Setup and Operation
A certified chemical fume hood is the primary engineering control for handling this compound.[3][5]
Protocol:
-
Certification: Verify that the chemical fume hood has been certified within the last year.
-
Airflow: Confirm that the fume hood airflow indicator shows adequate face velocity (typically 80-120 feet per minute) before starting any work.[3]
-
Sash Position: Keep the sash at the lowest possible height that allows for comfortable work, and never raise it above the marked safe operating level.[2]
-
Equipment Placement:
-
Place all apparatus and chemicals at least 6 inches back from the face of the hood.[2]
-
Elevate large equipment on blocks to allow for proper airflow underneath.
-
Avoid overcrowding the hood to prevent disruption of airflow patterns.
-
-
Work Practices:
-
Perform all manipulations slowly and deliberately to minimize turbulence.
-
Keep your head outside the plane of the fume hood sash at all times.
-
Personal Protective Equipment (PPE)
Appropriate PPE is mandatory to prevent skin and eye contact.[3][5]
Protocol:
-
Gloves: Wear double-layered nitrile gloves. Change gloves frequently, especially if contamination is suspected.[3][5]
-
Eye Protection: Wear chemical splash goggles and a face shield.[3]
-
Lab Coat: A buttoned, full-length laboratory coat is required.
-
Additional Protection: For procedures with a higher risk of splashing, consider a chemical-resistant apron and sleeves.
-
Respirator: A respirator may be required if there is a potential for exposure above the Permissible Exposure Limit (PEL), even with the use of a fume hood. A risk assessment should be conducted to determine if a respirator is necessary.[1][2]
Handling and Use of this compound
Protocol:
-
Designated Area: Establish a designated area within the fume hood for all work with this compound. This area should be clearly labeled with a "Cancer Hazard" warning.[3][5]
-
Weighing: If weighing is necessary, perform this task within the fume hood on a tared and contained vessel.
-
Transfers: Use a syringe or cannula for liquid transfers to minimize the risk of spills and vapor release.
-
Solution Preparation: Prepare solutions in closed or covered containers.
-
Reactions: Conduct all reactions in sealed glassware or under an inert atmosphere.
-
Post-Handling: After handling, wipe down the designated work area with a suitable decontamination solution.
Decontamination Procedures
Protocol:
-
Work Surfaces: Decontaminate all surfaces within the designated area after each use. A recommended procedure is to wipe the surface with a cleaning agent, followed by copious amounts of water.
-
Glassware and Equipment:
-
Rinse all contaminated glassware and equipment three times with a suitable solvent. The first rinse should be collected as hazardous waste.[5]
-
After rinsing, wash the glassware with soap and water.
-
-
Spills: In the event of a spill, follow the emergency procedures outlined in section 4.0.
Waste Disposal
All this compound waste is considered hazardous and must be disposed of accordingly.[5]
Protocol:
-
Waste Streams: Segregate waste into liquid and solid streams.
-
Liquid Waste: Collect all liquid waste containing this compound, including the first rinse from decontamination, in a clearly labeled, sealed, and compatible container (e.g., a brown glass bottle).[5]
-
Solid Waste: Collect all contaminated solid waste (e.g., gloves, pipette tips, paper towels) in a separate, sealed, and labeled container.
-
Labeling: All waste containers must be labeled with "Hazardous Waste," the full chemical name "this compound," and the associated hazards (Toxic, Carcinogen).
-
Disposal: Arrange for pickup and disposal by the institution's environmental health and safety department. Do not pour any this compound waste down the drain.[5]
Emergency Procedures
4.1 Spills:
-
Evacuate the immediate area and alert nearby personnel.
-
If the spill is large or outside of the fume hood, evacuate the laboratory and call emergency services.
-
For small spills within the fume hood, wear appropriate PPE and absorb the spill with an inert absorbent material (e.g., vermiculite, sand).
-
Collect the absorbent material in a sealed container and dispose of it as hazardous waste.
-
Decontaminate the spill area.
4.2 Inhalation:
-
Move the affected person to fresh air immediately.
-
Seek immediate medical attention.
4.3 Skin Contact:
-
Immediately remove contaminated clothing.
-
Flush the affected skin with copious amounts of water for at least 15 minutes.
-
Seek immediate medical attention.
4.4 Eye Contact:
-
Immediately flush the eyes with a gentle stream of water for at least 15 minutes, holding the eyelids open.
-
Seek immediate medical attention.
4.5 Ingestion:
-
Do NOT induce vomiting.
-
Rinse the mouth with water.
-
Seek immediate medical attention.
Visualizations
Caption: Workflow for handling this compound.
Caption: Emergency response for a this compound spill.
References
Application Notes and Protocols for the Safe Storage and Disposal of Triethyl Arsenate Waste
For Researchers, Scientists, and Drug Development Professionals
Introduction
Triethyl arsenate (C₆H₁₅AsO₄) is a highly toxic and carcinogenic organoarsenic compound.[1][2][3] Due to its hazardous nature, stringent safety protocols are imperative for its storage and the disposal of any associated waste to protect laboratory personnel and the environment. These application notes provide detailed procedures and protocols for the safe handling of this compound waste.
Hazard Identification and Properties
This compound is classified as acutely toxic if swallowed or inhaled, and it is a known carcinogen.[1][2][3] It is also very toxic to aquatic life with long-lasting effects.[1][3] A key chemical property of this compound is its rapid hydrolysis in aqueous environments, breaking down into inorganic arsenate species.[4] This reactivity is a critical consideration for both handling and disposal.
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
|---|---|---|
| Molecular Formula | C₆H₁₅AsO₄ | [1][5] |
| Molecular Weight | 226.10 g/mol | [1] |
| Appearance | Colorless to pale yellow liquid | [5] |
| Odor | Distinctive odor | [5] |
| Boiling Point | 237 °C | |
| Flash Point | 96.1 °C |
| Solubility | Soluble in organic solvents, limited solubility in water |[5] |
Experimental Protocols
Personnel Protective Equipment (PPE)
A comprehensive assessment of potential exposure is crucial before handling this compound. The following PPE is mandatory:
-
Respiratory Protection: When handling outside of a certified chemical fume hood or in case of potential aerosol generation, a full-face supplied air respirator is required. For lower-risk manipulations within a fume hood, a negative air pressure purifying respirator with appropriate cartridges may be permissible, subject to a risk assessment.
-
Eye and Face Protection: Chemical safety goggles and a face shield are essential to protect against splashes.
-
Skin Protection: A lab coat, long-sleeved garments, and chemical-resistant gloves (e.g., nitrile) are required. Gloves should be inspected before and after use and disposed of as hazardous waste.
-
Footwear: Closed-toe shoes are mandatory in any laboratory setting where hazardous chemicals are handled.
Safe Storage of this compound and its Waste
-
Storage Location: Store this compound and its waste in a well-ventilated, cool, and dry area, away from incompatible materials such as strong acids and oxidizing agents. The storage area should be clearly labeled with "Toxic" and "Carcinogen" warnings.
-
Containers: Use only compatible, tightly sealed containers for storing this compound and its waste. Brown glass bottles are a suitable option.[6] All containers must be clearly labeled with the full chemical name, hazard warnings, and the date of waste generation.
-
Secondary Containment: All containers of this compound and its waste must be stored in secondary containment to prevent the spread of material in case of a leak.
This compound Waste Collection and Labeling
All materials contaminated with this compound must be considered hazardous waste. This includes, but is not limited to:
-
Unused or excess this compound
-
Contaminated personal protective equipment (gloves, lab coats, etc.)
-
Spent consumables (pipette tips, vials, etc.)
-
Rinsate from cleaning contaminated glassware and equipment
Protocol for Waste Collection:
-
Segregate this compound waste from other waste streams.
-
Use a dedicated, labeled, and sealed container for liquid waste.
-
For solid waste, use a clearly labeled, sealed bag or container.
-
Ensure all waste containers are kept closed except when adding waste.
-
Complete a hazardous waste tag for each container, detailing its contents and associated hazards.
Spill Management and Decontamination
In the event of a this compound spill, immediate action is required to minimize exposure and environmental contamination.
Spill Response Protocol:
-
Evacuate and Secure the Area: Alert personnel in the vicinity and restrict access to the spill area.
-
Don Appropriate PPE: Before attempting to clean the spill, personnel must wear the full PPE as described in section 3.1.
-
Contain the Spill: For liquid spills, use an absorbent material (e.g., vermiculite, sand, or a commercial spill kit) to contain the spill.
-
Decontamination:
-
Cover the spill with an absorbent material.
-
Carefully collect the absorbed material using non-sparking tools and place it in a labeled hazardous waste container.
-
Decontaminate the spill area using a detergent and water solution, followed by a thorough rinse with water.
-
All cleaning materials must be disposed of as hazardous waste.
-
-
Reporting: Report the spill to the appropriate environmental health and safety personnel.
Decontamination of Equipment:
-
Initial Rinse: Rinse the contaminated equipment with a suitable organic solvent to remove the bulk of the this compound. This rinsate must be collected as hazardous waste.
-
Detergent Wash: Wash the equipment thoroughly with a laboratory detergent and water.
-
Final Rinse: Rinse the equipment with deionized water.
-
Drying: Allow the equipment to air dry completely before reuse.
Waste Disposal Procedures
The disposal of this compound waste is regulated and must be handled by a licensed hazardous waste disposal company. On-site treatment should only be performed by trained personnel with appropriate facilities.
Waste Characterization
This compound waste is considered hazardous. Under the Resource Conservation and Recovery Act (RCRA), waste containing arsenic is assigned the hazardous waste code D004 if the extract from the Toxicity Characteristic Leaching Procedure (TCLP) contains arsenic at a concentration of 5.0 mg/L or greater.[7][8][9] Additionally, certain industrial processes generating organo-arsenic waste may be classified under specific "K" codes, such as K084, K101, and K102.[7]
Table 2: RCRA Regulatory Limit for Arsenic
| Waste Code | Contaminant | Regulatory Level (mg/L) |
|---|
| D004 | Arsenic | 5.0 |
On-Site Treatment (for advanced users)
Due to its rapid hydrolysis, a potential on-site treatment method involves the controlled hydrolysis of this compound to inorganic arsenate, followed by precipitation. This procedure should only be carried out in a chemical fume hood with appropriate PPE.
Controlled Hydrolysis and Precipitation Protocol:
-
Slowly add the this compound waste to a solution of sodium hydroxide (B78521) while stirring. The hydrolysis will convert the this compound to sodium arsenate.
-
After the hydrolysis is complete, add a solution of ferric chloride or ferric sulfate (B86663) to precipitate the arsenic as ferric arsenate, which has low solubility.
-
Adjust the pH of the solution to neutral (pH 7) with an appropriate acid or base.
-
Allow the ferric arsenate precipitate to settle.
-
Separate the solid precipitate from the liquid. The solid ferric arsenate must be disposed of as hazardous waste.
-
Test the remaining liquid for arsenic content to ensure it meets local discharge limits before disposal.
Off-Site Disposal
For most laboratory settings, off-site disposal is the recommended and safest option.
-
Ensure all waste is properly segregated, labeled, and stored as described in sections 3.2 and 3.3.
-
Contact your institution's environmental health and safety department to arrange for pickup by a licensed hazardous waste disposal contractor.
-
Provide the contractor with a detailed inventory of the waste.
Visualizations
Caption: Workflow for the safe handling of this compound.
Caption: Decision tree for the disposal of this compound waste.
References
- 1. This compound | C6H15AsO4 | CID 586279 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. ARSENIC TRIETHOXIDE - Safety Data Sheet [chemicalbook.com]
- 3. toxno.com.au [toxno.com.au]
- 4. This compound [benchchem.com]
- 5. CAS 15606-95-8: this compound | CymitQuimica [cymitquimica.com]
- 6. drexel.edu [drexel.edu]
- 7. Waste Code [rcrainfo.epa.gov]
- 8. actenviro.com [actenviro.com]
- 9. hazardouswasteexperts.com [hazardouswasteexperts.com]
Application of Triethyl Arsenate in Cancer Cell Apoptosis Studies: An Overview and Protocols Based on Related Arsenic Compounds
Disclaimer: Scientific literature specifically detailing the application of triethyl arsenate in cancer cell apoptosis studies is limited. The following application notes and protocols are based on the extensive research conducted on other arsenic compounds, primarily inorganic arsenicals like sodium arsenite (As(III)) and arsenic trioxide (As₂O₃), which are well-documented inducers of apoptosis in various cancer cell lines. While this compound is an organoarsenic compound and its specific biological activities may differ, the information provided for related arsenic compounds offers a valuable framework for researchers, scientists, and drug development professionals interested in exploring its potential.
Introduction
Arsenic compounds have a dual role as both toxicants and therapeutic agents. While chronic exposure to arsenic is associated with carcinogenesis, certain arsenic compounds, notably arsenic trioxide, are FDA-approved for the treatment of specific cancers like acute promyelocytic leukemia (APL). The primary mechanism of their anticancer activity is the induction of apoptosis, or programmed cell death. This document provides an overview of the mechanisms of arsenic-induced apoptosis, quantitative data from studies on various cancer cell lines, and detailed experimental protocols to assess apoptosis.
Mechanism of Action of Arsenic-Induced Apoptosis
Arsenic compounds induce apoptosis through a multi-faceted approach, primarily involving the generation of reactive oxygen species (ROS) and the activation of various signaling pathways. Low concentrations of arsenic may promote cell proliferation, while higher concentrations are generally cytotoxic and induce apoptosis[1].
Key signaling pathways implicated in arsenic-induced apoptosis include:
-
c-Jun N-terminal Kinase (JNK) Pathway: Activation of the JNK pathway is a crucial event in arsenic-induced apoptosis[1].
-
Nuclear Factor-kappa B (NF-κB) Pathway: Inhibition of NF-κB, a key survival pathway, contributes to the pro-apoptotic effects of arsenic[1].
-
PI3K/Akt/mTOR Pathway: Arsenic has been shown to modulate the PI3K/Akt/mTOR pathway, which is critical for cell survival and proliferation[2].
-
Mitochondrial Pathway: Arsenic compounds can induce mitochondrial dysfunction, leading to the release of cytochrome c and the activation of caspases[3].
-
Notch Signaling Pathway: In some cancers, like breast cancer, arsenic trioxide has been shown to inhibit the Notch signaling pathway, leading to apoptosis[4].
Quantitative Data: Cytotoxicity of Arsenic Compounds in Cancer Cell Lines
The cytotoxic effects of arsenic compounds are often quantified by the half-maximal inhibitory concentration (IC50) or growth inhibition 50 (GI50) values, which represent the concentration of a drug that is required for 50% inhibition in vitro. The following tables summarize the GI50 values for various arsenic compounds in different cancer cell lines.
Table 1: GI50 Values of Novel Heterocyclic-(2H)-1,2,3-triazoles (Arsenical Compounds) in Human Cancer Cell Lines [5]
| Cancer Type | Cell Line | Compound 8a GI50 (µM) | Compound 11b GI50 (µM) | Compound 11d GI50 (µM) | Compound 11e GI50 (µM) |
| Leukemia | CCRF-CEM | <0.01 | 0.028 | 0.22 | 3.29 |
| Lung Cancer | A549/ATCC | <0.01 | 0.023 | 0.167 | 4.52 |
| Colon Cancer | COLO 205 | <0.01 | <0.01 | 0.082 | 2.82 |
| Breast Cancer | MDA-MB-435 | 0.337 | 0.014 | - | - |
Note: The specific structures of these novel arsenical compounds can be found in the cited reference.
Table 2: IC50 Values of Arsenic Trioxide in Various Cancer Cell Lines
| Tumor Type | Mean IC50 (µM) ± SEM |
| Leukemia | 1.3 ± 0.2 |
| Brain | 2.1 ± 0.3 |
| Melanoma | 2.2 ± 0.3 |
| Breast Cancer | 2.4 ± 0.3 |
| Lung Cancer | 3.1 ± 0.3 |
| Kidney Cancer | 3.2 ± 0.4 |
| Colon Cancer | 4.0 ± 0.5 |
| Prostate Cancer | 4.6 ± 0.6 |
Experimental Protocols
Cell Culture and Treatment
-
Cell Lines: Culture the desired cancer cell lines (e.g., HT-29, A549, MCF-7) in the appropriate medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin.
-
Incubation: Maintain the cells in a humidified incubator at 37°C with 5% CO₂.
-
Treatment: Prepare a stock solution of the arsenic compound (e.g., sodium arsenite or arsenic trioxide) in a suitable solvent (e.g., sterile water or DMSO). Treat the cells with varying concentrations of the arsenic compound for the desired time periods (e.g., 24, 48, 72 hours). A vehicle control (solvent alone) should be included in all experiments.
Assessment of Apoptosis
This method distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
-
Cell Seeding: Seed cells in 6-well plates.
-
Treatment: Treat cells with the arsenic compound as described above.
-
Harvesting: Collect both floating and adherent cells. Gently trypsinize the adherent cells and combine them with the supernatant.
-
Washing: Wash the cells twice with cold PBS by centrifugation.
-
Resuspension: Resuspend the cell pellet in 1X Annexin V binding buffer.
-
Staining: Add FITC-conjugated Annexin V and Propidium Iodide (PI) to the cell suspension according to the manufacturer's protocol.
-
Incubation: Incubate the cells in the dark at room temperature for 15 minutes.
-
Analysis: Analyze the stained cells by flow cytometry.
-
Viable cells: Annexin V-negative, PI-negative
-
Early apoptotic cells: Annexin V-positive, PI-negative
-
Late apoptotic/necrotic cells: Annexin V-positive, PI-positive
-
Caspase-3 is a key executioner caspase in apoptosis.
-
Cell Lysis: Lyse the treated and control cells using a specific lysis buffer.
-
Substrate Addition: Add a fluorogenic or chromogenic caspase-3 substrate (e.g., DEVD-pNA) to the cell lysates.
-
Incubation: Incubate the reaction mixture at 37°C.
-
Measurement: Measure the fluorescence or absorbance using a microplate reader. The increase in signal is proportional to the caspase-3 activity.
Western Blot Analysis for Apoptosis-Related Proteins
-
Protein Extraction: Extract total protein from treated and control cells.
-
Protein Quantification: Determine the protein concentration using a BCA or Bradford assay.
-
SDS-PAGE: Separate the protein lysates by SDS-polyacrylamide gel electrophoresis.
-
Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or BSA in TBST).
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against proteins of interest (e.g., Bax, Bcl-2, cleaved caspase-3, PARP, p-JNK).
-
Secondary Antibody Incubation: Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody.
-
Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
Signaling Pathways and Experimental Workflows
Caption: Experimental workflow for studying arsenic-induced apoptosis.
Caption: Key signaling pathways in arsenic-induced apoptosis.
References
Application Notes and Protocols: Investigating the Enzyme Inhibition Mechanisms of Triethyl Arsenate
For Researchers, Scientists, and Drug Development Professionals
Introduction
Triethyl arsenate (TEA) is an organoarsenic compound, specifically an ester of arsenic acid. While direct toxicological and enzymatic inhibition data for TEA is scarce, its chemical structure suggests a primary mechanism of action initiated by rapid hydrolysis in aqueous biological environments. This hydrolysis is anticipated to yield arsenate (AsV) and ethanol (B145695). Subsequently, the toxic effects of TEA are likely mediated through the well-documented pathways of inorganic arsenic.
This document outlines the proposed inhibitory mechanisms of this compound on key metabolic enzymes, focusing on the downstream effects following its conversion to arsenate and subsequently to the more toxic arsenite (AsIII). Detailed protocols for investigating these mechanisms in a laboratory setting are provided, along with a summary of relevant quantitative data from studies on inorganic arsenic compounds.
Proposed Mechanism of Action
The primary proposed mechanism of enzyme inhibition by this compound involves a multi-step process:
-
Hydrolysis: this compound is rapidly hydrolyzed in aqueous solutions to form arsenate (AsV) and ethanol. This is a critical initial step for its biological activity.
-
Reduction: The resulting arsenate is then enzymatically reduced to arsenite (AsIII). This reduction is a key activation step, as trivalent arsenicals are significantly more potent inhibitors of many enzymes.[1][2][3][4]
-
Enzyme Inhibition: Arsenite is known to inhibit several key metabolic enzymes, primarily those with vicinal sulfhydryl groups in their active sites. The most well-characterized targets are the pyruvate (B1213749) dehydrogenase (PDH) complex and the α-ketoglutarate dehydrogenase (KGDH) complex.[5][6][7][8][9][10] Arsenite forms a stable chelate with the dithiol groups of the lipoic acid cofactor essential for the activity of these enzymes.[9] For this inhibition to occur, the lipoic acid must be in its reduced form.[9]
-
Oxidative Stress: In addition to direct enzyme inhibition, arsenic compounds can induce the production of reactive oxygen species (ROS), leading to oxidative stress. This can further contribute to cellular damage and the inactivation of a broader range of enzymes.[5][6][7][8]
The following diagram illustrates the proposed metabolic and inhibitory pathway of this compound.
Data Presentation: Quantitative Inhibition Data
The following tables summarize the inhibitory concentrations (IC50) of arsenite on the pyruvate dehydrogenase (PDH) and α-ketoglutarate dehydrogenase (KGDH) complexes from published literature. Note that no direct inhibitory data for this compound is currently available. The data presented is for its proposed active metabolite, arsenite.
Table 1: Inhibition of Pyruvate Dehydrogenase (PDH) Complex by Arsenite
| Arsenical Compound | Enzyme Source | IC50 Value (µM) | Reference |
| Arsenic Trioxide (As₂O₃) | Purified Porcine Heart | 182 | [5][6][7][8] |
| Arsenic Trioxide (As₂O₃) | HL60 Cells | 2 | [5][6][7][8] |
| Arsenite | PDH Complex | 5.6 | [9] |
| Monomethylarsenite (MMAIII) | PDH Complex | 0.092 (at 30 min) | [9] |
Table 2: Inhibition of α-Ketoglutarate Dehydrogenase (KGDH) Complex by Arsenicals
| Arsenical Compound | Enzyme Source | IC50 Value (µM) | Reference |
| Arsenite | KGDH Complex | Comparable to PDH | [9] |
| Monomethylarsenite (MMAIII) | KGDH Complex | Less sensitive than PDH | [9] |
Experimental Protocols
The following protocols are designed to investigate the inhibitory effects of this compound on the pyruvate dehydrogenase and α-ketoglutarate dehydrogenase complexes in vitro.
Protocol 1: In Vitro Inhibition of Pyruvate Dehydrogenase (PDH)
Objective: To determine the inhibitory potential and IC50 value of this compound on purified pyruvate dehydrogenase.
Principle: The activity of the PDH complex is determined by measuring the rate of NADH production, which is monitored spectrophotometrically by the increase in absorbance at 340 nm.
Materials:
-
Purified porcine heart pyruvate dehydrogenase (PDH) complex (e.g., from Sigma-Aldrich)
-
This compound (TEA)
-
Potassium phosphate (B84403) buffer (50 mM, pH 7.5)
-
Thiamine pyrophosphate (TPP) (1 mM)
-
Magnesium chloride (MgCl₂) (2 mM)
-
Cysteine-HCl (2 mM)
-
Pyruvate (5 mM)
-
Coenzyme A (CoA) (0.2 mM)
-
NAD⁺ (1 mM)
-
96-well UV-transparent microplate
-
Microplate spectrophotometer
Procedure:
-
Enzyme Preparation: Prepare a working solution of the PDH complex in potassium phosphate buffer. The final concentration should be determined empirically to yield a linear reaction rate for at least 5-10 minutes.
-
Inhibitor Preparation: Prepare a stock solution of this compound in an appropriate solvent (e.g., ethanol or DMSO). Prepare serial dilutions of TEA to be tested.
-
Assay Mixture Preparation: In each well of the microplate, prepare the following reaction mixture (final volume 200 µL):
-
Potassium phosphate buffer
-
1 mM TPP
-
2 mM MgCl₂
-
2 mM Cysteine-HCl
-
0.2 mM CoA
-
1 mM NAD⁺
-
Varying concentrations of this compound (or vehicle control)
-
-
Pre-incubation: Pre-incubate the assay mixture with the enzyme solution at 37°C for a defined period (e.g., 30 minutes) to allow for the hydrolysis of TEA and its interaction with the enzyme.
-
Reaction Initiation: Initiate the reaction by adding 5 mM pyruvate to each well.
-
Kinetic Measurement: Immediately begin monitoring the increase in absorbance at 340 nm every 30 seconds for 10-15 minutes at 37°C.
-
Data Analysis:
-
Calculate the initial reaction rate (V₀) for each concentration of TEA from the linear portion of the absorbance vs. time plot.
-
Plot the percentage of inhibition against the logarithm of the TEA concentration.
-
Determine the IC50 value from the resulting dose-response curve.
-
Protocol 2: In Vitro Inhibition of α-Ketoglutarate Dehydrogenase (KGDH)
Objective: To determine the inhibitory potential and IC50 value of this compound on purified α-ketoglutarate dehydrogenase.
Principle: Similar to the PDH assay, the activity of the KGDH complex is determined by measuring the rate of NADH production spectrophotometrically at 340 nm.
Materials:
-
Purified porcine heart α-ketoglutarate dehydrogenase (KGDH) complex
-
This compound (TEA)
-
Potassium phosphate buffer (50 mM, pH 7.5)
-
Thiamine pyrophosphate (TPP) (1 mM)
-
Magnesium chloride (MgCl₂) (2 mM)
-
α-Ketoglutarate (2 mM)
-
Coenzyme A (CoA) (0.2 mM)
-
NAD⁺ (1 mM)
-
96-well UV-transparent microplate
-
Microplate spectrophotometer
Procedure:
-
Enzyme and Inhibitor Preparation: Follow the same steps as in Protocol 1 for preparing the KGDH enzyme and TEA solutions.
-
Assay Mixture Preparation: In each well of the microplate, prepare the following reaction mixture (final volume 200 µL):
-
Potassium phosphate buffer
-
1 mM TPP
-
2 mM MgCl₂
-
0.2 mM CoA
-
1 mM NAD⁺
-
Varying concentrations of this compound (or vehicle control)
-
-
Pre-incubation: Pre-incubate the assay mixture with the enzyme solution at 37°C for a defined period (e.g., 30 minutes).
-
Reaction Initiation: Initiate the reaction by adding 2 mM α-ketoglutarate to each well.
-
Kinetic Measurement and Data Analysis: Follow steps 6 and 7 from Protocol 1 to determine the reaction rates and calculate the IC50 value for TEA on KGDH.
The following diagram outlines the general experimental workflow for assessing the enzyme inhibition of this compound.
Conclusion
The investigation into the enzyme inhibition mechanisms of this compound is predicated on its hydrolysis to arsenate and subsequent reduction to arsenite. The primary targets for inhibition are likely the pyruvate dehydrogenase and α-ketoglutarate dehydrogenase complexes, which are critical for cellular respiration. The provided protocols offer a framework for experimentally verifying this proposed mechanism and quantifying the inhibitory potency of this compound. Researchers should exercise caution due to the high toxicity of arsenic compounds and perform all experiments in accordance with appropriate safety guidelines. The findings from such studies will be valuable for understanding the toxicology of organoarsenic compounds and for the development of potential therapeutic agents and antidotes.
References
- 1. Reduction of arsenate to arsenite by human erythrocyte lysate and rat liver cytosol - characterization of a glutathione- and NAD-dependent arsenate reduction linked to glycolysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Reduction of arsenate to arsenite in hepatic cytosol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. academic.oup.com [academic.oup.com]
- 5. Reactive oxygen species are involved in arsenic trioxide inhibition of pyruvate dehydrogenase activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. researchgate.net [researchgate.net]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Inhibition by methylated organo-arsenicals of the respiratory 2-oxo-acid dehydrogenases - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Arsenic toxicity is enzyme specific and its affects on ligation are not caused by the direct inhibition of DNA repair enzymes - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: Triethyl Arsenate in Organic Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
Triethyl arsenate (TEA), with the chemical formula C₆H₁₅AsO₄, is an organoarsenic compound that serves as a reagent and precursor in specialized areas of organic and organometallic synthesis.[1][2][3] It is the triethyl ester of arsenic acid and is characterized as a colorless to pale yellow liquid.[1] While its direct application in mainstream organic synthesis is limited, its reactivity makes it a key starting material for the synthesis of other organoarsenic compounds.[2][3] Additionally, it finds application in the semiconductor industry as an n-type dopant.[3]
Extreme Caution: this compound is highly toxic, carcinogenic, and poses significant health and environmental risks.[1] All handling and experimental procedures must be conducted by trained personnel in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including nitrile gloves, lab coat, and safety goggles. Waste disposal must adhere to institutional and national regulations for hazardous materials.
Chemical Properties and Reactivity
This compound is a versatile precursor due to the reactivity of the arsenic center and the ethoxy groups. Its primary chemical transformations include hydrolysis, reduction, oxidation, and substitution.
Hydrolysis: this compound undergoes rapid hydrolysis in aqueous environments, which is significantly faster than its phosphate (B84403) analogs.[3] This reaction proceeds through the stepwise loss of ethyl groups to form diethyl arsenate, monoethyl arsenate, and finally inorganic arsenate.
Reduction: The pentavalent arsenic center (As⁵⁺) in this compound can be reduced to the trivalent state (As³⁺).[3] This transformation is a key step in the synthesis of various trivalent organoarsenic compounds.
Oxidation: Under strong oxidizing conditions, this compound can be converted to arsenic pentoxide (As₂O₅).[3]
Substitution: The ethyl groups of this compound can be substituted by other alkyl or aryl groups, although specific protocols for these reactions are not widely documented in general organic synthesis literature.[3]
Applications in Organic Synthesis
The primary role of this compound in organic synthesis is as a precursor for other organoarsenic compounds. A common synthetic pathway involves the reduction of this compound to triethyl arsenite, which is a more reactive trivalent arsenic species.
Synthesis of this compound
The most common method for the preparation of this compound is the esterification of arsenic acid with ethanol (B145695), typically catalyzed by an acid like sulfuric acid.[3]
Reaction: H₃AsO₄ + 3 C₂H₅OH → (C₂H₅O)₃AsO + 3 H₂O
Synthesis of Triethyl Arsenite via Reduction of this compound
Triethyl arsenite can be prepared by the reduction of this compound. This trivalent arsenite is a useful precursor for the synthesis of other organoarsenic compounds.
Reaction: (C₂H₅O)₃AsO + Reducing Agent → (C₂H₅O)₃As
Experimental Protocols
Protocol 1: Synthesis of this compound
This protocol describes the laboratory-scale synthesis of this compound via the esterification of arsenic acid.
Materials:
-
Arsenic acid (H₃AsO₄)
-
Anhydrous ethanol (C₂H₅OH)
-
Concentrated sulfuric acid (H₂SO₄)
-
Benzene (B151609) (for azeotropic removal of water)
-
Anhydrous sodium sulfate (B86663) (Na₂SO₄)
-
Round-bottom flask with a Dean-Stark apparatus and reflux condenser
-
Heating mantle
-
Magnetic stirrer and stir bar
-
Distillation apparatus
Procedure:
-
In a round-bottom flask equipped with a Dean-Stark apparatus and a reflux condenser, combine arsenic acid (1 mole equivalent) and a stoichiometric excess of anhydrous ethanol (at least 3 mole equivalents).
-
Slowly add a catalytic amount of concentrated sulfuric acid to the mixture while stirring.
-
Add benzene to the flask to facilitate the azeotropic removal of water.
-
Heat the reaction mixture to reflux using a heating mantle. The water produced during the reaction will be collected in the Dean-Stark trap.
-
Continue the reaction until no more water is collected in the trap, indicating the completion of the esterification.
-
Cool the reaction mixture to room temperature.
-
Neutralize the excess acid by carefully adding a suitable base (e.g., sodium carbonate) until the effervescence ceases.
-
Filter the mixture to remove any solid byproducts.
-
Dry the filtrate over anhydrous sodium sulfate.
-
Remove the solvent and excess ethanol under reduced pressure.
-
Purify the crude this compound by vacuum distillation.
Quantitative Data Summary:
| Parameter | Value |
| Reactants | Arsenic acid, Ethanol |
| Catalyst | Sulfuric acid |
| Solvent | Benzene |
| Reaction Type | Esterification |
| Product | This compound |
Protocol 2: Reduction of this compound to Triethyl Arsenite
This protocol outlines the general procedure for the reduction of this compound.
Materials:
-
This compound ((C₂H₅O)₃AsO)
-
A suitable reducing agent (e.g., sulfur dioxide, sodium borohydride)
-
Anhydrous ethereal solvent (e.g., diethyl ether, THF)
-
Schlenk line or glovebox for inert atmosphere operations
-
Round-bottom flask
-
Magnetic stirrer and stir bar
Procedure:
-
Set up a dry round-bottom flask equipped with a magnetic stir bar under an inert atmosphere (e.g., argon or nitrogen).
-
Dissolve this compound (1 mole equivalent) in an anhydrous ethereal solvent.
-
Cool the solution in an ice bath.
-
Slowly add a solution or suspension of the chosen reducing agent (e.g., sodium borohydride (B1222165) in a compatible solvent). The stoichiometry will depend on the reducing agent used.
-
Monitor the reaction progress by a suitable analytical technique (e.g., GC-MS, NMR) to confirm the conversion of the As(V) species to the As(III) species.
-
Upon completion, the reaction mixture should be carefully quenched according to the nature of the reducing agent used.
-
The work-up procedure will depend on the specific reagents but will typically involve filtration to remove inorganic salts, followed by removal of the solvent under reduced pressure.
-
The resulting triethyl arsenite should be handled under an inert atmosphere as trivalent arsenic compounds are susceptible to oxidation.
Quantitative Data Summary:
| Parameter | Value |
| Starting Material | This compound |
| Reaction Type | Reduction |
| Product | Triethyl arsenite |
| Atmosphere | Inert (Argon or Nitrogen) |
Visualizations
Synthesis and Transformation of this compound
References
Standard Operating Procedures for Working with Arsenic Compounds: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed standard operating procedures (SOPs), application notes, and experimental protocols for handling and working with arsenic compounds in a research and drug development setting. Due to the high toxicity and carcinogenic nature of arsenic and its derivatives, strict adherence to these safety guidelines is mandatory to ensure personnel safety and maintain the integrity of experimental data.
Hazard Assessment and Risk Mitigation
Arsenic compounds are classified as Group 1 carcinogens by the International Agency for Research on Cancer (IARC) and are highly toxic upon ingestion, inhalation, and skin contact. Acute exposure can lead to severe gastrointestinal distress, cardiovascular damage, and neurological effects, while chronic exposure is associated with an increased risk of skin, lung, and bladder cancers.
Key Hazards:
-
High Acute Toxicity: Can be fatal if swallowed, inhaled, or absorbed through the skin.[1]
-
Carcinogenicity: Known human carcinogen.[1]
-
Teratogenicity: Potential to cause birth defects.
-
Corrosivity: Some arsenic compounds can be corrosive to metals and tissues.[2]
Risk Mitigation Strategies:
-
Designated Areas: All work with arsenic compounds must be conducted in a designated area, such as a certified chemical fume hood, with restricted access.[2][3] This area should be clearly marked with warning signs indicating the presence of a cancer hazard.[2]
-
Engineering Controls: A properly functioning and annually certified chemical fume hood with a face velocity of at least 100 feet per minute is required for all manipulations of arsenic compounds that could generate dust or aerosols.[2]
-
Administrative Controls: Minimize the quantities of arsenic compounds purchased and stored.[3] Maintain a detailed inventory of all arsenic-containing materials. All personnel must receive specific training on the hazards of arsenic and these SOPs before working with these compounds.[2]
-
Personal Protective Equipment (PPE): Adherence to proper PPE protocols is the last line of defense against exposure.
Personal Protective Equipment (PPE)
A comprehensive PPE strategy is essential when working with arsenic compounds. The following table outlines the minimum required PPE.
| Body Part | Required PPE | Specifications and Best Practices |
| Eyes/Face | Safety Goggles and Face Shield | Tightly fitting chemical splash goggles and a full-face shield must be worn to protect against splashes and airborne particles.[2] |
| Hands | Double Nitrile Gloves | Wear two pairs of nitrile gloves.[4] Change gloves frequently, especially if contamination is suspected. Never wear gloves outside of the designated work area.[5] Wash hands thoroughly after removing gloves.[6] |
| Body | Laboratory Coat | A buttoned, full-length lab coat is required.[2] Ensure sleeves are of sufficient length to cover the wrists. |
| Legs/Feet | Long Pants and Closed-Toe Shoes | Full-length pants and closed-toe shoes are mandatory to prevent skin exposure.[2] |
| Respiratory | Respirator (as needed) | A full-face respirator with appropriate cartridges may be necessary for procedures with a high risk of aerosol generation or if the Permissible Exposure Limit (PEL) is exceeded.[2] Respirator use requires prior medical clearance, fit-testing, and training.[2] |
Safe Handling and Storage
Handling:
-
Always handle arsenic compounds within a designated chemical fume hood.[2][3]
-
Use wet cleaning methods (e.g., damp paper towels) for cleaning spills or work surfaces to prevent the generation of airborne dust.[4]
-
All equipment used for handling arsenic compounds should be dedicated to this purpose and decontaminated after each use.[5]
-
Never eat, drink, smoke, or apply cosmetics in the laboratory.[6][7]
Storage:
-
Store arsenic compounds in tightly sealed, clearly labeled containers.[2]
-
Containers must be stored in a designated, secure, and well-ventilated area.[3]
-
The storage area should be labeled with a "Cancer Hazard" warning.[2]
-
Store arsenic compounds away from incompatible materials, especially strong acids, which can react to form highly toxic arsine gas.[3][8]
Waste Disposal
All arsenic-contaminated waste is considered hazardous waste and must be disposed of according to institutional and regulatory guidelines.
-
Solid Waste: Contaminated items such as gloves, pipette tips, and paper towels should be collected in a designated, sealed, and clearly labeled hazardous waste container.[2][3] The container must be marked with "Hazardous Waste" and "Cancer Hazard."[2]
-
Liquid Waste: All aqueous solutions containing arsenic must be collected in a designated, sealed, and compatible hazardous waste container.[3] Do not dispose of arsenic-containing solutions down the drain.[3]
-
Sharps: Contaminated needles and other sharps must be placed in a designated sharps container for hazardous waste.
-
Decontamination: All non-disposable equipment must be thoroughly decontaminated before being removed from the designated area. The rinse water from decontamination must be collected as hazardous waste.[3]
Emergency Procedures
In Case of Exposure:
| Exposure Route | Immediate Actions |
| Skin Contact | Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing.[2][4] Seek immediate medical attention.[2] |
| Eye Contact | Immediately flush eyes with a gentle stream of water for at least 15 minutes, holding the eyelids open.[2] Seek immediate medical attention.[2] |
| Inhalation | Move the individual to fresh air immediately. If breathing is difficult, administer oxygen. If breathing has stopped, begin artificial respiration. Seek immediate medical attention.[4] |
| Ingestion | Do NOT induce vomiting. [4] Rinse the mouth with water. Seek immediate medical attention immediately.[4] |
In Case of a Spill:
-
Minor Spill (within a chemical fume hood):
-
Alert others in the immediate area.
-
Wearing appropriate PPE, use an absorbent material to contain the spill.
-
Clean the area with a wet cloth.
-
Collect all contaminated materials in a sealed hazardous waste container.
-
-
Major Spill (outside of a chemical fume hood):
-
Evacuate the laboratory immediately.
-
Alert others and prevent entry into the area.
-
Contact the institution's Environmental Health and Safety (EHS) department and follow their instructions.
-
Quantitative Data
Occupational Exposure Limits
| Regulatory Body | Exposure Limit | Notes |
| OSHA | Permissible Exposure Limit (PEL): 10 µg/m³ (8-hour TWA) | This is the maximum permissible concentration of inorganic arsenic in the workplace air averaged over an 8-hour workday.[1][9][10] |
| NIOSH | Recommended Exposure Limit (REL): 2 µg/m³ (15-minute ceiling) | This is a ceiling limit that should not be exceeded at any time during a 15-minute period.[9] |
| ACGIH | Threshold Limit Value (TLV): 0.01 mg/m³ (8-hour TWA) | This is the recommended exposure limit for arsenic and its inorganic compounds.[9] |
Physical and Chemical Properties of Arsenic Trioxide (As₂O₃)
| Property | Value |
| Molecular Weight | 197.84 g/mol [11] |
| Appearance | White or transparent solid[12][13] |
| Odor | Odorless[11][12] |
| Solubility in Water | 20 g/L at 25°C[14] |
| Melting Point | 312.2 °C[14] |
| Boiling Point | 465 °C[14] |
In Vitro Cytotoxicity of Arsenic Compounds (IC₅₀ Values)
| Cell Line | Compound | Exposure Time (h) | IC₅₀ (µM) |
| MCF-7 (Breast Cancer) | Sodium Arsenite | 24 | 35[12] |
| Jurkat (T-cell Leukemia) | Sodium Arsenite | 24 | 45[12] |
| T24 (Bladder Carcinoma) | Sodium Arsenite | 72 | ~2-5[12] |
| Human Lung Fibroblasts | Sodium Arsenite | 24 | ~7[15] |
| Human Lung Epithelial Cells | Sodium Arsenite | 24 | >10[15] |
| Human Lung Fibroblasts | Sodium Arsenite | 120 | ~2.5[15] |
| Human Lung Epithelial Cells | Sodium Arsenite | 120 | ~6[15] |
| HL-60 (Promyelocytic Leukemia) | Arsenic Trioxide | 24 | ~6.4 µg/mL |
Experimental Protocols
Preparation of Arsenic Compound Solutions for In Vitro Experiments
7.1.1. Preparation of a 10 mM Arsenic Trioxide (As₂O₃) Stock Solution
-
Materials:
-
Arsenic trioxide (As₂O₃) powder
-
1 M Sodium hydroxide (B78521) (NaOH)
-
Sterile, deionized water
-
Sterile 0.22 µm syringe filter
-
-
Procedure:
-
Weigh out 19.78 mg of As₂O₃ powder in a sterile conical tube.
-
Add 1 mL of 1 M NaOH and vortex until the powder is completely dissolved. Heating may be required.[7]
-
Add sterile, deionized water to a final volume of 10 mL.
-
Sterilize the solution by passing it through a 0.22 µm syringe filter.
-
Store the stock solution at 4°C.
-
7.1.2. Preparation of a 10 mM Sodium Arsenite (NaAsO₂) Stock Solution
-
Materials:
-
Sodium arsenite (NaAsO₂) powder
-
Sterile, deionized water
-
Sterile 0.22 µm syringe filter
-
-
Procedure:
-
Weigh out 12.99 mg of NaAsO₂ powder in a sterile conical tube.
-
Add a small amount of sterile, deionized water and vortex until the powder is fully dissolved.
-
Bring the final volume to 10 mL with sterile, deionized water.
-
Sterilize the solution by passing it through a 0.22 µm syringe filter.
-
Store the stock solution at 4°C.
-
MTT Assay for Cell Viability
This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability.
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Treatment: Remove the culture medium and add 100 µL of fresh medium containing various concentrations of the arsenic compound. Include untreated and vehicle controls. Incubate for the desired time period (e.g., 24, 48, or 72 hours).[15]
-
MTT Addition: Add 10 µL of 5 mg/mL MTT solution to each well and incubate for 2-4 hours at 37°C.[15][16]
-
Formazan (B1609692) Solubilization: Carefully remove the medium and add 100 µL of a solubilization solution (e.g., DMSO or a solution of 4 mM HCl, 0.1% NP40 in isopropanol) to each well to dissolve the formazan crystals.[16][17]
-
Absorbance Measurement: Shake the plate for 15 minutes on an orbital shaker and measure the absorbance at 570 nm using a microplate reader.[15][17]
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control.
Annexin V/Propidium Iodide (PI) Staining for Apoptosis by Flow Cytometry
This assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
-
Cell Seeding and Treatment: Seed cells in 6-well plates and treat with the arsenic compound for the desired time.
-
Cell Harvesting: Collect both floating and adherent cells. Gently trypsinize adherent cells and combine them with the supernatant.
-
Washing: Wash the cells twice with cold PBS.
-
Staining: Resuspend the cell pellet in 1X Annexin V binding buffer. Add FITC-conjugated Annexin V and PI according to the manufacturer's protocol and incubate for 15 minutes at room temperature in the dark.[2]
-
Flow Cytometry Analysis: Add 1X Annexin V binding buffer and analyze the cells by flow cytometry within one hour.[2]
-
Viable cells: Annexin V-negative, PI-negative
-
Early apoptotic cells: Annexin V-positive, PI-negative
-
Late apoptotic/necrotic cells: Annexin V-positive, PI-positive
-
Comet Assay (Single Cell Gel Electrophoresis) for Genotoxicity
The Comet assay is a sensitive method for detecting DNA damage in individual cells.
-
Cell Preparation: After treatment with the arsenic compound, harvest the cells and resuspend them in PBS.
-
Embedding in Agarose (B213101): Mix the cell suspension with low-melting-point agarose and pipette onto a pre-coated microscope slide.[18]
-
Lysis: Immerse the slides in a lysis solution to remove cell membranes and proteins, leaving the DNA as nucleoids.[18]
-
Alkaline Unwinding and Electrophoresis: Place the slides in an alkaline electrophoresis buffer to unwind the DNA and then subject them to electrophoresis.[18]
-
Staining and Visualization: Stain the DNA with a fluorescent dye (e.g., ethidium (B1194527) bromide or SYBR Green) and visualize the "comets" using a fluorescence microscope.
-
Data Analysis: Quantify the DNA damage by measuring the length and intensity of the comet tail.
In Vivo Xenograft Mouse Model for Efficacy Studies
This protocol outlines a general procedure for assessing the anti-tumor efficacy of an arsenic compound in a xenograft mouse model. All animal procedures must be approved by the Institutional Animal Care and Use Committee (IACUC).
-
Cell Culture and Implantation:
-
Tumor Growth and Treatment Initiation:
-
Monitor tumor growth by caliper measurements.
-
When tumors reach a palpable size (e.g., 100-200 mm³), randomize the mice into treatment and control groups.
-
-
Drug Administration:
-
Administer the arsenic compound (e.g., arsenic trioxide at 1 mg/kg or 5 mg/kg) via a specified route (e.g., intraperitoneal or local injection) and schedule.[19] The control group receives the vehicle.
-
-
Monitoring:
-
Endpoint Analysis:
-
At the end of the study, euthanize the mice and excise the tumors.
-
Tumor weight and volume are recorded.
-
Tumor tissue can be processed for further analysis, such as Western blotting or immunohistochemistry.
-
Visualization of Key Processes
Experimental Workflow for In Vitro Cytotoxicity Assessment
Caption: Workflow for assessing arsenic compound cytotoxicity using the MTT assay.
Signaling Pathways Affected by Arsenic Compounds
Caption: Simplified overview of major signaling pathways modulated by arsenic compounds.
References
- 1. Antitumor effect of arsenic trioxide in murine xenograft model - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Understanding arsenic carcinogenicity by the use of animal models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. oecd.org [oecd.org]
- 4. In vivo Efficacy Studies in Cell Line and Patient-derived Xenograft Mouse Models - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Transplacental Arsenic Carcinogenesis in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 7. spandidos-publications.com [spandidos-publications.com]
- 8. Immunohistochemistry as an Important Tool in Biomarkers Detection and Clinical Practice - PMC [pmc.ncbi.nlm.nih.gov]
- 9. downloads.regulations.gov [downloads.regulations.gov]
- 10. researchgate.net [researchgate.net]
- 11. Arsenic compounds activate MAPK and inhibit Akt pathways to induce apoptosis in MA‐10 mouse Leydig tumor cells - PMC [pmc.ncbi.nlm.nih.gov]
- 12. A review of animal models for the study of arsenic carcinogenesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. JCI - Arsenic trioxide inhibits human cancer cell growth and tumor development in mice by blocking Hedgehog/GLI pathway [jci.org]
- 14. Ethical considerations regarding animal experimentation - PMC [pmc.ncbi.nlm.nih.gov]
- 15. tvmdl.tamu.edu [tvmdl.tamu.edu]
- 16. downloads.regulations.gov [downloads.regulations.gov]
- 17. ppj.phypha.ir [ppj.phypha.ir]
- 18. Animal Techniques/In Vivo Imaging Protocols [protocol-online.org]
- 19. Anticancer effect of arsenic trioxide on cholangiocarcinoma: in vitro experiments and in vivo xenograft mouse model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. benchchem.com [benchchem.com]
- 21. tierschutz.charite.de [tierschutz.charite.de]
Application Notes and Protocols for Triethyl Arsenate in Toxicological and Pharmacological Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
Triethyl arsenate (TEA), an organoarsenic compound, is gaining attention in toxicological and pharmacological research for its potential as a therapeutic agent, particularly in oncology.[1] Its mechanism of action is primarily attributed to the induction of oxidative stress, disruption of mitochondrial function, and modulation of key cellular signaling pathways, ultimately leading to apoptosis in target cells.[1][2] These application notes provide a comprehensive overview of the toxicological profile of this compound, along with detailed protocols for assessing its cytotoxic and apoptotic effects.
Toxicological Profile
This compound is classified as a toxic and carcinogenic substance.[3][4] Its toxicity is influenced by its oxidation state, with the trivalent form (arsenite), to which it can be reduced, being generally more toxic than the pentavalent form.[1][5] The lipophilic nature of TEA, due to its ethyl groups, distinguishes it from inorganic arsenates and may influence its cellular uptake and biological activity.[5][6]
Quantitative Toxicological Data
| Compound | GHS Hazard Classification | Notes |
| This compound | H301: Toxic if swallowedH331: Toxic if inhaledH350: May cause cancerH400: Very toxic to aquatic lifeH410: Very toxic to aquatic life with long lasting effects[3][4] | High acute toxicity and carcinogenic potential. |
| Arsenic Trioxide | Varies by concentration and cell line | IC50 values for arsenic trioxide in various cancer cell lines have been reported to range from low to high micromolar concentrations.[7][8][9] |
Mechanism of Action
The cytotoxic effects of this compound are believed to be mediated through several interconnected mechanisms:
-
Enzyme Inhibition: Like other arsenicals, TEA can interact with sulfhydryl groups in proteins, leading to enzyme inhibition and disruption of cellular functions.[2][4]
-
Induction of Oxidative Stress: TEA can induce the production of reactive oxygen species (ROS), leading to oxidative damage to lipids, proteins, and DNA.[1][2] This oxidative stress is a key trigger for apoptosis.
-
Mitochondrial Disruption: A critical aspect of TEA's mechanism is the disruption of mitochondrial function. This includes the inhibition of mitochondrial respiration and a decrease in the mitochondrial membrane potential (ΔΨm), which are early events in the apoptotic cascade.[1]
Key Signaling Pathways Affected by Arsenicals
Arsenic compounds, including likely metabolites of this compound, are known to modulate several critical signaling pathways involved in cell survival, proliferation, and apoptosis. The two primary pathways implicated are the Mitogen-Activated Protein Kinase (MAPK) pathway and the PI3K/Akt pathway.
MAPK Signaling Pathway
The MAPK pathway is a key signaling cascade that regulates a wide range of cellular processes. Arsenicals have been shown to activate stress-related MAPKs, such as JNK and p38, which are involved in promoting apoptosis.[10][11][12] Conversely, the activation of ERK, another MAPK, has been associated with cell proliferation at low arsenic concentrations and apoptosis at higher concentrations.[11][13]
PI3K/Akt Signaling Pathway
The PI3K/Akt pathway is a crucial survival pathway that promotes cell growth and inhibits apoptosis. Arsenicals have been shown to have a biphasic effect on this pathway.[3] Chronic, low-dose exposure may activate the PI3K/Akt pathway, potentially contributing to carcinogenesis.[3][14] Conversely, at higher concentrations or in specific cell types, arsenicals can inhibit the PI3K/Akt pathway, leading to apoptosis.[10][15]
Experimental Protocols
The following protocols are provided as a starting point for investigating the toxicological and pharmacological effects of this compound. Note: These protocols are based on general methodologies for arsenicals and should be optimized for your specific cell line and experimental conditions.
Cell Viability Assay (MTT Assay)
This assay measures the metabolic activity of cells as an indicator of cell viability.[7][16][17]
Materials:
-
Cells of interest
-
96-well plates
-
This compound stock solution (dissolved in an appropriate solvent, e.g., DMSO)
-
Complete cell culture medium
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)
-
Microplate reader
Protocol:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a 5% CO₂ incubator.
-
Treatment: Prepare serial dilutions of this compound in complete culture medium. Remove the medium from the wells and replace it with 100 µL of the TEA dilutions or control medium (with and without the solvent vehicle).
-
Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).
-
MTT Addition: After incubation, add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C.
-
Solubilization: Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan (B1609692) crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each treatment group relative to the untreated control.
Apoptosis Detection
This assay uses the fluorescent dye Tetramethylrhodamine, Ethyl Ester (TMRE) to assess mitochondrial membrane potential, an early indicator of apoptosis.[1][2][18]
Materials:
-
Cells of interest
-
Culture plates or slides suitable for fluorescence imaging
-
This compound
-
Complete cell culture medium
-
TMRE (Tetramethylrhodamine, Ethyl Ester) stock solution
-
FCCP (carbonyl cyanide-4-(trifluoromethoxy)phenylhydrazone) as a positive control for depolarization
-
Fluorescence microscope, flow cytometer, or microplate reader
Protocol:
-
Cell Seeding and Treatment: Seed cells and treat with this compound as described in the MTT assay protocol. Include a positive control group treated with FCCP.
-
TMRE Staining: At the end of the treatment period, add TMRE to the culture medium at a final concentration of 20-500 nM.
-
Incubation: Incubate the cells for 15-30 minutes at 37°C in a 5% CO₂ incubator, protected from light.
-
Washing (Optional): Gently wash the cells with pre-warmed PBS or culture medium.
-
Fluorescence Measurement: Immediately measure the fluorescence intensity using a fluorescence microscope, flow cytometer (Ex/Em = ~549/575 nm), or a fluorescence plate reader.
-
Data Analysis: A decrease in TMRE fluorescence intensity in treated cells compared to the control indicates a loss of mitochondrial membrane potential and an early stage of apoptosis.
This assay measures the activity of executioner caspases-3 and -7, which are key mediators of apoptosis.[19][20][21]
Materials:
-
Cells of interest
-
Culture plates
-
This compound
-
Cell lysis buffer
-
Caspase-3/7 substrate (e.g., Ac-DEVD-pNA or a fluorogenic substrate)
-
Assay buffer
-
Microplate reader (colorimetric or fluorometric)
Protocol:
-
Cell Seeding and Treatment: Seed cells and treat with this compound for the desired duration.
-
Cell Lysis: After treatment, collect both adherent and suspension cells. Lyse the cells using a suitable lysis buffer on ice.
-
Protein Quantification: Determine the protein concentration of the cell lysates.
-
Caspase Assay: In a 96-well plate, add an equal amount of protein from each lysate. Add the caspase-3/7 substrate and assay buffer.
-
Incubation: Incubate the plate at 37°C for 1-2 hours, protected from light.
-
Measurement: Measure the absorbance (for colorimetric substrates) or fluorescence (for fluorogenic substrates) using a microplate reader.
-
Data Analysis: An increase in signal in the treated samples compared to the control indicates an increase in caspase-3/7 activity and apoptosis.
Conclusion
This compound presents a compound of interest for toxicological and pharmacological research, with its pro-apoptotic effects holding potential for therapeutic applications. The protocols and information provided herein offer a foundational framework for investigating its mechanism of action. Researchers are encouraged to perform dose-response and time-course experiments to determine the optimal conditions for their specific experimental models. Due to the high toxicity of this compound, all handling and experimental procedures should be conducted with appropriate safety precautions in a controlled laboratory setting.
References
- 1. raybiotech.com [raybiotech.com]
- 2. TMRE Mitochondrial Membrane Potential Assay │ G-Biosciences [gbiosciences.com]
- 3. PI3K/Akt/mTOR Signaling Pathway and the Biphasic Effect of Arsenic in Carcinogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Buy this compound | 15606-95-8 [smolecule.com]
- 5. This compound [benchchem.com]
- 6. CAS 15606-95-8: this compound | CymitQuimica [cymitquimica.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. Arsenic compounds activate MAPK and inhibit Akt pathways to induce apoptosis in MA‐10 mouse Leydig tumor cells - PMC [pmc.ncbi.nlm.nih.gov]
- 11. The molecular mechanisms of arsenic-induced cell transformation and apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Arsenite increases Cyclin D1 expression through coordinated regulation of the Ca2+/NFAT2 and NF-κB pathways via ERK/MAPK in a human uroepithelial cell line - Metallomics (RSC Publishing) [pubs.rsc.org]
- 14. researchgate.net [researchgate.net]
- 15. Influence of arsenate and arsenite on signal transduction pathways: an update - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Arsenic compounds induce apoptosis through caspase pathway activation in MA-10 Leydig tumor cells - PMC [pmc.ncbi.nlm.nih.gov]
- 17. benchchem.com [benchchem.com]
- 18. apexbt.com [apexbt.com]
- 19. assaygenie.com [assaygenie.com]
- 20. cdn.caymanchem.com [cdn.caymanchem.com]
- 21. mpbio.com [mpbio.com]
Troubleshooting & Optimization
Technical Support Center: Triethyl Arsenate Handling and Hydrolysis Prevention
This guide provides researchers, scientists, and drug development professionals with essential information for handling triethyl arsenate (TEA) and preventing its rapid hydrolysis during experiments.
Frequently Asked Questions (FAQs)
Q1: Why is my this compound solution degrading so quickly?
This compound is highly susceptible to rapid hydrolysis in the presence of water.[1] The arsenic-oxygen bonds in TEA are labile, leading to a hydrolysis rate that is orders of magnitude faster than that of analogous phosphate (B84403) esters.[1] Even trace amounts of moisture in solvents or on glassware can initiate this degradation process, which proceeds through the formation of diethyl arsenate and subsequently monoethyl arsenate and inorganic arsenate.[1]
Q2: What are the primary factors that accelerate the hydrolysis of this compound?
The primary catalyst for the hydrolysis of this compound is the presence of water. Other factors that can influence the rate of hydrolysis include:
-
pH: Both acidic and basic conditions can catalyze the hydrolysis of esters, including arsenate esters.
-
Temperature: Higher temperatures generally increase the rate of chemical reactions, including hydrolysis.
-
Solvent: Protic solvents, especially water, will facilitate hydrolysis. While TEA is more soluble in organic solvents, residual water in these solvents can still lead to degradation.[2]
Q3: What are the visible signs of this compound hydrolysis?
There may not be immediate visible signs of hydrolysis, such as a color change or precipitation, especially at low concentrations. The most reliable way to detect hydrolysis is through analytical techniques that can speciate the different arsenic compounds in your solution.
Q4: How can I confirm if my this compound has hydrolyzed?
To confirm hydrolysis, you will need to use analytical methods capable of separating and quantifying this compound and its hydrolysis products (diethyl arsenate, monoethyl arsenate, and inorganic arsenate). Techniques such as Liquid Chromatography coupled with Inductively Coupled Plasma Mass Spectrometry (LC-ICP-MS) or Gas Chromatography-Mass Spectrometry (GC-MS) after derivatization are highly effective for arsenic speciation.[3][4]
Troubleshooting Guide
| Problem | Possible Cause | Recommended Solution |
| Inconsistent experimental results | Rapid and uncontrolled hydrolysis of this compound. | Implement rigorous anhydrous techniques. Prepare fresh solutions of this compound for each experiment. Monitor the stability of the stock solution over time. |
| Loss of compound activity | Hydrolysis of the active this compound to less active or inactive arsenate species. | Ensure all experimental conditions are strictly anhydrous. Consider using a less nucleophilic solvent if compatible with your experimental design. |
| Precipitate formation in organic solvent | While TEA is soluble in many organic solvents, its hydrolysis products (especially inorganic arsenate) may have lower solubility, leading to precipitation. | Use fresh, anhydrous solvents. Filter the solution if a precipitate is observed, and analyze both the filtrate and the precipitate to identify the components. |
Experimental Protocols
Protocol 1: Preparation and Handling of Anhydrous this compound Solutions
Objective: To prepare a stock solution of this compound in an organic solvent while minimizing hydrolysis.
Materials:
-
This compound
-
Anhydrous organic solvent (e.g., acetonitrile, ethanol (B145695) dried over molecular sieves)
-
Oven-dried glassware (e.g., volumetric flask, syringes, needles)
-
Inert gas (e.g., argon or nitrogen)
-
Molecular sieves (3Å or 4Å)
-
Septum-sealed vials
Procedure:
-
Glassware Preparation: Dry all glassware in an oven at 120°C for at least 4 hours. Allow to cool to room temperature in a desiccator over a drying agent.
-
Solvent Preparation: Use a commercially available anhydrous solvent or dry the solvent over freshly activated molecular sieves for at least 24 hours.
-
Inert Atmosphere: Assemble the glassware under a gentle stream of inert gas. If using a flask, flush it with the inert gas.
-
Solution Preparation:
-
Using a dry syringe, transfer the desired volume of the anhydrous solvent to the oven-dried volumetric flask under an inert atmosphere.
-
Carefully weigh the required amount of this compound in a sealed container, if possible, in a glove box.
-
Quickly transfer the this compound to the solvent.
-
Seal the flask and mix until the compound is fully dissolved.
-
-
Storage: Store the solution in a septum-sealed vial under an inert atmosphere at a low temperature (e.g., 4°C or -20°C), protected from light.
Protocol 2: Monitoring this compound Hydrolysis by LC-ICP-MS
Objective: To quantify the concentration of this compound and its hydrolysis products over time.
Materials:
-
This compound solution (prepared as in Protocol 1)
-
Aqueous mobile phase for LC
-
LC-ICP-MS system
Procedure:
-
Sample Preparation: At specified time points (e.g., 0, 1, 2, 4, 8, 24 hours), withdraw an aliquot of the this compound solution.
-
Dilution: Dilute the aliquot in the mobile phase to a concentration suitable for LC-ICP-MS analysis.
-
LC Separation: Inject the diluted sample onto an appropriate chromatography column (e.g., an anion exchange column) to separate this compound from its hydrolysis products.
-
ICP-MS Detection: The eluent from the LC is introduced into the ICP-MS for the detection and quantification of arsenic-containing species.
-
Data Analysis: Integrate the peak areas for each arsenic species and calculate their concentrations based on a calibration curve.
Visualizations
Caption: Stepwise hydrolysis of this compound.
Caption: Workflow for preventing and monitoring hydrolysis.
References
Troubleshooting low purity in triethyl arsenate synthesis
Technical Support Center: Triethyl Arsenate Synthesis
This guide provides troubleshooting assistance and frequently asked questions for researchers, scientists, and drug development professionals experiencing low purity in the synthesis of this compound.
Frequently Asked Questions (FAQs)
Q1: What are the most common causes of low purity in this compound synthesis?
A1: Low purity in this compound synthesis typically stems from three primary sources:
-
Hydrolysis: this compound is extremely susceptible to hydrolysis, reacting rapidly in the presence of water to form partially esterified arsenic acids and ultimately arsenic acid.[1] This is often the main cause of impurities.
-
Side Reactions: Unwanted side reactions can occur, including the reduction of the pentavalent arsenic (As⁵⁺) in this compound to more toxic trivalent species (As³⁺) like triethyl arsenite.[1]
-
Reagent Quality: The purity of the starting materials, particularly arsenic acid and ethanol (B145695), is crucial. Impurities in the reagents can carry through to the final product.[1] Environmental factors like humidity should also be controlled.[1]
Q2: My final product appears cloudy or contains a solid precipitate. What is the likely cause?
A2: Cloudiness or the presence of a precipitate is most often due to the formation of non-esterified or partially esterified arsenic acids, which have lower solubility in the organic medium compared to the fully esterified this compound. This is a direct result of hydrolysis from exposure to moisture during the reaction or workup.
Q3: I suspect my this compound sample has degraded upon storage. How can I confirm this and what are the degradation products?
A3: Degradation is primarily caused by hydrolysis. The primary degradation products are monoethyl and diethyl arsenate, and ultimately arsenic acid. To confirm degradation, you can use analytical techniques capable of separating these more polar species from the parent compound. High-Performance Liquid Chromatography (HPLC) coupled with Inductively Coupled Plasma Mass Spectrometry (ICP-MS) is a standard and effective method for arsenic speciation.[1][2]
Q4: What are the key analytical techniques to assess the purity of this compound?
A4: A combination of techniques is recommended for a comprehensive purity assessment:
-
Nuclear Magnetic Resonance (NMR): ¹H and ¹³C NMR can confirm the structure of the ethyl groups and their attachment to the arsenate core and can help quantify impurities if they have distinct signals.
-
Elemental Analysis: Provides the elemental composition (C, H, As) to verify the empirical formula.[1]
-
Chromatographic Methods: Gas Chromatography-Mass Spectrometry (GC-MS) and HPLC-ICP-MS are powerful for separating and quantifying volatile and non-volatile impurities, respectively.[1][2]
-
Fractional Distillation: While a purification method, the boiling point range during distillation can serve as an indicator of purity.[1]
Q5: What specific safety precautions are necessary when handling this compound?
A5: this compound is toxic, a suspected carcinogen, and hazardous to the environment.[3][4][5] All handling should be performed in a well-ventilated fume hood while wearing appropriate personal protective equipment (PPE), including chemical-resistant gloves, a lab coat, and safety goggles. Avoid inhalation of vapors and any skin contact.[3] All waste must be disposed of as hazardous chemical waste according to institutional and regulatory guidelines.[6]
Troubleshooting Guide
Problem: Low Yield and/or Purity Detected Post-Synthesis
This is the most common issue, often characterized by a broad boiling point range during distillation or the presence of multiple species in analytical tests.
| Potential Cause | Troubleshooting Step | Explanation |
| Incomplete Reaction | 1. Extend Reaction Time: Increase the reflux time to ensure the esterification goes to completion. 2. Increase Catalyst Concentration: If using a catalyst like sulfuric acid, a slight increase may improve reaction rates.[1] | The esterification of arsenic acid is an equilibrium process. Pushing the reaction towards the product side is essential. |
| Water in Reaction | 1. Use Anhydrous Reagents: Ensure ethanol is anhydrous and arsenic acid is of the highest possible purity with low water content. Dry all glassware thoroughly. 2. Inert Atmosphere: Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon) to prevent atmospheric moisture from entering the system.[7] | This compound hydrolyzes rapidly.[1][8] Even trace amounts of water can significantly lower purity by creating partially hydrolyzed byproducts. |
| Inefficient Purification | 1. Optimize Distillation: Use a fractional distillation column with sufficient theoretical plates for better separation of this compound from lower-boiling ethanol and higher-boiling impurities. 2. Consider Chromatography: For small-scale synthesis, flash column chromatography can be an effective purification method.[7] | Simple distillation may not be sufficient to separate compounds with close boiling points. |
Data & Protocols
Data Presentation
Table 1: Common Impurities in this compound Synthesis
| Impurity | Chemical Formula | Molar Mass ( g/mol ) | Potential Origin |
| Arsenic Acid | H₃AsO₄ | 141.94 | Incomplete reaction; Hydrolysis product[1] |
| Diethyl Arsenate | (C₂H₅)₂HAsO₄ | 198.05 | Incomplete reaction; Hydrolysis product |
| Monoethyl Arsenate | (C₂H₅)H₂AsO₄ | 170.00 | Incomplete reaction; Hydrolysis product |
| Triethyl Arsenite | (C₂H₅)₃AsO₃ | 210.10 | Reduction of this compound[1][9] |
| Ethanol | C₂H₅OH | 46.07 | Unreacted starting material |
Table 2: Comparison of Analytical Methods for Purity Assessment
| Analytical Method | Information Provided | Advantages | Limitations |
| Fractional Distillation | Boiling point range | Good for bulk purification and initial purity check.[1] | Not quantitative; Poor separation for azeotropes or close-boiling impurities. |
| NMR Spectroscopy | Structural confirmation, impurity identification | Provides detailed structural information.[1] | May not detect trace-level impurities; Requires standards for quantification. |
| GC-MS | Separation and identification of volatile components | High sensitivity for volatile impurities.[1] | Not suitable for non-volatile impurities like arsenic acid. |
| HPLC-ICP-MS | Speciation and quantification of arsenic compounds | Highly sensitive and specific for different arsenic species (arsenate, arsenite, etc.).[2] | Requires specialized and expensive equipment. |
| Elemental Analysis | Bulk elemental composition (C, H, As) | Confirms the correct empirical formula for the bulk sample.[1] | Does not provide information on the nature of impurities. |
Experimental Protocols
Protocol 1: General Synthesis of this compound via Esterification
This protocol is a general guideline based on the esterification of arsenic acid.[1]
-
Preparation: In a flame-dried, two-necked round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add arsenic acid.
-
Reagent Addition: Under an inert atmosphere (e.g., argon), add an excess of anhydrous ethanol (at least 3 molar equivalents).
-
Catalysis: Slowly add a catalytic amount of concentrated sulfuric acid.
-
Reaction: Heat the mixture to reflux and maintain for several hours. The reaction progress can be monitored by periodically taking small aliquots for analysis (e.g., GC).
-
Workup: After cooling, the reaction mixture is typically neutralized with a weak base (e.g., sodium bicarbonate solution). The organic layer is separated, washed, and dried over an anhydrous salt (e.g., MgSO₄).
-
Purification: The crude product is purified by fractional distillation under reduced pressure.
Protocol 2: Purity Analysis by HPLC-ICP-MS (Conceptual Outline)
This method is ideal for quantifying arsenate and potential arsenite impurities.[2]
-
Sample Preparation: Accurately weigh and dissolve a sample of this compound in an appropriate organic solvent. Prepare a series of dilutions to fall within the instrument's linear range.
-
Standard Preparation: Prepare calibration standards for all expected arsenic species (e.g., arsenate, arsenite, and if available, methylated species) in the same solvent.
-
Chromatography: Use an HPLC system with a column suitable for separating polar and nonpolar arsenic compounds. The mobile phase will depend on the column chemistry but is often a buffered aqueous solution with an organic modifier.
-
Detection: The HPLC eluent is introduced into an ICP-MS, which atomizes and ionizes the sample. The mass spectrometer is set to monitor the mass-to-charge ratio of arsenic (m/z 75).
-
Quantification: Identify peaks by comparing their retention times to the standards. Quantify the concentration of each arsenic species by integrating the peak area and comparing it against the calibration curve.
Visualizations
Caption: Experimental workflow for this compound synthesis.
Caption: Troubleshooting decision tree for low purity issues.
Caption: Primary synthesis pathway and key side reactions.
References
- 1. This compound [benchchem.com]
- 2. ANALYTICAL METHODS - TOXICOLOGICAL PROFILE FOR ARSENIC - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. CAS 15606-95-8: this compound | CymitQuimica [cymitquimica.com]
- 4. toxno.com.au [toxno.com.au]
- 5. This compound | C6H15AsO4 | CID 586279 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. Substance Information - ECHA [echa.europa.eu]
- 7. Organic Syntheses Procedure [orgsyn.org]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Triethyl arsenite | C6H15AsO3 | CID 76591 - PubChem [pubchem.ncbi.nlm.nih.gov]
Technical Support Center: Fractional Distillation and Purification of Triethyl Arsenate
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the methods for fractional distillation and purification of triethyl arsenate. The following troubleshooting guides and frequently asked questions (FAQs) address specific issues that may be encountered during experimental procedures.
Frequently Asked Questions (FAQs)
Q1: What is the boiling point of this compound and why is it important for purification?
A1: this compound has a boiling point of approximately 237°C at atmospheric pressure.[1] This physical property is the basis for its purification by fractional distillation, a technique that separates compounds based on differences in their boiling points. By carefully controlling the temperature during distillation, it is possible to separate this compound from lower-boiling impurities (like residual ethanol (B145695) from synthesis) and higher-boiling or non-volatile impurities.
Q2: What are the common impurities in crude this compound?
A2: Common impurities can include residual starting materials from synthesis, such as ethanol and arsenic acid, as well as byproducts like diethyl arsenate and monoethyl arsenate. Inorganic arsenic species may also be present. The purification process aims to remove these contaminants to achieve high-purity this compound.
Q3: Is vacuum distillation necessary for the purification of this compound?
A3: While fractional distillation at atmospheric pressure is possible, vacuum distillation is often preferred for high-boiling point compounds like this compound.[2][3] Lowering the pressure reduces the boiling point, which helps to prevent thermal decomposition of the heat-sensitive organoarsenic compound. Thermal decomposition can lead to the formation of undesirable byproducts and a decrease in yield and purity.
Q4: What analytical methods are suitable for determining the purity of this compound?
A4: The purity of this compound can be effectively determined using techniques such as Gas Chromatography-Mass Spectrometry (GC-MS) and Nuclear Magnetic Resonance (NMR) spectroscopy.[4][5][6] GC-MS is excellent for identifying and quantifying volatile impurities, while NMR spectroscopy provides detailed structural information and can be used for quantitative analysis to establish the overall purity of the compound.[5][6]
Q5: What are the key safety precautions when handling and distilling this compound?
A5: this compound is toxic and a suspected carcinogen.[7] All handling should be performed in a well-ventilated fume hood while wearing appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat. The distillation apparatus should be assembled securely to prevent leaks, and heating should be controlled to avoid sudden boiling or decomposition. It is also crucial to have an emergency plan in place for spills or exposure.
Troubleshooting Guide
| Problem | Possible Cause(s) | Recommended Solution(s) |
| No distillate is collecting at the expected temperature. | 1. The heating temperature is too low.2. There is a leak in the distillation apparatus (especially under vacuum).3. The thermometer is placed incorrectly. | 1. Gradually increase the heating mantle temperature.2. Check all joints and connections for a proper seal. If using vacuum, ensure all glassware is properly greased.3. Ensure the top of the thermometer bulb is level with the side arm of the distillation head to accurately measure the vapor temperature. |
| The distillation rate is too slow. | 1. Insufficient heating.2. Poor insulation of the fractionating column. | 1. Increase the heat supplied to the distillation flask.2. Wrap the fractionating column with glass wool or aluminum foil to minimize heat loss. |
| The liquid in the distillation flask is darkening significantly. | 1. The heating temperature is too high, causing thermal decomposition.2. Presence of impurities that are catalyzing decomposition. | 1. Reduce the heating mantle temperature. Consider switching to vacuum distillation to lower the required boiling temperature.2. Ensure the crude this compound is pre-treated if necessary (e.g., with an adsorbent) to remove problematic impurities. |
| Pressure fluctuations during vacuum distillation. | 1. Leaks in the system.2. An unstable vacuum source (e.g., water aspirator with fluctuating water pressure).3. The cold trap is not functioning effectively, allowing volatile substances to enter the pump. | 1. Check and re-grease all ground glass joints. Ensure all tubing is securely attached.2. Use a vacuum pump with a regulator for a more stable vacuum.3. Ensure the cold trap is filled with a suitable coolant (e.g., dry ice/acetone slurry) to effectively trap volatile materials. |
| Poor separation of fractions. | 1. The distillation is being conducted too quickly.2. The fractionating column is not efficient enough (not enough theoretical plates). | 1. Reduce the heating rate to allow for proper equilibrium between the liquid and vapor phases in the column.2. Use a longer fractionating column or one with a more efficient packing material. |
Data Presentation
Table 1: Physical Properties and Expected Purity of this compound
| Parameter | Value | Source |
| Molecular Formula | C₆H₁₅AsO₄ | [4] |
| Molecular Weight | 226.10 g/mol | [4] |
| Boiling Point (atm) | ~237 °C | [1] |
| Appearance | Colorless to pale yellow liquid | [7] |
| Purity of Crude Product | 85-95% | Plausible estimate |
| Purity after Adsorbent Treatment | 90-97% | Plausible estimate |
| Purity after Fractional Distillation | >99% | Plausible estimate |
Experimental Protocols
Protocol 1: Pre-purification with Adsorbents
-
Objective: To remove polar impurities such as residual arsenic acid and water before distillation.
-
Materials: Crude this compound, activated alumina (B75360) (or a suitable zeolite), anhydrous magnesium sulfate (B86663), magnetic stirrer, and a flask.
-
Procedure:
-
To the flask containing crude this compound, add activated alumina (approximately 5-10% by weight of the this compound).
-
Add anhydrous magnesium sulfate to dry the mixture.
-
Stir the mixture at room temperature for 2-4 hours.
-
Filter the mixture to remove the adsorbents. The resulting liquid is ready for fractional distillation.
-
Protocol 2: Vacuum Fractional Distillation
-
Objective: To purify this compound to a high degree by separating it from compounds with different boiling points under reduced pressure.
-
Apparatus: A round-bottom flask, a fractionating column (e.g., Vigreux or packed), a distillation head with a thermometer, a condenser, a receiving flask, a vacuum adapter, a cold trap, a vacuum pump, a heating mantle, and a magnetic stirrer.
-
Procedure:
-
Assemble the vacuum fractional distillation apparatus, ensuring all ground-glass joints are lightly greased and securely clamped.
-
Place the pre-purified this compound and a magnetic stir bar into the round-bottom flask.
-
Connect the apparatus to the cold trap and vacuum pump.
-
Turn on the vacuum pump and allow the pressure to stabilize at the desired level (e.g., 10-20 mmHg).
-
Begin stirring and gradually heat the distillation flask using the heating mantle.
-
Observe the condensation ring rising slowly up the fractionating column.
-
Collect any low-boiling fractions in a separate receiving flask.
-
When the temperature stabilizes at the boiling point of this compound at the given pressure, switch to a clean receiving flask to collect the main fraction.
-
Continue distillation until most of the this compound has been collected, leaving a small amount of residue in the distillation flask to avoid distilling to dryness.
-
Turn off the heat and allow the apparatus to cool completely before slowly venting the system to atmospheric pressure.
-
Visualizations
Caption: Workflow for the purification of this compound.
Caption: Decision tree for troubleshooting common distillation problems.
References
- 1. Purification [chem.rochester.edu]
- 2. Vacuum Distillation issues? | Call Pressure Control Solutions! [pressurecontrolsolutions.com]
- 3. buschvacuum.com [buschvacuum.com]
- 4. This compound | C6H15AsO4 | CID 586279 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Computational NMR spectroscopy of organoarsenicals and the natural polyarsenic compound arsenicin A - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Absolute Quantitative 1H NMR Spectroscopy for Compound Purity Determination - PMC [pmc.ncbi.nlm.nih.gov]
- 7. skoge.folk.ntnu.no [skoge.folk.ntnu.no]
Managing thermal decomposition of triethyl arsenate in high-temperature applications
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for managing the thermal decomposition of triethyl arsenate (C₆H₁₅AsO₄, CAS: 15606-95-8) in high-temperature experimental applications such as chemical vapor deposition (CVD) and precursor studies.
Disclaimer: this compound is extremely toxic, carcinogenic, and environmentally hazardous.[1][2][3] All handling and experiments must be conducted with extreme caution, adhering to all institutional and governmental safety regulations.[4] Always consult the Safety Data Sheet (SDS) and perform a thorough risk assessment before beginning any work.
Frequently Asked Questions (FAQs)
Q1: What is this compound (TEAs) and why is its thermal management critical?
This compound is a volatile, liquid organoarsenic compound.[1] In high-temperature applications, it is used as a precursor to introduce arsenic into a system. Its thermal management is critical because uncontrolled decomposition can lead to inconsistent experimental results, contamination of substrates and equipment with undesirable arsenic species, and significant safety hazards.[3][5]
Q2: At what temperature does TEAs begin to decompose?
The exact decomposition temperature can vary based on experimental conditions such as pressure, carrier gas, and the presence of catalytic surfaces. Based on typical behavior for organometallic precursors, thermal decomposition is expected to onset in the range of 300-450°C. It is crucial to experimentally determine the decomposition profile for your specific system using techniques like Thermogravimetric Analysis (TGA).
Q3: What are the expected byproducts of TEAs thermal decomposition?
The thermal decomposition of TEAs is a complex process that can proceed through various pathways. Expected byproducts may include:
-
Arsenic Oxides: Arsenic pentoxide (As₂O₅) and arsenic trioxide (As₂O₃).[6]
-
Hydrocarbons: Ethylene, ethane, and other C₂-based species from the ethyl ligands.
-
Volatile Organoarsenic Intermediates: Partially decomposed precursor molecules.
-
Elemental Arsenic (As): Particularly under reducing conditions.
Q4: How can I monitor the decomposition of TEAs in-situ?
In-situ monitoring can be achieved using techniques like Quadrupole Mass Spectrometry (QMS) or Fourier-Transform Infrared Spectroscopy (FTIR) coupled to the exhaust line of your reactor. These methods allow for real-time identification of volatile decomposition products as they evolve, providing immediate feedback on the reaction's progress.
Troubleshooting Guides
This section addresses common issues encountered during high-temperature experiments involving TEAs.
Issue 1: Inconsistent Results or Low Growth/Deposition Rate
-
Symptoms: Run-to-run variability in film thickness, material properties, or reaction yield.
-
Possible Causes & Solutions:
| Possible Cause | Troubleshooting Steps |
| Incomplete Precursor Decomposition | 1. Increase the substrate or hot-zone temperature in calibrated increments (e.g., 10-15°C).2. Decrease the flow rate of the carrier gas to increase the precursor's residence time in the hot zone. |
| Premature Decomposition | 1. Check for hot spots in the gas lines upstream of the reactor. Ensure uniform heating.2. Lower the temperature of the TEAs bubbler/vaporizer and delivery lines.3. Increase the carrier gas flow rate to reduce transit time to the reaction zone. |
| TEAs Source Degradation | 1. Verify the purity of the TEAs source. If it has been stored for a long time or exposed to air/moisture, it may have hydrolyzed.[6]2. Consider using a fresh batch of the precursor. |
Issue 2: Substrate Contamination or Poor Material Quality
-
Symptoms: Unwanted elemental incorporation (e.g., carbon, oxygen), poor surface morphology, or incorrect material phase.
-
Possible Causes & Solutions:
| Possible Cause | Troubleshooting Steps |
| Carbon Incorporation | 1. Introduce a co-reactant gas, such as hydrogen (H₂), to facilitate the removal of organic ligands as volatile hydrocarbons.2. Adjust the ratio of TEAs to the co-reactant gas.3. Optimize the deposition temperature; too low may result in incomplete ligand removal, too high may increase carbon-containing side reactions. |
| Oxygen Contamination | 1. Check the entire system for leaks using a helium leak detector. Oxygen and water are common contaminants.2. Ensure carrier gases are passed through appropriate purifiers. |
| Formation of Arsenic Oxides | 1. This is a direct result of oxygen or water contamination.[6] Rigorously eliminate leaks and use gas purifiers.2. If using an oxygen-containing co-reactant is intended, adjust temperature and pressure to favor the desired reaction pathway. |
Experimental Protocols
Protocol: Determining TEAs Decomposition Profile via TGA-MS
This protocol outlines the use of Thermogravimetric Analysis coupled with Mass Spectrometry (TGA-MS) to identify the onset temperature of decomposition and the resulting volatile byproducts.
-
Objective: To determine the mass loss of a TEAs sample as a function of temperature and identify the evolved gaseous species.
-
Apparatus: A thermogravimetric analyzer connected via a heated transfer line to a mass spectrometer.[7]
-
Procedure:
-
Sample Preparation: Under an inert atmosphere (e.g., in a glovebox), load a small, precise amount of liquid TEAs (typically 5-10 mg) into a ceramic TGA crucible.
-
Instrument Setup:
-
Place the crucible onto the TGA balance.
-
Purge the TGA furnace with a high-purity inert gas (e.g., Argon or Nitrogen) at a constant flow rate (e.g., 50 mL/min).
-
Set the MS to scan a mass range relevant to expected fragments (e.g., 10-250 amu).
-
-
Thermal Program:
-
Equilibrate the sample at a low temperature (e.g., 30°C) for 15 minutes.
-
Ramp the temperature at a controlled rate (e.g., 10°C/min) to a final temperature beyond the expected decomposition point (e.g., 600°C).[7]
-
-
Data Collection: Continuously record the sample mass (TGA curve) and the mass spectra of evolved gases (MS data) throughout the thermal program.
-
-
Data Analysis:
-
The TGA curve (mass vs. temperature) will show a sharp decrease in mass at the onset of decomposition.
-
Correlate the temperature of mass loss with the appearance of specific mass fragments in the MS data to identify the decomposition products.
-
Illustrative TGA Data for TEAs Decomposition
| Temperature Range (°C) | Mass Loss (%) | Major Evolved Species (Illustrative m/z) | Interpretation |
| 30 - 320 | < 1% | - | Evaporation of trace volatiles |
| 320 - 450 | ~ 65% | 28 (C₂H₄), 44 (CO₂), 91 (AsO), 107 (AsO₂) | Onset of primary decomposition |
| > 450 | ~ 15% | 75 (As), 150 (As₂) | Secondary decomposition of residues |
Visualizations
Logical Workflow for Troubleshooting
The following diagram outlines a logical workflow for diagnosing and resolving common issues during experiments with TEAs.
Caption: Troubleshooting workflow for TEAs experiments.
Hypothetical Thermal Decomposition Pathway
This diagram illustrates a simplified, hypothetical pathway for the thermal decomposition of a single this compound molecule.
Caption: Simplified TEAs thermal decomposition pathway.
References
Personal protective equipment (PPE) requirements for handling triethyl arsenate
This guide provides essential safety information, troubleshooting advice, and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with triethyl arsenate. Adherence to these protocols is critical due to the high toxicity and carcinogenic potential of this compound.
Frequently Asked Questions (FAQs)
Q1: What are the primary hazards of this compound?
A1: this compound is a highly toxic and carcinogenic organoarsenic compound.[1][2] The primary routes of exposure are inhalation and skin contact, both of which can lead to severe health effects.[2] It is classified as toxic if swallowed or inhaled and is suspected of causing cancer. Additionally, it poses a significant environmental hazard.
Q2: What are the established occupational exposure limits for this compound?
Q3: What type of gloves should I use when handling this compound?
A3: For handling this compound, it is recommended to use gloves made of nitrile or butyl rubber.[4][5] Always use thicker, chemical-resistant gloves rather than thin disposable gloves, which may offer inadequate protection.[6] It is critical to double-glove and to change gloves immediately if contamination is suspected. Since specific breakthrough time data for this compound is not available, it is essential to consult the glove manufacturer's chemical resistance guide and to conduct a site-specific risk assessment.
Q4: What is the appropriate respiratory protection for working with this compound?
A4: All work with this compound that has the potential to generate aerosols or vapors must be conducted in a certified chemical fume hood. If there is a risk of exposure exceeding the occupational exposure limits, a NIOSH-approved respirator is required. For any detectable concentration, a full-facepiece self-contained breathing apparatus (SCBA) in a pressure-demand or other positive-pressure mode is recommended.
Q5: What should I do in case of a small spill of this compound in the laboratory?
A5: In the event of a small spill, evacuate the immediate area and alert your supervisor. If you are trained and it is safe to do so, follow the detailed spill cleanup protocol outlined in this guide. This involves containing the spill, neutralizing it with an appropriate agent, absorbing the residue, and decontaminating the area.[7][8][9] Always wear the appropriate personal protective equipment (PPE) during cleanup.
Quantitative Data Summary
The following table summarizes key quantitative data for handling arsenic compounds. Note that specific data for this compound is limited, and values for related compounds are provided as a conservative guideline.
| Parameter | Value | Source/Compound |
| Occupational Exposure Limits | ||
| OSHA PEL (Organic Arsenic) | 0.5 mg/m³ (8-hour TWA) | [1][3] |
| ACGIH TLV (Inorganic Arsenic) | 0.01 mg/m³ (8-hour TWA) | [10][11] |
| Glove Recommendations | ||
| Recommended Materials | Nitrile, Butyl Rubber | [4][5] |
| Breakthrough Time (General) | > 8 hours (for some chemicals) | [12] |
| Emergency Procedures | ||
| Eye Exposure | Flush with water for at least 15 minutes | [8] |
| Skin Exposure | Wash with soap and water immediately | [8] |
Experimental Protocols
Protocol for Decontamination of a Small this compound Spill
Objective: To safely clean and decontaminate a small spill (less than 100 mL) of this compound in a laboratory setting.
Materials:
-
Chemical spill kit containing:
-
Inert absorbent material (e.g., vermiculite, sand)
-
Sodium hypochlorite (B82951) solution (bleach, diluted to 5-10%) or another suitable oxidizing agent
-
Sodium thiosulfate (B1220275) solution (for neutralizing bleach)
-
Heavy-duty chemical-resistant gloves (nitrile or butyl rubber)
-
Chemical splash goggles and face shield
-
Impervious lab coat or apron
-
Shoe covers
-
NIOSH-approved respirator
-
Plastic bags for hazardous waste disposal
-
Scoop and dustpan (non-sparking)
-
Procedure:
-
Evacuate and Secure the Area: Immediately alert others in the vicinity and evacuate the immediate area of the spill. Restrict access to the contaminated area.
-
Don Personal Protective Equipment (PPE): Before beginning cleanup, put on all required PPE, including double gloves, goggles, face shield, lab coat, and respirator.
-
Contain the Spill: If the spill is spreading, use an inert absorbent material from the spill kit to create a dike around the spill to prevent further contamination.[7]
-
Absorb the Liquid: Gently cover the spill with more absorbent material. Avoid creating dust.
-
Decontaminate: Carefully apply a 5-10% sodium hypochlorite (bleach) solution to the absorbed spill. The bleach will oxidize the organoarsenic compound. Allow a contact time of at least 30 minutes.
-
Neutralize (if using bleach): After the decontamination period, neutralize the excess bleach by applying a sodium thiosulfate solution.
-
Collect Waste: Using a non-sparking scoop and dustpan, carefully collect all the contaminated absorbent material. Place it in a labeled, heavy-duty plastic bag for hazardous waste.
-
Clean the Area: Wipe the spill area with a cloth soaked in a decontamination solution, followed by a clean, wet cloth. Dry the area thoroughly.
-
Dispose of Waste: All contaminated materials, including gloves, absorbent, and cleaning cloths, must be disposed of as hazardous waste according to your institution's guidelines.
-
Doff PPE: Remove PPE in the correct order to avoid cross-contamination. Wash hands thoroughly with soap and water.
-
Report the Incident: Report the spill to your supervisor and your institution's environmental health and safety office, even if you have cleaned it up yourself.
Visualizations
Logical Workflow for PPE Selection
Caption: PPE selection workflow for handling this compound.
References
- 1. ARSENIC, ORGANIC COMPOUNDS | Occupational Safety and Health Administration [osha.gov]
- 2. CDC - NIOSH Pocket Guide to Chemical Hazards - Arsenic (organic compounds, as As) [cdc.gov]
- 3. ldh.la.gov [ldh.la.gov]
- 4. Glove Selection For Specific Chemicals | SUNY New Paltz [newpaltz.edu]
- 5. safety.fsu.edu [safety.fsu.edu]
- 6. dess.uccs.edu [dess.uccs.edu]
- 7. hse.gov.uk [hse.gov.uk]
- 8. Chemical Exposure and Spill Response Procedures | New Mexico State University [safety.nmsu.edu]
- 9. ehs.princeton.edu [ehs.princeton.edu]
- 10. ARSENIC AND ITS INORGANIC COMPOUNDS - ACGIH [acgih.org]
- 11. E-Limit [elimit.online.worksafebc.com]
- 12. Glove Selection Chart - Chemical Breakthrough Times | All Safety Products [allsafetyproducts.com]
Technical Support Center: Decontamination of Triethyl Arsenate Spills
This guide provides detailed procedures and answers to frequently asked questions regarding the safe handling and decontamination of triethyl arsenate spills in a laboratory setting. This compound is a highly toxic and carcinogenic organoarsenic compound that requires careful management to minimize exposure and environmental contamination.[1]
Troubleshooting Guides and FAQs
Q1: What are the immediate first aid measures in case of exposure to this compound?
-
Skin Contact: Immediately wash the affected area thoroughly with soap and water.[2] Remove any contaminated clothing, double bag it, and place it in a sealed container for proper disposal.[3]
-
Eye Contact: Immediately flush the eyes with copious amounts of water for at least 15 minutes, holding the eyelids open.[3] Seek immediate medical attention.
-
Inhalation: Move the affected person to fresh air immediately. If breathing is difficult, provide respiratory support. Seek immediate medical attention.[4]
-
Ingestion: Do NOT induce vomiting. Seek immediate medical attention.[4]
Q2: What is the appropriate Personal Protective Equipment (PPE) for cleaning up a this compound spill?
For a small laboratory spill, Level C protection is typically required. This includes:
-
Respiratory Protection: A full-face air-purifying respirator with multi-purpose combination (US) respirator cartridges.[2]
-
Hand Protection: Inner and outer chemical-resistant gloves (e.g., nitrile gloves).[2]
-
Eye Protection: Full-face respirator provides eye protection. If using a half-mask respirator, chemical splash goggles and a face shield are necessary.[2]
-
Body Protection: A hooded chemical-resistant suit or coveralls.[5]
-
Foot Protection: Chemical-resistant boots with steel toes and shanks.[6]
Q3: How should I contain a small liquid this compound spill?
The first step is to control and contain the spill to prevent it from spreading.[7] Use a non-combustible absorbent material like sand, earth, diatomaceous earth, or vermiculite (B1170534).[8] Place the absorbent material around the perimeter of the spill and then work inwards. Do not use paper towels initially as this may increase the rate of evaporation.[8]
Q4: What are the recommended chemical decontaminants for this compound?
Due to its rapid hydrolysis, aqueous solutions can be effective.[6] The primary decontamination involves two steps:
-
Oxidation: Using a solution of sodium hypochlorite (B82951) (bleach) to oxidize the arsenic species.[9][10]
-
Precipitation/Stabilization: Using a slurry of calcium hydroxide (B78521) (slaked lime) to precipitate the arsenic as a more stable and less soluble salt, calcium arsenate.[11][12]
Q5: How do I prepare and use a sodium hypochlorite solution for decontamination?
For spills with a high organic load, a 1% (10,000 ppm) sodium hypochlorite solution is recommended.[12][13] This can be prepared by making a 1:5 dilution of standard household bleach (which is typically 5-6% sodium hypochlorite).[12][13] Gently apply the solution over the absorbent material covering the spill, ensuring it is thoroughly wetted. Allow a minimum contact time of 20 minutes.[13]
Q6: How do I use calcium hydroxide for the final decontamination step?
After the initial oxidation, a slurry of calcium hydroxide can be used to precipitate the arsenic. Prepare a slurry by mixing calcium hydroxide with water. Apply this over the spill area. The calcium hydroxide will react with the hydrolyzed this compound (now arsenic acid) to form insoluble calcium arsenate, which helps to stabilize the arsenic for disposal.[11][14]
Q7: What is the procedure for the final cleanup of the spill area?
-
After the required contact time with the decontamination solutions, carefully scoop the absorbed material into a designated, labeled hazardous waste container.
-
Wipe the spill area with fresh absorbent pads soaked in the decontamination solution.
-
Wash the contaminated surface with soapy water.[15] For highly toxic materials, this rinse water should also be collected as hazardous waste.[15]
-
Wipe the area with clean, wet paper towels and then dry the surface.
-
All used cleaning materials must be placed in the hazardous waste container.
Q8: How should I dispose of this compound waste?
All materials contaminated with this compound, including absorbent materials, used PPE, and cleaning supplies, must be collected in a sealed, properly labeled hazardous waste container. Follow your institution's and local regulations for the disposal of arsenic-containing hazardous waste. Drain disposal is strictly forbidden.
Data Presentation
Table 1: Exposure Limits for Arsenic Compounds
| Substance/Compound Group | Agency | Exposure Limit Type | Value | Notes |
| Inorganic Arsenic | OSHA | PEL (8-hr TWA) | 10 µg/m³ | Legally enforceable limit.[16] |
| Inorganic Arsenic | NIOSH | REL (10-hr TWA) | 2 µg/m³ (Ceiling, 15 min) | Recommended exposure limit.[4] |
| Organic Arsenic | OSHA | PEL (8-hr TWA) | 0.5 mg/m³ | As Arsenic. |
Note: A specific Permissible Exposure Limit (PEL) for this compound has not been established by OSHA or NIOSH. The limits for organic and inorganic arsenic compounds should be used as guidance to minimize exposure to the lowest feasible level.
Table 2: Decontamination Solution Parameters
| Decontaminant | Recommended Concentration | Preparation | Contact Time | Purpose |
| Sodium Hypochlorite | 1% (10,000 ppm) | 1:5 dilution of household bleach (5-6% NaOCl) in water.[12][13] | Minimum 20 minutes.[13] | Oxidation of arsenicals to less toxic arsenates.[9] |
| Calcium Hydroxide | Slurry | Mix solid Ca(OH)₂ with water to form a paste-like consistency. | Minimum 1 hour | Precipitation and stabilization of arsenic as insoluble calcium arsenate.[11][12] |
Table 3: Physicochemical Properties of this compound
| Property | Value | Source |
| CAS Number | 15606-95-8 | [6] |
| Molecular Formula | C₆H₁₅AsO₄ | [6] |
| Molar Mass | 226.10 g/mol | [6][17] |
| Appearance | Colorless to pale yellow liquid with a distinct odor. | [1] |
| Solubility | Soluble in organic solvents; limited solubility in water, reacts with water (hydrolysis). | [1] |
| Hydrolysis Rate | Very rapid in aqueous environments. The half-life of the similar compound trimethyl arsenate is 0.02 seconds in neutral water.[6] |
Experimental Protocols
Protocol 1: Decontamination of a Small (<100 mL) this compound Spill on a Non-porous Surface
1.0 Immediate Response and Spill Containment 1.1 Alert personnel in the immediate area of the spill. 1.2 If the substance is volatile or if there is a risk of inhalation, evacuate the area and perform the cleanup in a ventilated enclosure if possible. 1.3 Don the appropriate PPE as specified in the FAQ section. 1.4 Prevent the spread of the liquid by surrounding the spill with a non-combustible absorbent material such as vermiculite or sand.[8]
2.0 Decontamination Procedure 2.1 Cover the entire spill area with the absorbent material. 2.2 Prepare a 1% sodium hypochlorite solution by diluting one part household bleach with four parts water. 2.3 Gently pour the sodium hypochlorite solution over the absorbent material, ensuring it is completely saturated. Avoid splashing. 2.4 Allow a contact time of at least 20 minutes for the oxidation reaction to occur.[13] 2.5 Prepare a slurry of calcium hydroxide by mixing it with water. 2.6 Apply the calcium hydroxide slurry over the treated spill area. Allow a contact time of at least one hour.
3.0 Cleanup and Waste Disposal 3.1 Using a plastic scoop or other non-sparking tool, carefully collect all the treated absorbent material. 3.2 Place the collected material into a heavy-duty, labeled hazardous waste bag or container. 3.3 Wipe the spill area with absorbent pads soaked in the 1% sodium hypochlorite solution, followed by a clean water rinse. Collect all pads and rinse water as hazardous waste. 3.4 Thoroughly wash the area with soap and water. Collect the cleaning solution as hazardous waste. 3.5 Place all contaminated items, including your disposable PPE, into the hazardous waste container. 3.6 Seal the container and arrange for disposal according to your institution's hazardous waste procedures.
Visualizations
Caption: Workflow for this compound Spill Decontamination.
Caption: Chemical Pathways in this compound Decontamination.
References
- 1. CAS 15606-95-8: this compound | CymitQuimica [cymitquimica.com]
- 2. Evaluation of pyrite/sodium hypochlorite for activating purification of arsenic from fractured-bedrock groundwater - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. fluoridealert.org [fluoridealert.org]
- 4. CDC - NIOSH Pocket Guide to Chemical Hazards - Arsenic (inorganic compounds, as As) [cdc.gov]
- 5. americanelements.com [americanelements.com]
- 6. This compound [benchchem.com]
- 7. mdpi.com [mdpi.com]
- 8. Permissible Exposure Limits – OSHA Annotated Table Z-1 | Occupational Safety and Health Administration [osha.gov]
- 9. epa.gov [epa.gov]
- 10. Sodium Hypochlorite - Medical Countermeasures Database - CHEMM [chemm.hhs.gov]
- 11. e3s-conferences.org [e3s-conferences.org]
- 12. uwo.ca [uwo.ca]
- 13. uwo.ca [uwo.ca]
- 14. pinpools.com [pinpools.com]
- 15. alliancechemical.com [alliancechemical.com]
- 16. ARSENIC, INORGANIC COMPOUNDS (as As) | Occupational Safety and Health Administration [osha.gov]
- 17. This compound | C6H15AsO4 | CID 586279 - PubChem [pubchem.ncbi.nlm.nih.gov]
Technical Support Center: Mitigating Carbon Incorporation from Triethyl Arsenate (TEAs) in MOCVD
This technical support center provides researchers, scientists, and professionals in drug development with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges associated with carbon incorporation from triethyl arsenate (TEAs) during Metal-Organic Chemical Vapor Deposition (MOCVD) processes.
Frequently Asked Questions (FAQs)
Q1: Is this compound (TEAs) a significant source of carbon contamination in MOCVD-grown films?
A1: Yes, experimental evidence indicates that the use of this compound as an arsenic precursor in MOCVD can lead to significant carbon incorporation into the epitaxial layers. Studies have reported unacceptably high levels of carbon in Gallium Arsenide (GaAs) films grown with TEAs, which can negatively impact the material's electrical and optical properties.[1] The ethyl ligands in the TEAs molecule are the primary source of this carbon.
Q2: What is the proposed mechanism for carbon incorporation from TEAs?
A2: Carbon incorporation from TEAs is believed to occur through the incomplete pyrolysis of the ethyl groups on the growth surface. During the MOCVD process, the TEAs molecule decomposes at elevated temperatures. Ideally, this decomposition results in the formation of volatile hydrocarbon byproducts that are removed from the reactor. However, under certain conditions, ethyl radicals or other carbon-containing species can adsorb onto the semiconductor surface and become incorporated into the crystal lattice. The specific reaction pathways can be complex and are influenced by various growth parameters.
Q3: How does the choice of Group III precursor interact with carbon incorporation from TEAs?
A3: The choice of the Group III precursor can influence the extent of carbon incorporation from TEAs. For instance, experiments have shown that using triethylgallium (B73383) (TEG) as the gallium source in conjunction with TEAs can lead to prereactions at the reactor walls, resulting in substantially reduced and non-uniform growth.[1] This suggests that the combination of organometallic precursors can affect the overall chemical environment and decomposition pathways, thereby influencing impurity incorporation.
Q4: Are there alternative arsenic precursors that result in lower carbon incorporation than TEAs?
A4: Yes, other organo-arsenic precursors have been developed to reduce carbon contamination. Tertiarybutylarsine (TBAs) is a commonly used alternative that has been shown to result in lower carbon incorporation compared to other alkylarsenic sources.[2] The different decomposition chemistry of TBAs is believed to be responsible for the cleaner growth. For applications requiring very high purity, arsine (AsH₃) is often the preferred precursor, although it presents significant safety hazards.
Q5: What are the typical consequences of high carbon concentration in III-V semiconductor films?
A5: High concentrations of carbon in III-V semiconductors can have several detrimental effects. Carbon can act as an acceptor impurity, leading to p-type conductivity. This can cause compensation in n-type doped materials, reducing the net carrier concentration and mobility. High carbon levels can also introduce defects in the crystal lattice, which can act as non-radiative recombination centers, thereby reducing the efficiency of optoelectronic devices. Furthermore, excessive carbon can affect the surface morphology of the grown films.
Troubleshooting Guide
| Issue | Potential Cause | Troubleshooting Steps |
| High background p-type conductivity | Unintentional carbon incorporation from TEAs acting as an acceptor. | 1. Optimize V/III Ratio: Increase the V/III ratio (the ratio of the molar flow rate of the Group V precursor to the Group III precursor). A higher V/III ratio can suppress carbon incorporation from the arsenic precursor. 2. Adjust Growth Temperature: The effect of temperature on carbon incorporation can be material system-dependent. Perform a temperature series to identify a window where carbon incorporation is minimized while maintaining good crystal quality. 3. Consider Alternative Precursors: If low carbon levels are critical, consider replacing TEAs with tertiarybutylarsine (TBAs) or, if safety protocols allow, arsine (AsH₃). |
| Poor surface morphology | Carbon-related surface contamination disrupting epitaxial growth. | 1. Reactor Cleaning: Ensure the MOCVD reactor is thoroughly cleaned to remove any carbon residue from previous growths. 2. Carrier Gas Flow: Increase the hydrogen (H₂) carrier gas flow. Hydrogen can play a role in the removal of carbon-containing species from the growth surface. |
| Inconsistent electrical properties | Fluctuations in carbon incorporation during or between growth runs. | 1. Precursor Bubbler Temperature Control: Ensure the TEAs bubbler temperature is stable to maintain a consistent vapor pressure and delivery rate. 2. Mass Flow Controller (MFC) Calibration: Verify the calibration of the MFCs for all precursors to ensure accurate and reproducible flow rates. 3. System Integrity: Check the MOCVD system for any leaks that could introduce impurities and affect the gas phase chemistry. |
| Reduced photoluminescence intensity | Carbon-related defects acting as non-radiative recombination centers. | 1. Follow steps to reduce carbon incorporation: Implement the strategies for optimizing the V/III ratio and growth temperature. 2. Substrate Quality: Ensure the use of high-quality substrates, as defects on the substrate surface can exacerbate impurity incorporation. |
Experimental Protocols
Protocol 1: Optimization of V/III Ratio to Minimize Carbon Incorporation
This protocol outlines a general procedure for determining the optimal V/III ratio for reducing carbon concentration when using TEAs.
-
Baseline Growth:
-
Establish a baseline MOCVD growth process for your target material using a standard V/III ratio.
-
Key parameters to keep constant: growth temperature, reactor pressure, total carrier gas flow, and Group III precursor flow rate.
-
-
V/III Ratio Variation:
-
Perform a series of growth runs, systematically varying the TEAs flow rate to achieve a range of V/III ratios (e.g., from 10 to 100 in increments of 10 or 20).
-
Ensure all other growth parameters remain identical to the baseline.
-
-
Material Characterization:
-
Characterize the grown films from each run for their electrical and optical properties.
-
Use Hall effect measurements to determine the carrier concentration and conductivity type.
-
Employ Secondary Ion Mass Spectrometry (SIMS) for a quantitative analysis of the carbon concentration in the epitaxial layers.
-
Analyze the surface morphology using techniques such as Atomic Force Microscopy (AFM) or Nomarski microscopy.
-
-
Data Analysis:
-
Plot the carbon concentration (from SIMS) and carrier concentration (from Hall effect) as a function of the V/III ratio.
-
Identify the V/III ratio that results in the lowest carbon incorporation while maintaining acceptable crystal quality and surface morphology.
-
Protocol 2: Evaluating the Impact of Growth Temperature
This protocol provides a methodology to investigate the effect of growth temperature on carbon incorporation from TEAs.
-
Baseline Growth:
-
Establish a baseline growth process at a standard temperature for your material system, using the optimized V/III ratio determined from Protocol 1.
-
-
Temperature Variation:
-
Conduct a series of growths at different substrate temperatures (e.g., in 25°C increments) above and below the baseline temperature.
-
Keep the V/III ratio, reactor pressure, and all precursor flow rates constant.
-
-
Material Characterization:
-
Perform the same set of characterization techniques as in Protocol 1 (Hall effect, SIMS, AFM) for each sample.
-
-
Data Analysis:
-
Plot the carbon concentration and carrier concentration as a function of the growth temperature.
-
Determine the optimal growth temperature that minimizes carbon incorporation without compromising other critical material properties.
-
Data Presentation
The following table summarizes the expected qualitative impact of key MOCVD parameters on carbon incorporation from TEAs. Quantitative data is highly dependent on the specific material system and reactor configuration.
| Parameter | Change | Expected Impact on Carbon Incorporation | Rationale |
| V/III Ratio | Increase | Decrease | A higher partial pressure of the arsenic species can more effectively compete with carbon-containing radicals for incorporation sites on the growth surface. |
| Growth Temperature | Increase or Decrease | System Dependent | The effect is complex. Higher temperatures can enhance the cracking of TEAs, potentially leading to more carbon radicals, but can also increase the desorption rate of these species from the surface. An optimal temperature window typically exists. |
| Reactor Pressure | Decrease | May Increase | Lower pressure can alter the gas-phase decomposition chemistry and the residence time of reactive species near the substrate, potentially leading to higher carbon incorporation. |
| Carrier Gas | H₂ vs. N₂ | Lower in H₂ | Hydrogen can react with and remove hydrocarbon species from the growth surface, reducing the likelihood of their incorporation. |
Visualizations
Caption: Decomposition pathway of TEAs leading to carbon incorporation.
Caption: Troubleshooting workflow for addressing carbon incorporation.
References
Technical Support Center: Stabilizing Triethyl Arsenate in Solutions for Biological Assays
This technical support center provides researchers, scientists, and drug development professionals with guidance on the preparation and handling of triethyl arsenate (TEA) solutions for biological assays. Due to its inherent instability in aqueous environments, special precautions are necessary to ensure the integrity of the compound and the reproducibility of experimental results.
Frequently Asked Questions (FAQs)
Q1: Why are my experimental results with this compound inconsistent?
A1: Inconsistent results with this compound are most commonly due to its rapid hydrolysis in aqueous solutions. TEA is highly unstable in the presence of water and quickly breaks down into diethyl arsenate, monoethyl arsenate, and finally, inorganic arsenate.[1] This degradation alters the concentration of the active compound, leading to variability in your biological assays. The half-life of a similar compound, trimethyl arsenate, is a mere 0.02 seconds in neutral water at room temperature, highlighting the extreme reactivity.[1]
Q2: What is the primary degradation pathway for this compound?
A2: this compound undergoes sequential hydrolysis, where the ethyl groups are progressively cleaved off in the presence of water. The process can be summarized as follows:
This compound → Diethyl arsenate + Ethanol (B145695) Diethyl arsenate → Monoethyl arsenate + Ethanol Monoethyl arsenate → Inorganic arsenate (AsO₄³⁻) + Ethanol
The biological effects observed are often a result of the final hydrolysis product, inorganic arsenate, which can, for example, interfere with phosphate-dependent cellular processes.
Q3: How should I prepare a stock solution of this compound?
A3: To prevent premature degradation, it is crucial to prepare stock solutions of this compound in a dry, aprotic solvent.[2] Dimethyl sulfoxide (B87167) (DMSO) and absolute ethanol are suitable choices.[3][4] Always use anhydrous solvents and store the stock solution in a tightly sealed vial, preferably under an inert atmosphere (e.g., argon or nitrogen), at a low temperature (-20°C or -80°C) to minimize any residual water contamination.[5]
Q4: What is the maximum recommended concentration of DMSO in my cell culture?
A4: While DMSO is a common solvent for preparing stock solutions of water-insoluble compounds, it can be toxic to cells at higher concentrations.[4][6] It is generally recommended to keep the final concentration of DMSO in your cell culture medium below 0.5% (v/v) to avoid significant cytotoxic effects.[5] However, the optimal concentration can be cell-line dependent, so it is advisable to run a vehicle control to assess the impact of the solvent on your specific assay.[6]
Q5: How can I minimize the hydrolysis of this compound when preparing my working solution in an aqueous biological buffer or cell culture medium?
A5: This is a critical step where hydrolysis is most likely to occur. To minimize degradation:
-
Prepare the working solution immediately before use.
-
Add the this compound stock solution to the aqueous buffer or medium while vortexing or stirring to ensure rapid and uniform dispersion.
-
Perform the dilution at a reduced temperature (e.g., on ice) to slow down the hydrolysis rate, if compatible with your experimental setup.
Troubleshooting Guides
| Problem | Possible Cause | Troubleshooting Steps |
| Low or no biological activity observed | Complete hydrolysis of this compound before it reaches the target. | - Prepare fresh stock and working solutions. - Ensure the use of anhydrous aprotic solvents for the stock solution. - Minimize the time between the preparation of the working solution and its addition to the assay. |
| High variability between replicate wells | Inconsistent hydrolysis of this compound across different wells. | - Improve the mixing technique when diluting the stock solution into the aqueous medium to ensure homogeneity. - Prepare a single batch of the working solution for all replicates instead of individual dilutions for each well. |
| Unexpected biological effects observed | The observed effects are due to the degradation products (e.g., inorganic arsenate) rather than the parent this compound. | - Consider if the observed phenotype is consistent with known effects of inorganic arsenate. - If the goal is to study the parent compound, a non-aqueous assay system might be necessary. |
| Precipitation upon addition to aqueous media | This compound has limited solubility in water.[2] | - Ensure the final concentration of this compound in the working solution does not exceed its solubility limit. - A stepwise dilution of the DMSO stock solution into the aqueous medium may help prevent precipitation.[5] |
Experimental Protocols
Protocol for Preparation of a this compound Stock Solution in DMSO
This protocol describes the preparation of a 100 mM stock solution of this compound (MW: 226.10 g/mol ) in anhydrous DMSO.
Materials:
-
This compound (CAS 15606-95-8)
-
Anhydrous dimethyl sulfoxide (DMSO)
-
Microcentrifuge tubes or amber glass vials with screw caps
-
Calibrated pipettes and sterile, filtered pipette tips
-
Analytical balance
Procedure:
-
Work in a chemical fume hood and wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. This compound is toxic and a suspected carcinogen.[2]
-
Allow the sealed bottle of anhydrous DMSO to come to room temperature before opening to prevent moisture condensation.
-
Accurately weigh 22.61 mg of this compound and transfer it to a sterile microcentrifuge tube or vial.
-
Add 1 mL of anhydrous DMSO to the tube containing the this compound.
-
Cap the tube tightly and vortex until the compound is completely dissolved.
-
Aliquot the stock solution into smaller volumes in tightly sealed vials to avoid repeated freeze-thaw cycles and moisture introduction.
-
Store the aliquots at -20°C or -80°C, protected from light.
Protocol for Preparation of a this compound Working Solution for Cell-Based Assays
This protocol describes the preparation of a working solution from a 100 mM DMSO stock solution for a final assay concentration of 100 µM, ensuring the final DMSO concentration is 0.1%.
Materials:
-
100 mM this compound stock solution in DMSO
-
Pre-warmed cell culture medium
-
Sterile conical tubes or microcentrifuge tubes
Procedure:
-
Prepare the working solution immediately before adding it to your cells.
-
Calculate the required volume of the stock solution. For example, to prepare 1 mL of a 100 µM working solution, you will need 1 µL of the 100 mM stock solution.
-
To ensure accurate pipetting and good mixing, perform a serial dilution. For instance, first, dilute the 100 mM stock 1:10 in anhydrous DMSO to get a 10 mM intermediate stock.
-
Then, add 10 µL of the 10 mM intermediate stock to 990 µL of pre-warmed cell culture medium in a sterile tube.
-
Immediately vortex the solution gently to ensure rapid and thorough mixing.
-
Add the appropriate volume of this working solution to your cell culture wells.
Visualizations
References
- 1. This compound [benchchem.com]
- 2. CAS 15606-95-8: this compound | CymitQuimica [cymitquimica.com]
- 3. phytotechlab.com [phytotechlab.com]
- 4. researchgate.net [researchgate.net]
- 5. medchemexpress.cn [medchemexpress.cn]
- 6. Considerations regarding use of solvents in in vitro cell based assays - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Guide to the Detection and Quantification of Triethyl Arsenate: GC-MS vs. HPLC-ICP-MS
For researchers, scientists, and professionals in drug development, the accurate detection and quantification of arsenic species is paramount due to the high toxicity of many of these compounds. Triethyl arsenate, an organoarsenic compound, presents unique analytical challenges. This guide provides a detailed comparison of two powerful analytical techniques, Gas Chromatography-Mass Spectrometry (GC-MS) and High-Performance Liquid Chromatography-Inductively Coupled Plasma-Mass Spectrometry (HPLC-ICP-MS), for the analysis of this compound. While direct comparative studies on this compound are limited, this guide synthesizes information from the analysis of analogous compounds and the fundamental principles of each technique to offer a comprehensive overview.
Physicochemical Properties of this compound
This compound is a colorless to pale yellow liquid with a boiling point of 237°C.[1] It is soluble in organic solvents but has limited solubility and stability in water, undergoing rapid hydrolysis.[2][3] This high reactivity in aqueous environments is a critical factor influencing the choice of analytical methodology.
Quantitative Performance Comparison
The following table summarizes the typical quantitative performance characteristics of GC-MS and HPLC-ICP-MS for the analysis of organoarsenic compounds. It is important to note that these are generalized values, and specific performance for this compound may vary depending on the exact experimental conditions.
| Parameter | GC-MS | HPLC-ICP-MS |
| Detection Limits (LOD) | Typically in the low ng/mL to pg/mL range, highly dependent on the volatility and thermal stability of the analyte or its derivative. For some organoarsenic compounds after derivatization, LODs can be as low as a few pg. | Generally offers lower detection limits, often in the sub-ng/L (ppt) to low µg/L (ppb) range for various arsenic species. |
| Quantification Limits (LOQ) | In the ng/mL to pg/mL range. | In the ng/L to µg/L range. |
| Linearity | Good linearity over several orders of magnitude is achievable with appropriate calibration standards. | Excellent linearity over a wide dynamic range, often spanning 5-6 orders of magnitude. |
| Accuracy & Precision (%RSD) | Accuracy is dependent on the efficiency and reproducibility of any required derivatization steps. Precision is typically good, with RSDs <10%. | High accuracy and precision are hallmarks of the technique, with RSDs typically below 5%. |
| Matrix Effects | Can be susceptible to matrix interferences, which may affect ionization efficiency in the MS source. | The high-temperature plasma in ICP-MS effectively decomposes the matrix, minimizing many chemical interferences. However, polyatomic interferences can occur but can be mitigated with collision/reaction cells. |
Experimental Protocols
Detailed methodologies for the analysis of organoarsenic compounds using GC-MS and HPLC-ICP-MS are presented below. These are generalized protocols that would require optimization for the specific analysis of this compound.
GC-MS Protocol for Volatile Organoarsenic Compounds
Given the physicochemical properties of this compound, direct injection might be possible. However, due to the potential for thermal degradation, a derivatization step to a more stable compound is often employed for other organoarsenicals.
1. Sample Preparation (with Derivatization)
-
Objective: To convert the target analyte into a volatile and thermally stable derivative suitable for GC analysis.
-
Procedure:
-
Extract the this compound from the sample matrix using an appropriate organic solvent (e.g., hexane, toluene).
-
Concentrate the extract to a small volume.
-
Add a derivatizing agent. For many organoarsenic compounds, thiols like 2,3-dimercapto-1-propanol (BAL) are used to form stable cyclic thioarsinites.[4]
-
Heat the mixture to facilitate the reaction.
-
The resulting derivative is then ready for injection into the GC-MS.
-
2. GC-MS Instrumentation and Conditions
-
Gas Chromatograph:
-
Injector: Split/splitless inlet, typically operated at a temperature that ensures volatilization without degradation (e.g., 250°C).
-
Column: A non-polar or medium-polarity capillary column (e.g., HP-5ms, DB-35ms) is commonly used.
-
Oven Program: A temperature gradient is employed to separate the analytes based on their boiling points. A typical program might start at a low temperature (e.g., 50°C), hold for a few minutes, and then ramp up to a final temperature (e.g., 280°C).
-
Carrier Gas: Helium or hydrogen at a constant flow rate.
-
-
Mass Spectrometer:
-
Ionization: Electron Ionization (EI) is most common.
-
Analyzer: Quadrupole or Triple Quadrupole (for enhanced selectivity and sensitivity).
-
Acquisition Mode: Full scan for identification or Selected Ion Monitoring (SIM) for quantification of target ions.
-
HPLC-ICP-MS Protocol for Arsenic Speciation
This technique is well-established for the separation and quantification of various arsenic species in aqueous samples. Due to the rapid hydrolysis of this compound, a non-aqueous or reversed-phase HPLC method with a high organic content in the mobile phase would likely be necessary.
1. Sample Preparation
-
Objective: To prepare a liquid sample suitable for injection into the HPLC system while preserving the integrity of the this compound.
-
Procedure:
-
For liquid samples, dilution with an appropriate organic solvent may be sufficient.
-
For solid samples, extraction with an organic solvent is necessary.
-
Filtration of the final extract through a 0.22 µm or 0.45 µm filter is crucial to remove particulates that could damage the HPLC system.
-
2. HPLC-ICP-MS Instrumentation and Conditions
-
High-Performance Liquid Chromatograph:
-
Pump: Isocratic or gradient pump capable of delivering a precise flow of the mobile phase.
-
Injector: Autosampler for automated and reproducible injections.
-
Column: A C18 reversed-phase column is a common choice for separating organometallic compounds.
-
Mobile Phase: A mixture of an organic solvent (e.g., methanol, acetonitrile) and water. For this compound, a high percentage of organic solvent would be required to prevent hydrolysis. A buffer may be included to control the pH.
-
-
Inductively Coupled Plasma-Mass Spectrometer:
-
Nebulizer: Converts the liquid eluent from the HPLC into a fine aerosol.
-
Spray Chamber: Selects the smallest droplets to enter the plasma.
-
ICP Torch: A high-temperature argon plasma atomizes and ionizes the arsenic atoms.
-
Mass Spectrometer: A quadrupole, time-of-flight, or sector field analyzer separates the ions based on their mass-to-charge ratio. The isotope of arsenic at m/z 75 is monitored.
-
Workflow Visualizations
The following diagrams illustrate the typical experimental workflows for GC-MS and HPLC-ICP-MS analysis of organoarsenic compounds.
Caption: Experimental workflow for GC-MS analysis of organoarsenic compounds.
Caption: Experimental workflow for HPLC-ICP-MS analysis of arsenic species.
Conclusion: Choosing the Right Technique for this compound Analysis
Both GC-MS and HPLC-ICP-MS are powerful techniques for the analysis of organoarsenic compounds, each with its own set of advantages and challenges for the specific case of this compound.
GC-MS is a viable option, particularly given the volatility of this compound. However, its thermal stability is a key concern that needs to be experimentally verified. If thermal degradation is an issue, a derivatization step would be necessary, adding complexity to the sample preparation.
HPLC-ICP-MS offers excellent sensitivity and is the gold standard for arsenic speciation. The primary challenge for this compound analysis is its rapid hydrolysis in aqueous solutions. This would necessitate the development of a non-aqueous or high-organic content reversed-phase HPLC method, which may require more method development than standard aqueous-based arsenic speciation methods.
The choice between these two techniques will ultimately depend on the specific requirements of the analysis, including the sample matrix, required sensitivity, available instrumentation, and the analyst's expertise in method development. For routine analysis where high sensitivity is crucial, developing a robust non-aqueous HPLC-ICP-MS method would be the preferred approach. For exploratory analysis or in laboratories where ICP-MS is not available, GC-MS could be a suitable alternative, provided the challenges of thermal stability and/or derivatization can be overcome.
References
A Comparative Guide to Arsenic Sources in MOCVD: Arsine Gas vs. Liquid Organometallics
For researchers, scientists, and professionals in semiconductor manufacturing, the choice of a precursor is a critical decision that influences material properties, operational safety, and process efficiency. This guide provides a detailed comparison of the traditional arsenic source, arsine gas (AsH₃), with liquid organometallic alternatives for Metal-Organic Chemical Vapor Deposition (MOCVD). While this guide was prompted by a query regarding triethyl arsenate, a comprehensive literature review reveals a significant lack of data on its use as an arsenic precursor in MOCVD. Therefore, this comparison will focus on arsine gas and more commonly employed liquid organometallic sources, such as tertiarybutylarsine (tBAs) and triethylarsenic (TEAs).
Executive Summary
Arsine gas has historically been the industry standard for MOCVD of arsenic-containing compound semiconductors due to its high purity and effectiveness in producing high-quality epitaxial layers. However, its extreme toxicity and the hazards associated with high-pressure gas storage have driven the development of safer, liquid-based organometallic arsenic precursors. These alternatives, including tertiarybutylarsine (tBAs) and triethylarsenic (TEAs), offer significant safety advantages but can introduce challenges related to carbon incorporation and require different process optimization strategies. The selection of an appropriate arsenic source is a trade-off between safety, material purity, and process complexity.
Physical and Chemical Properties
A fundamental understanding of the physical properties of each precursor is essential for designing and controlling the MOCVD process. The vapor pressure, in particular, dictates the efficiency of precursor delivery to the reactor.
| Property | This compound ((C₂H₅)₃AsO₄) | Arsine (AsH₃) | Tertiarybutylarsine (tBAs) | Triethylarsenic (TEAs) |
| Chemical Formula | C₆H₁₅AsO₄[1] | AsH₃[2] | C₄H₁₁As | C₆H₁₅As |
| Molecular Weight | 226.10 g/mol [1] | 77.95 g/mol | 132.04 g/mol [3] | 162.10 g/mol [4] |
| Physical State | Liquid[5] | Gas[6] | Liquid | Liquid[7] |
| Boiling Point | 236.5 °C[8] | -62.5 °C[9] | 65-67 °C[10] | 140 °C[7] |
| Vapor Pressure | 0.0724 mmHg @ 25°C[11] | 14.9 atm @ 21.1°C[6][12] | 166 mbar @ 20°C | 8.91 mmHg @ 25°C[7] |
Note: There is no available data for the use of this compound as an arsenic source in MOCVD.
Safety Comparison
The most significant driver for seeking alternatives to arsine is its extreme toxicity. Liquid organometallic precursors are generally considered safer due to their lower vapor pressure, which reduces the risk of widespread atmospheric contamination in the event of a leak.
| Parameter | Arsine (AsH₃) | Tertiarybutylarsine (tBAs) | Triethylarsenic (TEAs) |
| Toxicity | Highly toxic gas.[13] LC₅₀ (rat, 4hr) = 20 ppm.[13] | Toxic liquid. LC₅₀ (rat, 4hr) = 73.5 ppm.[3] | Toxic liquid. |
| Storage | High-pressure gas cylinder. | Liquid bubbler. | Liquid bubbler. |
| Primary Hazard | Accidental release can lead to immediate and widespread toxic gas exposure.[13] | Lower vapor pressure contains the substance in a smaller area in case of a spill. | Lower vapor pressure than arsine. |
| Odor | Garlic-like odor, but the threshold is above the toxic limit.[6] | Unpleasant odor. | Not specified. |
Performance in MOCVD
The performance of an arsenic precursor in MOCVD is evaluated based on the quality of the grown epitaxial layers. Key metrics include the material's purity (background carrier concentration and electron mobility) and the incorporation of impurities, particularly carbon.
| Performance Metric | Arsine (AsH₃) | Tertiarybutylarsine (tBAs) | Triethylarsenic (TEAs) |
| Growth Rate | Well-established and controllable. | Comparable to arsine under optimized conditions. | Can be lower than arsine and may require higher V/III ratios. |
| Material Purity | Can produce very high-purity materials with low background carrier concentrations. | High-quality GaAs with Hall mobilities of 7600 cm²/Vs at 77 K has been reported. | Can lead to compensated material with lower mobilities (e.g., 13,000 cm²/Vs at 77K for GaAs). |
| Carbon Incorporation | Generally low, as there are no organic ligands. | Lower carbon incorporation compared to other organometallic sources due to the weaker As-C bond. | Can be a significant issue, leading to p-type background doping. |
| Decomposition Temperature | Decomposes efficiently at typical MOCVD growth temperatures (around 650°C), although decomposition is often incomplete.[13] | Decomposes at lower temperatures than arsine, which can be advantageous for certain applications. | Requires thermal decomposition. |
Experimental Protocols
While specific MOCVD process parameters are highly dependent on the reactor geometry and the desired material structure, a general experimental protocol for the growth of a GaAs layer is outlined below.
Representative MOCVD Protocol for GaAs Growth
-
Substrate Preparation: A GaAs substrate is cleaned using a sequence of solvents (e.g., trichloroethylene, acetone, methanol) and then etched (e.g., in a sulfuric acid/hydrogen peroxide solution) to remove surface contaminants and the native oxide layer. The substrate is then rinsed with deionized water and dried with nitrogen.
-
Loading: The prepared substrate is loaded into the MOCVD reactor onto a graphite (B72142) susceptor.
-
Pump-Down and Purge: The reactor is evacuated to a low base pressure and then purged with a high-purity carrier gas (typically hydrogen or nitrogen) to remove any residual atmospheric contaminants.
-
Heating: The susceptor is heated to the desired growth temperature, typically in the range of 600-750°C for GaAs growth.
-
Precursor Introduction:
-
Group III Source: A metalorganic gallium source, such as trimethylgallium (B75665) (TMGa) or triethylgallium (B73383) (TEGa), is introduced into the reactor via a mass flow controller. The precursor is carried by the carrier gas.
-
Arsenic Source:
-
Arsine: Arsine gas is introduced into the reactor through a separate line and mass flow controller.
-
Liquid Organometallic: The carrier gas is bubbled through the liquid precursor (e.g., tBAs or TEAs) held in a temperature-controlled bath to transport its vapor into the reactor.
-
-
-
Epitaxial Growth: The precursors decompose at the hot substrate surface, and the gallium and arsenic atoms arrange themselves to form a crystalline GaAs film. The V/III ratio (the ratio of the molar flow rate of the Group V precursor to the Group III precursor) is a critical parameter that influences the material's properties.
-
Cool-Down and Unloading: After the desired film thickness is achieved, the precursor flows are stopped, and the susceptor is cooled down under a flow of the carrier gas. The reactor is then purged, and the wafer is unloaded.
Visualizing the Comparison
To further clarify the concepts discussed, the following diagrams illustrate the chemical structures of the arsenic sources, a typical MOCVD workflow, and the key decision-making factors when selecting a precursor.
Caption: Chemical formulas of Arsine, this compound, and Tertiarybutylarsine.
Caption: A generalized workflow for the MOCVD process.
References
- 1. This compound | C6H15AsO4 | CID 586279 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Arsine (SA): Systemic Agent | NIOSH | CDC [cdc.gov]
- 3. tert-Butylarsine | C4H9As | CID 6335187 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Triethylarsine | C6H15As | CID 69242 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. americanelements.com [americanelements.com]
- 6. ARSINE | Occupational Safety and Health Administration [osha.gov]
- 7. Cas 617-75-4,TRIETHYLARSINE | lookchem [lookchem.com]
- 8. 15606-95-8, this compound, CAS No 15606-95-8 this compound de [chemnet.com]
- 9. be-atex.com [be-atex.com]
- 10. Tertiarybutylarsine | 4262-43-5 [chemicalbook.com]
- 11. Page loading... [wap.guidechem.com]
- 12. eiga.eu [eiga.eu]
- 13. turi.org [turi.org]
A Comparative Guide: Triethylarsine vs. Trimethylarsine for Semiconductor Doping
For Researchers, Scientists, and Drug Development Professionals
The selection of an appropriate arsenic precursor is a critical decision in the fabrication of semiconductor devices, directly influencing material quality, doping efficiency, and operational safety. This guide provides a detailed comparison of two common organoarsenic precursors used in Metal-Organic Vapor Phase Epitaxy (MOVPE): triethylarsine (B1607241) (TEAs) and trimethylarsine (B50810) (TMAs). This analysis is based on experimental data to assist researchers in making informed decisions for their specific applications.
Executive Summary
Triethylarsine and trimethylarsine are both viable liquid alternatives to the highly toxic arsine gas for n-type doping of compound semiconductors like gallium arsenide (GaAs). The primary distinction between them lies in their contribution to carbon incorporation into the epitaxial layer. Generally, trimethylarsine leads to higher levels of unintentional carbon doping, which can be detrimental to the electrical and optical properties of the semiconductor. Triethylarsine is often favored for applications requiring higher purity and electron mobility. However, the choice of precursor can also be influenced by the specific growth conditions and the desired material characteristics.
Performance Comparison: Quantitative Data
The following tables summarize key performance indicators for GaAs films grown using triethylarsine and trimethylarsine. It is important to note that the data is compiled from various studies, and direct comparison may be influenced by differing experimental conditions.
Table 1: Electrical Properties of GaAs Films
| Precursor | Growth Temperature (°C) | V/III Ratio | Background Carrier Concentration (cm⁻³) | 77 K Electron Mobility (cm²/V·s) |
| Trimethylarsine (TMAs) | 550 - 750 | 2 - 13 | > 5 x 10¹⁶ | < 5,000 |
| Triethylarsine (TEAs) | 550 - 750 | 2 - 13 | < 10¹⁵ | 13,000 |
Note: Data synthesized from multiple sources. V/III ratio represents the molar ratio of the group V (As) precursor to the group III (Ga) precursor.
Table 2: Carbon Incorporation
| Precursor | Primary Carbon-Containing Byproducts | Resultant Carbon Incorporation |
| Trimethylarsine (TMAs) | Methyl radicals (·CH₃) | High |
| Triethylarsine (TEAs) | Ethyl radicals (·C₂H₅) | Significantly lower than TMAs |
Experimental Methodologies
The data presented is primarily derived from experiments conducted using MOVPE, a technique for depositing thin epitaxial layers of compound semiconductors. A generalized experimental protocol is outlined below.
Representative MOVPE Protocol for GaAs Doping
-
Substrate Preparation: A single-crystal GaAs wafer is loaded into the MOVPE reactor. The substrate is heated to a high temperature (typically >600°C) under a hydrogen (H₂) carrier gas flow to remove any surface oxides.
-
Precursor Delivery: The organometallic precursors, trimethylgallium (B75665) (TMGa) or triethylgallium (B73383) (TEGa) for the gallium source, and trimethylarsine (TMAs) or triethylarsine (TEAs) for the arsenic source, are held in temperature-controlled bubblers. A carrier gas (H₂) is passed through the bubblers to transport the precursor vapor into the reactor.
-
Epitaxial Growth: The precursors decompose at the hot substrate surface, leading to the epitaxial growth of a doped GaAs film. The growth temperature, pressure, V/III ratio, and precursor flow rates are critical parameters that control the film's properties.
-
Characterization: After growth, the film is characterized using various techniques to determine its electrical and structural properties. These include Hall effect measurements for carrier concentration and mobility, and secondary ion mass spectrometry (SIMS) to determine the concentration of incorporated impurities like carbon.
Logical Workflow for Precursor Selection in MOVPE
The following diagram illustrates the decision-making process and experimental workflow for selecting and utilizing an arsenic precursor for semiconductor doping via MOVPE.
Comparative Toxicity Analysis: Triethyl Arsenate vs. Inorganic Arsenate
A Guide for Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the toxicological profiles of triethyl arsenate, an organoarsenic compound, and inorganic arsenate. The information presented is intended to support research, drug development, and risk assessment activities by providing a clear, objective overview of their respective toxicities, supported by available experimental data and methodologies.
Executive Summary
Data Presentation: Quantitative Toxicity Comparison
The following table summarizes available quantitative data to facilitate a comparison between this compound and inorganic arsenate. It is important to note the current lack of publicly available LD50 data for this compound.
| Parameter | This compound (C₆H₁₅AsO₄) | Inorganic Arsenate (AsO₄³⁻) | Reference |
| Acute Oral Toxicity (LD50) | Data not available. Classified as "Toxic if swallowed". | 15 - 763 mg/kg (rat, oral, as various arsenate compounds) | [1][6] |
| Acute Inhalation Toxicity | Classified as "Toxic if inhaled". | Data varies depending on the specific inorganic arsenic compound. | [1] |
| Carcinogenicity | May cause cancer. | Known human carcinogen. | [2] |
| Primary Mechanisms of Toxicity | Enzyme inhibition via binding to thiol groups, disruption of cellular respiration, induction of oxidative stress. | Substitution for phosphate (B84403) in oxidative phosphorylation, generation of reactive oxygen species (ROS). | [3][7] |
Experimental Protocols
Detailed methodologies for key experiments used to assess the toxicity of arsenicals are provided below. These protocols can be adapted for the comparative analysis of this compound and inorganic arsenate.
In Vitro Cytotoxicity Assay: MTT Assay
This protocol is designed to assess the metabolic activity of cells as an indicator of cell viability following exposure to the test compounds.
a. Materials:
-
Human cell line (e.g., HepG2, A549)
-
Complete cell culture medium
-
This compound and Sodium arsenate (as the inorganic arsenate source)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (B87167) (DMSO)
-
96-well microplates
-
Microplate reader
b. Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for attachment.
-
Compound Exposure: Prepare serial dilutions of this compound and sodium arsenate in complete culture medium. Remove the existing medium from the wells and replace it with the medium containing the test compounds. Include untreated control wells.
-
Incubation: Incubate the plates for 24, 48, or 72 hours at 37°C in a 5% CO₂ incubator.
-
MTT Addition: After the incubation period, add 10 µL of MTT solution to each well and incubate for an additional 4 hours.
-
Formazan (B1609692) Solubilization: Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the cell viability as a percentage of the untreated control and determine the IC50 value (the concentration that inhibits 50% of cell viability).
Genotoxicity Assay: Comet Assay (Single Cell Gel Electrophoresis)
This assay is used to detect DNA damage in individual cells.
a. Materials:
-
Treated cells (from in vitro exposure)
-
Low melting point agarose (B213101) (LMA)
-
Normal melting point agarose (NMA)
-
Lysis solution (2.5 M NaCl, 100 mM EDTA, 10 mM Tris, 1% Triton X-100, pH 10)
-
Electrophoresis buffer (1 mM Na₂EDTA, 300 mM NaOH, pH >13)
-
Neutralization buffer (0.4 M Tris, pH 7.5)
-
DNA staining solution (e.g., SYBR Green, Ethidium Bromide)
-
Microscope slides
-
Fluorescence microscope with appropriate filters
b. Procedure:
-
Cell Preparation: Harvest cells after treatment with this compound or sodium arsenate.
-
Slide Preparation: Coat microscope slides with a layer of NMA.
-
Cell Embedding: Mix the cell suspension with LMA and layer it onto the pre-coated slides.
-
Lysis: Immerse the slides in lysis solution for at least 1 hour at 4°C to remove cell membranes and proteins, leaving the DNA as a nucleoid.
-
DNA Unwinding: Place the slides in electrophoresis buffer for 20-40 minutes to allow the DNA to unwind.
-
Electrophoresis: Perform electrophoresis at a low voltage (e.g., 25V) for 20-30 minutes. Damaged DNA fragments will migrate out of the nucleoid, forming a "comet tail".
-
Neutralization and Staining: Neutralize the slides with neutralization buffer and stain the DNA.
-
Visualization and Analysis: Visualize the comets using a fluorescence microscope and analyze the extent of DNA damage using appropriate imaging software (measuring tail length, tail intensity, etc.).
Mandatory Visualization
Experimental Workflow
The following diagram illustrates a typical workflow for the comparative toxicity assessment of this compound and inorganic arsenate.
Caption: Comparative toxicity assessment workflow.
Signaling Pathways
This diagram illustrates key signaling pathways affected by arsenicals, leading to toxicity.
Caption: Key signaling pathways in arsenical toxicity.
References
- 1. This compound | C6H15AsO4 | CID 586279 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. toxno.com.au [toxno.com.au]
- 3. This compound [benchchem.com]
- 4. atsdr.cdc.gov [atsdr.cdc.gov]
- 5. Toxicology of arsenate, arsenite, cadmium, lead, chromium, and nickel in testes of adult Swiss mice after chronic exposure by intraperitoneal route - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. academics.lmu.edu [academics.lmu.edu]
- 7. epa.gov [epa.gov]
A Comparative Guide to the Purity Validation of Triethyl Arsenate
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of analytical methodologies for validating the purity of triethyl arsenate (C₆H₁₅AsO₄). The selection of an appropriate analytical technique is critical for ensuring the quality, safety, and efficacy of this compound in research and pharmaceutical applications. This document outlines the principles, experimental protocols, and comparative performance of key analytical methods, with a focus on elemental analysis.
Introduction to Purity Validation of this compound
This compound is an organoarsenic compound utilized in various scientific and industrial applications, including as a precursor in the synthesis of other arsenic-containing molecules.[1][2] Given the inherent toxicity of arsenic compounds, rigorous purity assessment is paramount to control potential hazards and ensure the integrity of experimental outcomes.[2] Purity validation aims to quantify the main component and identify and quantify any impurities, which may include residual starting materials, byproducts, or contaminants from the manufacturing process.
Key Analytical Techniques for Purity Assessment
The purity of this compound can be determined using several analytical techniques, each with distinct advantages and limitations. This guide focuses on a comparative analysis of:
-
Elemental Analysis (Combustion Analysis and ICP-MS): A fundamental technique to determine the elemental composition of the compound.
-
Quantitative Nuclear Magnetic Resonance (qNMR) Spectroscopy: A powerful method for both structural elucidation and quantification of the analyte and its impurities.[3][4][5]
-
Gas Chromatography-Mass Spectrometry (GC-MS): A high-resolution separation technique ideal for identifying and quantifying volatile impurities.[6]
Comparison of Analytical Techniques
The following table summarizes the key performance characteristics of the discussed analytical methods for the purity validation of this compound.
| Parameter | Elemental Analysis (Combustion for C/H, ICP-MS for As) | Quantitative NMR (qNMR) | Gas Chromatography-Mass Spectrometry (GC-MS) |
| Primary Measurement | Elemental composition (%C, %H, %As) | Molar concentration of analyte and impurities | Separation and identification of volatile components |
| Purity Assessment | Indirect, based on deviation from theoretical elemental composition | Direct quantification of the main component and impurities against a certified reference material | Quantification of volatile impurities relative to the main component |
| Accuracy | Generally within ±0.4% for C/H[7] | High, often within 1-2%[3] | High for quantified impurities, dependent on calibration |
| Precision | High, with low relative standard deviation | High, typically <1% RSD | High, with low RSD for repeated injections |
| Detection Limit | ppm to ppb for trace metals (ICP-MS)[8] | ~0.1% for impurities, dependent on the number of scans | ppm to ppb for volatile impurities |
| Specificity | Low for molecular structure, high for elemental composition | High, provides structural information | High, based on retention time and mass spectrum |
| Sample Throughput | Moderate | High | Moderate to High |
| Cost per Sample | Moderate | Moderate to High | Low to Moderate[6] |
| Key Advantages | Confirms elemental formula, detects inorganic impurities | Provides structural information, direct and absolute quantification | Excellent for separating and identifying volatile organic impurities |
| Key Limitations | Does not identify organic impurities with similar elemental composition | May not detect non-protonated or insoluble impurities | Not suitable for non-volatile or thermally labile impurities |
Experimental Protocols
Elemental Analysis
Elemental analysis for this compound is a two-fold process involving combustion analysis for carbon and hydrogen, and Inductively Coupled Plasma-Mass Spectrometry (ICP-MS) for arsenic and other trace metal impurities.
3.1.1. Carbon and Hydrogen (C/H) Analysis via Combustion
This method determines the percentage of carbon and hydrogen in this compound, which is then compared to the theoretical values calculated from its molecular formula (C₆H₁₅AsO₄).
-
Principle: A small, accurately weighed sample of this compound is combusted in a high-oxygen environment at high temperatures. The resulting combustion gases (CO₂ and H₂O) are passed through a series of traps where they are quantitatively absorbed. The amount of CO₂ and H₂O is determined by measuring the change in mass of the traps or by thermal conductivity detection.[9]
-
Instrumentation: CHN/O Elemental Analyzer.
-
Procedure:
-
Accurately weigh 1-3 mg of the this compound sample into a tin or silver capsule.
-
Place the capsule into the autosampler of the elemental analyzer.
-
Initiate the combustion sequence, which typically involves heating the sample to 900-1000°C in a stream of pure oxygen.
-
The resulting CO₂ and H₂O are chromatographically separated and detected.
-
The instrument's software calculates the percentage of carbon and hydrogen based on the detector response and the initial sample weight.
-
-
Data Interpretation: The experimental %C and %H values are compared to the theoretical values for this compound (C: 31.87%, H: 6.69%). A deviation of more than 0.4% may indicate the presence of impurities.[7]
3.1.2. Arsenic (As) and Trace Metal Analysis via ICP-MS
ICP-MS is a highly sensitive technique for determining the concentration of arsenic and other elemental impurities.
-
Principle: The this compound sample is introduced into an argon plasma, which atomizes and ionizes the elements. The resulting ions are then passed through a mass spectrometer, which separates them based on their mass-to-charge ratio. The detector measures the intensity of each ion, which is proportional to the concentration of the element in the original sample.[10][11]
-
Instrumentation: Inductively Coupled Plasma-Mass Spectrometer (ICP-MS).
-
Sample Preparation (Microwave Digestion):
-
Accurately weigh approximately 0.1 g of the this compound sample into a clean microwave digestion vessel.
-
Add a mixture of high-purity nitric acid (HNO₃) and hydrochloric acid (HCl).[12]
-
Seal the vessel and place it in a microwave digestion system.
-
Ramp the temperature and pressure according to a validated program to ensure complete digestion of the organic matrix.
-
After cooling, quantitatively transfer the digested solution to a volumetric flask and dilute to a known volume with deionized water.[12]
-
-
Analysis:
-
Prepare a series of calibration standards of known arsenic concentrations.
-
Introduce the prepared sample and calibration standards into the ICP-MS.
-
Monitor the signal intensity for the arsenic isotope (m/z 75) and other elements of interest.
-
Quantify the arsenic concentration in the sample by comparing its signal intensity to the calibration curve.
-
-
Data Interpretation: The measured arsenic concentration is used to calculate the purity of this compound with respect to its arsenic content. The analysis can also provide concentrations of other metallic impurities.
Quantitative NMR (qNMR) Spectroscopy
qNMR is a primary analytical method that can provide both structural and quantitative information about a sample without the need for a specific analyte reference standard.[3][4][5][13]
-
Principle: The area of an NMR signal is directly proportional to the number of nuclei contributing to that signal. By comparing the integral of a signal from the analyte to the integral of a signal from a certified internal standard of known concentration, the absolute quantity of the analyte can be determined.
-
Instrumentation: High-field NMR Spectrometer (e.g., 400 MHz or higher).
-
Procedure:
-
Accurately weigh a specific amount of the this compound sample and a certified internal standard (e.g., maleic acid, dimethyl sulfone) into an NMR tube.
-
Add a known volume of a deuterated solvent (e.g., CDCl₃).
-
Acquire the ¹H NMR spectrum using parameters that ensure full relaxation of all signals (e.g., long relaxation delay).
-
Carefully phase and baseline-correct the spectrum.
-
Integrate a well-resolved signal from this compound (e.g., the quartet of the -OCH₂- protons) and a signal from the internal standard.
-
-
Data Analysis: The purity of the this compound is calculated using the following formula: Purity (%) = (I_sample / N_sample) * (N_std / I_std) * (MW_sample / m_sample) * (m_std / MW_std) * P_std Where: I = integral value, N = number of protons for the integrated signal, MW = molecular weight, m = mass, and P = purity of the standard.
-
Data Interpretation: qNMR provides a direct measure of the purity of the this compound and can also be used to identify and quantify proton-containing impurities.
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a powerful technique for the separation, identification, and quantification of volatile and semi-volatile impurities in a sample.[6][14]
-
Principle: The this compound sample is vaporized and injected into a gas chromatograph. The components of the sample are separated based on their boiling points and interactions with the stationary phase of the GC column. The separated components then enter a mass spectrometer, which generates a mass spectrum for each component, allowing for its identification.
-
Instrumentation: Gas Chromatograph coupled to a Mass Spectrometer (GC-MS).
-
Procedure:
-
Prepare a dilute solution of the this compound sample in a suitable volatile solvent (e.g., hexane, dichloromethane).
-
Inject a small volume of the solution into the GC inlet, which is heated to vaporize the sample.
-
The vaporized sample is carried by an inert gas (e.g., helium) through the GC column, where separation occurs based on a programmed temperature gradient.
-
As each component elutes from the column, it is ionized and fragmented in the mass spectrometer.
-
The mass spectrometer records the mass-to-charge ratio of the fragments, producing a mass spectrum for each component.
-
-
Data Interpretation: The retention time of each peak in the chromatogram is used for initial identification, which is then confirmed by comparing the obtained mass spectrum with a library of known spectra. The area of each peak is proportional to the concentration of the corresponding component, allowing for the quantification of impurities.
Visualizations
Experimental Workflow for Purity Validation
Caption: General workflow for the purity validation of this compound.
Logical Relationship of Purity Assessment Methods
Caption: Interrelation of analytical techniques for comprehensive purity assessment.
Conclusion
The validation of this compound purity requires a multi-faceted analytical approach. Elemental analysis serves as a fundamental check of the empirical formula and inorganic impurity levels. Quantitative NMR provides a direct and accurate measure of the absolute purity and offers valuable structural information on the main component and organic impurities. GC-MS is indispensable for the detailed profiling of volatile organic impurities. For a comprehensive and robust purity assessment, it is recommended to utilize a combination of these orthogonal techniques. This integrated approach ensures the highest confidence in the quality and safety of this compound for its intended applications in research and development.
References
- 1. This compound [benchchem.com]
- 2. CAS 15606-95-8: this compound | CymitQuimica [cymitquimica.com]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. Importance of purity evaluation and the potential of quantitative ¹H NMR as a purity assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. An International Study Evaluating Elemental Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. measurlabs.com [measurlabs.com]
- 9. Combustion analysis - Wikipedia [en.wikipedia.org]
- 10. apps.dtic.mil [apps.dtic.mil]
- 11. spectroscopyonline.com [spectroscopyonline.com]
- 12. documents.thermofisher.com [documents.thermofisher.com]
- 13. sigmaaldrich.com [sigmaaldrich.com]
- 14. documents.thermofisher.com [documents.thermofisher.com]
A Comparative Analysis of the Hydrolytic Stability of Triethyl Arsenate and Triethyl Phosphate
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the hydrolytic stability of triethyl arsenate and its structural analog, triethyl phosphate (B84403). In fields ranging from medicinal chemistry to materials science, the stability of ester bonds is a critical determinant of a molecule's efficacy, persistence, and toxicity profile. This document outlines the significant differences in the hydrolytic lability of these two compounds, supported by available experimental data. Detailed experimental protocols for assessing hydrolytic stability are also provided to aid researchers in their own investigations.
Introduction
This compound and triethyl phosphate are triesters of arsenic acid and phosphoric acid, respectively. While structurally similar, their chemical properties, particularly their susceptibility to hydrolysis, differ dramatically. This disparity has profound implications for their potential applications and biological interactions. Arsenate esters are known to be significantly less stable in aqueous environments compared to their phosphate counterparts, a factor that is crucial in understanding the toxicology of organoarsenic compounds and the remarkable stability of phosphodiester bonds in DNA.
Quantitative Comparison of Hydrolytic Stability
The following table summarizes the available quantitative data on the hydrolysis of this compound and triethyl phosphate. It is important to note that the experimental conditions reported in the literature vary, which can impact direct comparisons. However, the data clearly illustrates the significantly lower stability of this compound.
| Compound | Rate Constant (k) | Half-life (t½) | Conditions |
| This compound | Not explicitly found for neutral pH at 25°C, but rapid hydrolysis is reported. | Extremely short; trimethyl arsenate has a reported half-life of 0.02 seconds in neutral water at ambient temperature. | General aqueous solutions |
| Triethyl Phosphate | 2.4 x 10⁻¹⁰ s⁻¹ | Approximately 92 years | Neutral hydrolysis at 25°C[1] |
Experimental Protocols for Determining Hydrolytic Stability
To determine and compare the hydrolytic stability of this compound and phosphate esters, a robust and reproducible experimental protocol is essential. Below are two detailed methodologies that can be adapted for this purpose.
Protocol 1: Stopped-Flow Spectrophotometry for Rapid Hydrolysis (e.g., this compound)
This method is suitable for reactions with half-lives in the range of milliseconds to seconds.
Objective: To measure the rate of rapid hydrolysis of an ester by monitoring the change in absorbance of a pH indicator.
Materials and Equipment:
-
Stopped-flow spectrophotometer
-
Syringes for reactant delivery
-
This compound
-
Buffered aqueous solution (e.g., phosphate buffer, pH 7.4)
-
pH indicator solution (e.g., phenolphthalein)
-
Thermostatically controlled water bath
Procedure:
-
Prepare a stock solution of this compound in a dry, inert solvent.
-
Prepare a buffered aqueous solution at the desired pH and temperature.
-
Add a small amount of a suitable pH indicator to the buffer solution. The choice of indicator will depend on the pH of the experiment.
-
Load one syringe of the stopped-flow instrument with the this compound solution and the other with the buffered indicator solution.
-
Initiate the rapid mixing of the two solutions. The hydrolysis of the ester will produce acidic byproducts, causing a change in the color of the indicator.
-
Monitor the change in absorbance at the wavelength of maximum absorbance for the indicator as a function of time.
-
The resulting data of absorbance versus time is then fitted to a first-order or pseudo-first-order kinetic model to determine the rate constant (k) and the half-life (t½ = 0.693/k).
Protocol 2: High-Performance Liquid Chromatography (HPLC) for Slow to Moderate Hydrolysis (e.g., Triethyl Phosphate)
This method is ideal for monitoring reactions that occur over minutes, hours, or days.
Objective: To quantify the disappearance of the parent ester and the appearance of its hydrolysis products over time.
Materials and Equipment:
-
High-Performance Liquid Chromatography (HPLC) system with a UV detector
-
Reversed-phase C18 column
-
Thermostatically controlled incubator or water bath
-
Autosampler
-
Triethyl phosphate
-
Buffered aqueous solution (e.g., phosphate buffer, pH 7.4)
-
Acetonitrile or other suitable organic solvent for the mobile phase
-
Vials for sample collection
Procedure:
-
Develop a stability-indicating HPLC method capable of separating the parent ester from its potential hydrolysis products (e.g., diethyl phosphate, monoethyl phosphate, and the corresponding alcohol).
-
Prepare a stock solution of the ester in a suitable solvent at a known concentration.
-
Initiate the hydrolysis reaction by adding a known amount of the ester stock solution to a pre-heated buffered aqueous solution in a sealed container.
-
At predetermined time intervals, withdraw aliquots of the reaction mixture.
-
Quench the reaction in the aliquots, if necessary, by adding a strong acid or base or by rapid cooling.
-
Analyze the samples by HPLC to determine the concentration of the remaining parent ester.
-
Plot the natural logarithm of the concentration of the parent ester versus time. The slope of the resulting linear plot will be equal to -k.
-
Calculate the half-life (t½) of the ester using the equation: t½ = 0.693 / k.
Signaling Pathways and Experimental Workflows
The hydrolysis of these esters is a fundamental chemical transformation. The following diagrams illustrate the hydrolysis reaction and a general workflow for its kinetic analysis.
References
The Efficacy of Triethyl Arsenate in Inducing Apoptosis: A Comparative Guide to Arsenicals
For researchers, scientists, and drug development professionals, this guide provides a comparative analysis of the apoptotic efficacy of various arsenical compounds. While extensive data exists for inorganic arsenicals like arsenic trioxide and sodium arsenite, this guide also addresses the current state of knowledge on the organic arsenical, triethyl arsenate, highlighting a significant gap in the available research.
Executive Summary
Arsenical compounds have a long and complex history in medicine, transitioning from traditional remedies to modern chemotherapeutic agents. Their ability to induce apoptosis, or programmed cell death, is a key mechanism in their anti-cancer activity. Arsenic trioxide is a well-established treatment for acute promyelocytic leukemia (APL), and its apoptotic pathways have been extensively studied. Similarly, sodium arsenite has been widely investigated for its potent cytotoxic effects.
This guide synthesizes the available experimental data on the apoptotic effects of these common arsenicals and contrasts it with the limited information available for this compound. While trivalent inorganic arsenicals are generally more toxic and potent inducers of apoptosis, the efficacy of organoarsenic compounds like this compound is not well-documented in publicly available literature. The following sections provide a detailed comparison of their mechanisms, quantitative effects, and the experimental methods used to assess them.
Quantitative Analysis of Apoptotic Induction
The following tables summarize the half-maximal inhibitory concentration (IC50) values and the percentage of apoptotic cells induced by various arsenicals across different cancer cell lines, as reported in scientific literature. It is important to note the conspicuous absence of specific data for this compound in these comparative studies.
Table 1: Comparative In Vitro Cytotoxicity (IC50 Values) of Various Arsenicals
| Arsenical Compound | Cancer Cell Line | IC50 Value (µM) | Exposure Time (h) |
| Arsenic Trioxide | HT-29 (Colon) | ~5-10 | 48 |
| A549 (Lung) | Not specified | 48 | |
| NB4 (APL) | 1 | Not specified | |
| Neuroblastoma cell lines | <40 nmol/mg protein intracellular GSH | Not specified | |
| Sodium Arsenite | MA-10 (Leydig tumor) | ~10 | 24 |
| OC3 (Oral squamous) | 10-100 | 24 | |
| A549 (Lung) | Not specified | 48 | |
| Dimethylarsinic Acid | MA-10 (Leydig tumor) | 1000-10000 | 24 |
| OC3 (Oral squamous) | 1000-100000 | 24 | |
| This compound | Data Not Available | Data Not Available | Data Not Available |
Table 2: Comparative Apoptosis Induction by Various Arsenicals
| Arsenical Compound | Cancer Cell Line | Concentration (µM) | Apoptotic Cells (%) | Assay Method |
| Arsenic Trioxide | HT-29 (Colon) | 2-10 | Dose-dependent increase | Annexin V/PI |
| NB4 (APL) | 1 | Significant apoptosis | Morphological changes, DNA fragmentation | |
| Sodium Arsenite | MA-10 (Leydig tumor) | 10 | Significant increase | Annexin V/PI |
| OC3 (Oral squamous) | 50, 100 | Significant increase | Annexin V/PI | |
| Dimethylarsinic Acid | MA-10 (Leydig tumor) | 1000, 10000 | Significant increase | Annexin V/PI |
| This compound | Data Not Available | Data Not Available | Data Not Available | Data Not Available |
Signaling Pathways of Arsenical-Induced Apoptosis
Arsenicals induce apoptosis through a variety of signaling cascades, often involving the generation of reactive oxygen species (ROS) and the activation of caspase enzymes. The two primary pathways are the intrinsic (mitochondrial) and extrinsic (death receptor) pathways.
Arsenic Trioxide and Sodium Arsenite: Both compounds are known to induce apoptosis by:
-
Increasing ROS levels: This leads to oxidative stress and damage to cellular components.
-
Mitochondrial Pathway Activation: They can alter the balance of pro-apoptotic (e.g., Bax) and anti-apoptotic (e.g., Bcl-2) proteins, leading to mitochondrial membrane permeabilization, cytochrome c release, and subsequent activation of caspase-9 and caspase-3.[1][2]
-
Extrinsic Pathway Activation: Some studies show the involvement of the extrinsic pathway through the activation of caspase-8.[1][3]
-
MAPK Pathway Modulation: The mitogen-activated protein kinase (MAPK) pathways, including JNK, ERK, and p38, are often activated in response to arsenical-induced stress and can contribute to the apoptotic signal.[4]
This compound: The precise signaling pathways of this compound-induced apoptosis are not documented. However, as an organoarsenic compound, it is known to be toxic and is classified as a carcinogen.[5] Its mechanism of action is thought to involve inhibition of enzyme activity and induction of oxidative stress, which are common triggers of apoptosis.[5]
Below are diagrams illustrating the known signaling pathways for inorganic arsenicals and a general experimental workflow for assessing apoptosis.
Caption: Intrinsic apoptosis pathway induced by inorganic arsenicals.
Caption: General workflow for in vitro apoptosis experiments.
Experimental Protocols
Detailed methodologies are crucial for the reproducibility of scientific findings. Below are summaries of common protocols used to assess arsenical-induced apoptosis.
Cell Viability and IC50 Determination (MTT Assay)
-
Cell Seeding: Plate cells in a 96-well plate at a desired density and allow them to adhere overnight.
-
Treatment: Expose cells to a range of concentrations of the arsenical compound for a specified duration (e.g., 24, 48, 72 hours).
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours to allow for the formation of formazan (B1609692) crystals.
-
Solubilization: Add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to untreated controls and determine the IC50 value.
Apoptosis Detection by Annexin V/Propidium Iodide (PI) Staining
-
Cell Treatment and Harvesting: Treat cells with the arsenical compound, then harvest them by trypsinization and wash with cold phosphate-buffered saline (PBS).
-
Staining: Resuspend the cells in Annexin V binding buffer and add Annexin V-FITC and PI.
-
Incubation: Incubate the cells in the dark at room temperature for 15 minutes.
-
Flow Cytometry: Analyze the stained cells using a flow cytometer to differentiate between viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+) cells.
Western Blotting for Apoptosis-Related Proteins
-
Cell Lysis: Lyse treated and untreated cells in a suitable lysis buffer containing protease inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a protein assay (e.g., BCA or Bradford assay).
-
SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-polyacrylamide gel and transfer them to a PVDF or nitrocellulose membrane.
-
Immunoblotting: Block the membrane and then incubate it with primary antibodies against target proteins (e.g., Bax, Bcl-2, cleaved caspase-3, cleaved PARP).
-
Secondary Antibody and Detection: Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody and visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
Conclusion and Future Directions
The available evidence strongly supports the potent pro-apoptotic effects of inorganic arsenicals, such as arsenic trioxide and sodium arsenite, in various cancer cell lines. Their mechanisms of action, primarily through the induction of oxidative stress and activation of caspase cascades, are well-characterized.
In stark contrast, there is a significant lack of published data on the efficacy of this compound in inducing apoptosis. While its general toxicity is acknowledged, specific studies quantifying its apoptotic potential and elucidating its molecular mechanisms are needed. This knowledge gap prevents a direct and meaningful comparison with other well-studied arsenicals.
Future research should focus on:
-
Determining the IC50 values of this compound in a panel of cancer cell lines.
-
Quantifying apoptosis induction using standard assays like Annexin V/PI staining.
-
Investigating the molecular mechanisms , including its effects on ROS production, mitochondrial function, and caspase activation.
-
Conducting direct comparative studies of this compound with other inorganic and organic arsenicals.
Such studies are essential to fully understand the therapeutic potential and toxicological profile of this compound and to determine its place, if any, in the arsenal (B13267) of anti-cancer agents.
References
- 1. Arsenic compounds induce cytotoxicity and apoptosis in cisplatin-sensitive and -resistant gynecological cancer cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Arsenite induces apoptosis in Chinese hamster ovary cells by generation of reactive oxygen species - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Apoptosis induction by arsenic: mechanisms of action and possible clinical applications for treating therapy-resistant cancers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Inorganic and methylated arsenic compounds induce cell death in murine macrophages via different mechanisms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
Unraveling the Cellular Impact of Triethyl Arsenate: A Comparative Guide to Arsenical Cross-Reactivity
For Researchers, Scientists, and Drug Development Professionals
This guide offers a comparative analysis of the cellular effects of various arsenic compounds, with a focus on providing a framework for understanding the potential cross-reactivity of triethyl arsenate in cellular assays. While direct quantitative data for this compound in publicly accessible literature is limited, this document synthesizes available information on closely related arsenicals to provide a valuable reference for experimental design and data interpretation.
Introduction to Arsenical Cytotoxicity
Arsenic compounds, ubiquitous in the environment, exhibit a wide range of biological activities, from therapeutic potential to severe toxicity. Their effects are highly dependent on the arsenic oxidation state and the chemical nature of the organic or inorganic moieties attached. This compound, an organoarsenic compound, is classified as a carcinogen and is known to be toxic.[1][2] Its mechanism of action is believed to involve the inhibition of enzyme activity, disruption of cellular respiration, and induction of oxidative stress.[1]
Comparative Cytotoxicity of Arsenic Compounds
To contextualize the potential cytotoxicity of this compound, this section presents data from studies on other prevalent arsenic compounds. Trivalent arsenicals (AsIII), such as sodium arsenite, are generally more toxic than their pentavalent (AsV) counterparts, like sodium arsenate. This difference is largely attributed to their distinct mechanisms of cellular uptake and interaction with intracellular targets.
Table 1: Comparative Cytotoxicity (IC50 Values) of Various Arsenic Compounds
| Compound | Cell Line | Exposure Time (h) | IC50 (µM) | Reference |
| This compound | Data not available | - | - | - |
| Sodium Arsenite (AsIII) | Human Lung Fibroblasts | 24 | ~7 | BenchChem |
| Sodium Arsenite (AsIII) | Human Lung Epithelial Cells | 24 | >10 | BenchChem |
| Sodium Arsenite (AsIII) | Human Lung Fibroblasts | 120 | ~2.5 | BenchChem |
| Sodium Arsenite (AsIII) | Human Lung Epithelial Cells | 120 | ~6 | BenchChem |
| Sodium Arsenate (AsV) | Rat Liver (perfused) | - | >1000 | BenchChem |
| Arsenic Trioxide (AsIII) | Esophageal Carcinoma (EC8712) | 72 | 1 | PubMed |
| Arsenic Trioxide (AsIII) | Uveal Melanoma (OCM-1) | - | 16.8 | PubMed |
| Monomethylarsonous Acid (MMAIII) | Multiple Human Cell Lines | - | More potent than inorganic arsenite | PMC |
| Dimethylarsinous Acid (DMAIII) | Multiple Human Cell Lines | - | More potent than inorganic arsenite | PMC |
Note: The IC50 values are highly dependent on the cell line and experimental conditions.
Experimental Protocols
Detailed methodologies are crucial for reproducible and comparable results in cellular assays. Below are standard protocols for assessing the cytotoxicity and genotoxicity of arsenical compounds, which can be adapted for studies involving this compound.
MTT Assay for Cell Viability
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell metabolic activity as an indicator of cell viability.
Protocol:
-
Cell Seeding: Plate cells in a 96-well plate at a suitable density and allow them to adhere overnight.
-
Treatment: Expose cells to a range of concentrations of the test arsenical. Include untreated and vehicle controls.
-
Incubation: Incubate the plate for the desired duration (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours at 37°C to allow for the formation of formazan (B1609692) crystals.
-
Solubilization: Remove the medium and add a solubilization solution (e.g., DMSO) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control and plot a dose-response curve to determine the IC50 value.
Caption: Experimental workflow for the MTT cell viability assay.
Comet Assay for Genotoxicity
The single-cell gel electrophoresis (comet) assay is a sensitive method for detecting DNA damage in individual cells.
Protocol:
-
Cell Treatment: Expose cells to the test arsenical for the desired time.
-
Cell Harvesting: Harvest the cells and resuspend them in a low-melting-point agarose.
-
Slide Preparation: Layer the cell suspension onto a microscope slide pre-coated with normal melting point agarose.
-
Lysis: Immerse the slides in a lysis solution to remove cell membranes and proteins, leaving behind the DNA.
-
Alkaline Unwinding: Place the slides in an electrophoresis tank with an alkaline buffer to unwind the DNA.
-
Electrophoresis: Apply an electric field to separate the damaged DNA fragments from the intact DNA.
-
Neutralization and Staining: Neutralize the slides and stain the DNA with a fluorescent dye.
-
Visualization and Analysis: Visualize the "comets" using a fluorescence microscope and quantify the DNA damage using image analysis software.
Caption: Workflow for the comet assay to detect DNA damage.
Signaling Pathways Implicated in Arsenical Toxicity
Arsenic compounds are known to perturb various cellular signaling pathways, leading to a range of biological responses, including cell proliferation, apoptosis, and carcinogenesis. While the specific pathways affected by this compound are not well-documented, the following pathways are commonly dysregulated by other arsenicals.
PI3K/Akt/mTOR Pathway
The PI3K/Akt/mTOR pathway is a crucial signaling cascade that regulates cell growth, proliferation, and survival. Arsenic has been shown to activate this pathway, potentially contributing to its carcinogenic effects.
References
Comparative Analysis of Triethyl Arsenate and Sodium Arsenate: A Guide to Lipophilicity and Cell Membrane Permeability
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the physicochemical properties and cell membrane permeability of triethyl arsenate (TEA), an organoarsenic compound, and sodium arsenate, an inorganic arsenic salt. Understanding the differences in their lipophilicity and mechanisms of cellular uptake is critical for toxicology, pharmacology, and drug development, as these properties fundamentally dictate their biological activity and toxicity.
Physicochemical and Permeability Comparison
The primary distinction between this compound and sodium arsenate lies in their chemical structure, which profoundly influences their interaction with biological membranes. This compound, an organic ester, possesses ethyl groups that confer lipophilic ("fat-loving") characteristics, whereas sodium arsenate is a highly polar, water-soluble inorganic salt.[1][2] This difference is the principal determinant of their cellular uptake mechanisms.
| Property | This compound (C₆H₁₅AsO₄) | Sodium Arsenate (Na₃AsO₄) |
| Chemical Structure | ||
| Molecular Type | Organic Ester[1] | Inorganic Salt[1] |
| Lipophilicity (LogP) | High (Lipophilic) . The ethyl groups enhance lipid solubility.[1] | Low (Hydrophilic) . As a salt, it is highly polar and water-soluble.[1][3] |
| Aqueous Solubility | Low[1][4] | High[1][2] |
| Primary Permeation Route | Passive Diffusion . The lipophilic nature allows it to readily cross lipid bilayers.[1][5] | Facilitated Transport . Uptake relies on phosphate (B84403) transporters due to its structural analogy to the phosphate ion.[1][6] |
| Permeability Potential | High . Enhanced membrane permeability is a key feature.[1] | Low . Unable to diffuse through lipid bilayers; uptake is limited by transporter expression and competition with phosphate.[5][6] |
Detailed Analysis
This compound (TEA): The presence of three ethoxy groups makes TEA a lipophilic molecule.[1] Lipophilic compounds can more easily partition into the lipid bilayer of cell membranes, allowing for rapid entry into cells via passive diffusion.[3] This enhanced membrane permeability means that its cellular uptake is not rate-limited by the presence of specific transporters. However, TEA is known to hydrolyze rapidly in aqueous environments, releasing arsenate ions (AsO₄³⁻) inside the cell, which can then exert toxic effects.[1]
Sodium Arsenate: As an inorganic salt, sodium arsenate is highly soluble in water and exists as ions in solution.[1][2] Due to its charge and high polarity, it cannot passively diffuse across the hydrophobic core of the cell membrane.[5] Instead, its cellular entry is mediated by protein channels, specifically phosphate transporters, because arsenate is a chemical analog of phosphate.[6] This mode of entry has two significant consequences: first, the rate of uptake is limited by the number and activity of these transporters on the cell surface. Second, the high physiological concentrations of phosphate create significant competition, which can substantially reduce the uptake of arsenate.[6]
Experimental Protocols
To quantitatively assess the properties discussed, the following standard experimental methodologies are employed.
Protocol 1: Lipophilicity Determination by Shake-Flask Method (LogP)
The octanol-water partition coefficient (LogP) is the gold standard for measuring lipophilicity.[7] It is the ratio of the concentration of a compound in octanol (B41247) (lipophilic phase) to its concentration in water (aqueous phase) at equilibrium.[3]
Methodology:
-
Preparation: Prepare a saturated solution of 1-octanol (B28484) with water and a separate solution of water with 1-octanol. Use these pre-saturated solvents for the experiment. A phosphate buffer (pH 7.4) is often used for the aqueous phase to mimic physiological conditions (this determines the LogD, which is more relevant for ionizable compounds).[8]
-
Solute Addition: Accurately weigh and dissolve a small amount of the test compound (e.g., this compound) into a flask containing a known volume ratio of the prepared octanol and water (e.g., 1:1).
-
Equilibration: Seal the flask and shake it vigorously for a set period (e.g., 1-2 hours) at a constant temperature to allow for the compound to partition between the two phases until equilibrium is reached.[9]
-
Phase Separation: Centrifuge the flask to ensure complete separation of the octanol and water layers.[7]
-
Concentration Measurement: Carefully withdraw a sample from each phase. Determine the concentration of the compound in each sample using a suitable analytical technique, such as UV/VIS spectroscopy or High-Performance Liquid Chromatography (HPLC).[3]
-
Calculation: Calculate the LogP using the formula: LogP = log₁₀ ([Concentration in Octanol] / [Concentration in Water])
Protocol 2: Cell Membrane Permeability by Caco-2 Assay
The Caco-2 permeability assay is a widely accepted in vitro model that mimics the human intestinal barrier to predict drug absorption.[10][11]
Methodology:
-
Cell Culture: Culture Caco-2 cells on semi-permeable filter inserts (e.g., Transwell™) for approximately 21 days. During this period, the cells differentiate to form a polarized monolayer with tight junctions, resembling the intestinal epithelium.[10]
-
Monolayer Integrity Check: Before the experiment, confirm the integrity of the cell monolayer by measuring the Transepithelial Electrical Resistance (TEER). TEER values should be within an acceptable range (e.g., >300 Ω·cm²) to ensure the tight junctions are intact.[10][11] The permeability of a fluorescent marker like Lucifer Yellow can also be used as a control.[10]
-
Transport Experiment (Apical to Basolateral):
-
Wash the cell monolayer with a pre-warmed transport buffer (e.g., Hanks' Balanced Salt Solution, pH 7.4).
-
Add the test compound (dissolved in transport buffer) to the apical (upper) compartment.
-
Add fresh transport buffer to the basolateral (lower) compartment.
-
-
Sampling: At specified time intervals (e.g., 30, 60, 90, 120 minutes), take a sample from the basolateral compartment and replace the volume with fresh buffer. Also, take a sample from the apical compartment at the beginning and end of the experiment.[12]
-
Analysis: Quantify the concentration of the compound in all samples using LC-MS/MS or another sensitive analytical method.[11]
-
Calculation: Calculate the apparent permeability coefficient (Papp) in cm/s using the formula: Papp = (dQ/dt) / (A * C₀)
-
Where:
-
dQ/dt is the rate of compound appearance in the receiver compartment.
-
A is the surface area of the filter membrane.
-
C₀ is the initial concentration in the donor compartment.[10]
-
-
Visualizations
The logical workflow for comparing the permeability of these two compounds is outlined below.
Caption: Experimental workflow for comparing arsenical lipophilicity and permeability.
The cellular uptake mechanisms and resulting signaling pathway disruptions differ significantly. Arsenate's entry via phosphate transporters leads to interference with ATP production, while arsenite (a common metabolite) and other lipophilic arsenic species can induce oxidative stress through interactions with thiol-containing proteins.
Caption: Contrasting cellular uptake mechanisms of this compound and sodium arsenate.
References
- 1. This compound [benchchem.com]
- 2. Sodium arsenate | AsNa3O4 | CID 47275 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Partition coefficient - Wikipedia [en.wikipedia.org]
- 4. CAS 15606-95-8: this compound | CymitQuimica [cymitquimica.com]
- 5. researchgate.net [researchgate.net]
- 6. Influence of arsenate and arsenite on signal transduction pathways: an update - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Methods for Determination of Lipophilicity | Encyclopedia MDPI [encyclopedia.pub]
- 8. LogP / LogD shake-flask method [protocols.io]
- 9. Cambridge MedChem Consulting [cambridgemedchemconsulting.com]
- 10. creative-bioarray.com [creative-bioarray.com]
- 11. enamine.net [enamine.net]
- 12. jeodpp.jrc.ec.europa.eu [jeodpp.jrc.ec.europa.eu]
Safety Operating Guide
Safeguarding Your Laboratory: Proper Disposal of Triethyl Arsenate
For Immediate Implementation by Laboratory Personnel
Triethyl arsenate is a highly toxic and carcinogenic compound requiring stringent disposal protocols to ensure the safety of laboratory personnel and the environment.[1][2][3][4] Adherence to these procedures is mandatory to comply with U.S. Environmental Protection Agency (EPA) regulations governing hazardous arsenic compounds.[5] This guide provides essential, step-by-step instructions for the safe handling and disposal of this compound waste.
I. Immediate Safety and Handling Precautions
All manipulations involving this compound must be conducted within a designated area, clearly labeled with hazard warnings (e.g., "Danger: Carcinogen in Use").[6] This area must be equipped with a functional chemical fume hood, glove box, or other suitable containment device to minimize inhalation exposure.[6]
Personal Protective Equipment (PPE): The minimum required PPE includes:
-
Safety glasses with side shields
-
A laboratory coat
-
Nitrile gloves (inspect before and after use)[6]
An operational eyewash station and safety shower must be readily accessible in the laboratory.[6]
II. Step-by-Step Disposal Protocol
Step 1: Waste Collection
-
All waste containing this compound, including residual materials, rinse water from empty containers, and contaminated disposable items (e.g., gloves, absorbent pads), must be collected as hazardous waste.[6]
-
Use a designated, sealable, and compatible waste container, such as a brown glass bottle, for collection.[6] The container must be in good condition with a non-leaking, screw-on cap.
-
Never dispose of any this compound-containing materials down the drain.[6]
Step 2: Waste Storage and Labeling
-
The hazardous waste container must be kept closed at all times, except when adding waste.
-
Store the container in a designated, secure secondary containment unit within the laboratory.[6]
-
Label the waste container clearly with "Hazardous Waste," the full chemical name "this compound," and a description of the contents (e.g., "contaminated gloves and wipes," "aqueous waste").
Step 3: Arranging for Disposal
-
Contact your institution's Environmental Health and Safety (EHS) department or a certified hazardous waste disposal service to schedule a pickup.[5]
-
Complete a chemical waste pickup request form as required by your institution or the disposal service.[6]
Step 4: Decontamination
-
Rinse water from the decontamination of any non-disposable equipment must be collected as hazardous waste.[6]
-
Thoroughly wash hands, face, neck, and forearms after handling this compound.[6]
Step 5: Spill Management
-
Any spill of this compound, regardless of the amount, must be reported immediately as a major spill event to your institution's EHS or safety officer.[6]
III. Regulatory and Hazard Data
The following table summarizes key regulatory and hazard information for this compound.
| Data Point | Value/Classification | Source |
| GHS Hazard Statements | H301: Toxic if swallowedH331: Toxic if inhaledH350: May cause cancerH400: Very toxic to aquatic lifeH410: Very toxic to aquatic life with long lasting effects | [1][3] |
| EPA Hazardous Waste | Arsenic compounds are regulated as toxic waste. | [5] |
| Toxicity Characteristic Leaching Procedure (TCLP) Limit for Arsenic | 5.0 mg/L | [5] |
| EPA Drinking Water Standard for Arsenic | 10 parts per billion (ppb) | [7][8][9][10] |
IV. Disposal Workflow
The following diagram illustrates the procedural flow for the proper disposal of this compound.
Caption: Workflow for the safe disposal of this compound waste.
References
- 1. This compound | C6H15AsO4 | CID 586279 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. toxno.com.au [toxno.com.au]
- 3. Substance Information - ECHA [echa.europa.eu]
- 4. CAS 15606-95-8: this compound | CymitQuimica [cymitquimica.com]
- 5. Toxic Chemicals Disposal Services — Hazardous & Regulated Waste Disposal [hazardouswastedisposal.com]
- 6. drexel.edu [drexel.edu]
- 7. ATSDR - Page Not Found or Temporarily Unavailable | ATSDR [wwwn.cdc.gov]
- 8. epa.gov [epa.gov]
- 9. epa.gov [epa.gov]
- 10. epa.gov [epa.gov]
Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
